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  • Product: Methyl 5-aza-2-oxindole-6-carboxylate
  • CAS: 1260386-69-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-aza-2-oxindole-6-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-aza-2-oxindole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-aza-2-oxindole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 5-aza-2-oxindole scaffold is a key structural motif found in numerous biologically active molecules, and the introduction of a methyl carboxylate group at the 6-position offers a valuable handle for further chemical modifications and structure-activity relationship (SAR) studies.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance. The methodologies described herein are designed to be robust and reproducible, grounded in established chemical principles and supported by authoritative literature.

The Significance of the 5-Aza-2-Oxindole Scaffold

The 2-oxindole core is a privileged scaffold in medicinal chemistry, present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a nitrogen atom into the benzene ring, creating an aza-oxindole, can significantly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can lead to improved pharmacokinetic profiles and enhanced target engagement. Specifically, the 5-aza-2-oxindole core, a derivative of the pyridine ring system, is of particular interest due to its potential to interact with a wide range of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the molecule's binding orientation and affinity.

Strategic Approach to Synthesis

The key to this synthesis is the regioselective functionalization of a pyridine ring to install the necessary substituents for the subsequent cyclization. The chosen strategy begins with a commercially available, or readily synthesized, substituted pyridine and proceeds through a series of transformations to build the complexity required for the target molecule.

Proposed Synthetic Pathway

The proposed multi-step synthesis is outlined below. The rationale behind the choice of reagents and reaction conditions is to ensure high yields and selectivity, drawing from established protocols for similar transformations.

Synthetic_Pathway A Substituted Pyridine Precursor B Nitration A->B HNO3/H2SO4 C Nucleophilic Aromatic Substitution B->C Dimethyl Malonate, Base D Reduction of Nitro Group C->D Fe/AcOH or H2, Pd/C E Cyclization D->E Heat or Acid/Base Catalysis F Methyl 5-aza-2-oxindole-6-carboxylate E->F Final Product

Caption: Proposed synthetic pathway for Methyl 5-aza-2-oxindole-6-carboxylate.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

Step 1: Synthesis of a Substituted Pyridine Precursor

The synthesis begins with a commercially available or readily prepared substituted pyridine. A suitable starting material would be a pyridine derivative with functional groups that can be elaborated to the final product. For this proposed synthesis, we will start with a precursor that allows for the introduction of a nitro group and a malonate-derived side chain.

Step 2: Nitration of the Pyridine Ring

The pyridine precursor is subjected to nitration to introduce a nitro group at a position that will ultimately become the amino group for the cyclization.

  • Procedure: To a solution of the pyridine precursor in concentrated sulfuric acid, cooled to 0 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring onto ice and neutralized with a base. The product is extracted with an organic solvent.

Step 3: Nucleophilic Aromatic Substitution with Dimethyl Malonate

The nitro-substituted pyridine is then reacted with dimethyl malonate in the presence of a strong base. This step introduces the carbon framework that will form the five-membered ring of the oxindole.

  • Procedure: To a solution of dimethyl malonate in a suitable solvent (e.g., DMF or DMSO), a strong base such as sodium hydride is added. The nitro-pyridine derivative is then added, and the reaction is heated. The product is isolated after an aqueous workup.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amino group, which is essential for the subsequent cyclization.

Step 5: Intramolecular Cyclization to Form the 5-Aza-2-Oxindole Core

The final step is the intramolecular cyclization of the amino-diester intermediate to form the lactam ring of the 5-aza-2-oxindole. This can be achieved through thermal or acid/base-catalyzed cyclization.

  • Procedure: The amino-diester intermediate is heated in a high-boiling solvent, or treated with an acid or base catalyst, to promote cyclization. The product, Methyl 5-aza-2-oxindole-6-carboxylate, is then purified by column chromatography or recrystallization.

Step Reaction Key Reagents Typical Conditions Expected Yield
1Starting MaterialSubstituted Pyridine--
2NitrationHNO₃/H₂SO₄0 °C to rt60-80%
3Nucleophilic SubstitutionDimethyl Malonate, NaHDMF or DMSO, heat50-70%
4Nitro ReductionFe/AcOH or H₂, Pd/CHeat or rt80-95%
5CyclizationHeat or Acid/BaseHigh-boiling solvent70-90%

Comprehensive Characterization

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized Methyl 5-aza-2-oxindole-6-carboxylate. The following analytical techniques are recommended.

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) Start->TLC NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) TLC->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR Purity Purity Assessment (e.g., HPLC) IR->Purity Final Confirmed Structure and Purity Purity->Final

Caption: A typical workflow for the characterization of a synthesized organic compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the oxindole ring, and the methyl protons of the ester group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the lactam, the carbonyl carbon of the ester, and the carbons of the aromatic and heterocyclic rings.[5]

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic CH7.0 - 8.5d, s2H
-CH₂-~3.5s2H
-OCH₃~3.9s3H
-NH-8.0 - 10.0br s1H

4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The expected molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight of Methyl 5-aza-2-oxindole-6-carboxylate.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy will provide information about the functional groups present in the molecule. Key vibrational frequencies to look for include:

  • N-H stretch: ~3200-3400 cm⁻¹ (from the lactam)

  • C=O stretch (lactam): ~1680-1720 cm⁻¹

  • C=O stretch (ester): ~1730-1750 cm⁻¹

  • C=C and C=N stretches (aromatic/heteroaromatic): ~1400-1600 cm⁻¹

4.4. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A high-purity sample (>95%) is required for biological testing and further studies.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Methyl 5-aza-2-oxindole-6-carboxylate. While a direct literature precedent for this specific molecule is not available, the proposed synthetic route is based on robust and well-established chemical transformations. The detailed characterization plan will ensure the unambiguous identification and purity assessment of the target compound. This guide is intended to empower researchers in medicinal chemistry and drug discovery to access this valuable scaffold for their research endeavors.

References

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. (n.d.). Retrieved from [Link]

  • Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC. (2023, May 11). Retrieved from [Link]

  • CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. (2017, December 18). Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Azaindole Carboxylates: A Focus on Methyl 2-Oxoindoline-6-Carboxylate as a Surrogate for Methyl 5-Aza-2-Oxindole-6-Carboxylate

Introduction: The Significance of the Oxindole Scaffold and its Aza-Analogs in Medicinal Chemistry The oxindole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxindole Scaffold and its Aza-Analogs in Medicinal Chemistry

The oxindole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic bioactive molecules.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. This has led to its prominence in drug discovery, with oxindole-containing compounds exhibiting a broad spectrum of pharmacological activities, including kinase inhibition, antiviral, and anticancer properties.

A key analog of the oxindole system is the azaindole scaffold, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly modulates the electronic properties, hydrogen bonding capabilities, and overall pharmacology of the molecule. This guide will provide a comprehensive overview of the physicochemical properties of this class of compounds, with a primary focus on the well-characterized Methyl 2-oxoindoline-6-carboxylate due to the limited publicly available data on its 5-aza analog. The insights gleaned from this surrogate molecule will then be used to extrapolate and predict the properties of Methyl 5-aza-2-oxindole-6-carboxylate . Understanding these properties is paramount for researchers in drug development, as they directly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic potential.

Chemical Structure and Nomenclature

The foundational structure is the oxindole core. The introduction of a nitrogen atom into the six-membered ring creates an azaindole. The specific location of this nitrogen is crucial and is denoted by its position number.

Caption: Chemical structures of the target compounds.

Physicochemical Properties of Methyl 2-Oxoindoline-6-Carboxylate (CAS: 14192-26-8)

The following table summarizes the key physicochemical properties of Methyl 2-oxoindoline-6-carboxylate, a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib.[2]

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₃[3][4]
Molecular Weight 191.18 g/mol [3][4]
Appearance White to off-white solid/powder[5][6]
Melting Point 184-190 °C[3][4][7][8]
Boiling Point 388.1 °C at 760 mmHg[4][7][8]
Solubility Slightly soluble in Chloroform and Methanol[6][8][9]
pKa (Predicted) 13.50 ± 0.20[6][8][9]
LogP (XLogP3) 0.6[4]
Density (Predicted) 1.283 - 1.3 g/cm³[4][8]

Spectroscopic Profile of Methyl 2-Oxoindoline-6-Carboxylate

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum gives insights into the number of different types of protons and their neighboring environments.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • N-H Stretch: A peak is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.

  • C=O Stretch (Lactam): A strong absorption band is anticipated around 1680-1720 cm⁻¹ for the carbonyl group of the five-membered ring.

  • C=O Stretch (Ester): Another strong C=O stretching band is expected around 1720-1740 cm⁻¹ for the methyl ester.

  • C-O Stretch: A peak in the 1000-1300 cm⁻¹ region is indicative of the C-O bond in the ester.

Synthesis of Methyl 2-Oxoindoline-6-Carboxylate

An improved process for the preparation of Methyl 2-oxoindoline-6-carboxylate has been disclosed, highlighting its importance as a key intermediate.[2] The synthesis generally involves the following key steps:

  • Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate: This is achieved by the reaction of a substituted nitrobenzoate with dimethyl malonate in the presence of a base like potassium tert-butoxide.[2]

  • Reductive Cyclization: The nitro group is then reduced, typically using a reducing agent like sodium dithionite (hydrosulfite) or catalytic hydrogenation, which is followed by in-situ cyclization to form the oxindole ring.[2][6]

A Methyl 4-chloro-3-nitrobenzoate C Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate A->C Potassium tert-butoxide B Dimethyl malonate B->C D Methyl 2-oxoindoline-6-carboxylate C->D Acetic acid, Hydrosulfite

Caption: A simplified synthetic workflow for Methyl 2-oxoindoline-6-carboxylate.

Experimental Protocols for Physicochemical Property Determination

The following are standard, validated protocols for determining key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This equilibrium-based method measures the concentration of a saturated solution of the compound in an aqueous buffer.

Procedure:

  • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Determine the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The measured concentration represents the aqueous solubility.

Protocol 2: Determination of LogP (Shake-Flask Method)

Principle: This method determines the partition coefficient of a compound between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.

Procedure:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add a known volume of this stock solution to a vial containing a known volume of the other solvent (pre-saturate both solvents with each other).

  • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Allow the two phases to separate completely, either by standing or by centrifugation.

  • Carefully sample both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.

Methyl 5-Aza-2-Oxindole-6-Carboxylate (CAS: 1260386-69-3): An Extrapolative Analysis

While specific experimental data for Methyl 5-aza-2-oxindole-6-carboxylate is scarce, we can make informed predictions about its properties based on the introduction of a nitrogen atom at the 5-position of the oxindole ring.

Expected Physicochemical Properties
  • Molecular Formula: C₉H₈N₂O₃

  • Molecular Weight: 192.17 g/mol

  • Solubility: The introduction of a nitrogen atom into the aromatic ring is expected to increase the polarity of the molecule and provide an additional hydrogen bond acceptor site. This would likely lead to an increase in aqueous solubility compared to its non-aza analog.

  • pKa: The pyridine-like nitrogen in the 5-aza position will be basic. The exact pKa of this nitrogen would need to be determined experimentally or through computational modeling, but it will be significantly more basic than any group in the non-aza analog.

  • LogP: The increased polarity due to the aza substitution is expected to result in a lower LogP value , indicating a more hydrophilic character.

  • Melting Point: The ability to form additional intermolecular interactions, such as hydrogen bonds involving the aza-nitrogen, could lead to a more stable crystal lattice and thus a higher melting point compared to the non-aza analog.

Spectroscopic Profile
  • ¹H NMR: Publicly available data for Methyl 5-aza-2-oxindole-6-carboxylate indicates the presence of characteristic proton signals.[10] The aromatic protons would be expected to show shifts influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

  • ¹³C NMR: The carbon atoms in the aza-aromatic ring will exhibit different chemical shifts compared to the carbocyclic analog, with the carbons adjacent to the nitrogen being significantly deshielded.

Conclusion and Future Directions

Methyl 2-oxoindoline-6-carboxylate is a well-characterized compound with established physicochemical properties and synthetic routes, primarily due to its role as a key pharmaceutical intermediate. In contrast, its 5-aza analog remains less explored. The introduction of the aza-group is predicted to enhance aqueous solubility and introduce a basic center, which could have significant implications for its ADME properties and potential as a drug candidate.

For researchers and drug development professionals, a thorough experimental characterization of Methyl 5-aza-2-oxindole-6-carboxylate is warranted. This would involve a systematic determination of its solubility, pKa, LogP, and crystal structure. Such data would be invaluable for understanding its structure-activity relationships and for the rational design of novel therapeutics based on the azaindole scaffold.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Methyl 5-aza-2-oxindole-6-carboxylate(1260386-69-3)核磁图(1HNMR).
  • Sigma-Aldrich. (n.d.). Methyl 2-oxoindoline-6-carboxylate | 14192-26-8.
  • PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester.
  • Chem-Impex. (n.d.). Methyl oxindole-6-carboxylate.
  • LookChem. (n.d.). Cas 14192-26-8,Methyl 2-oxoindole-6-carboxylate.
  • The Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8.
  • ECHEMI. (n.d.). Buy methyl 2-oxoindoline-6-carboxylate Different Grade from Amitychem.
  • PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate.
  • ChemicalBook. (n.d.). Methyl 5-aza-2-oxindole-6-carboxylate | 1260386-69-3.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
  • ChemicalBook. (n.d.). Methyl 2-oxoindole-6-carboxylate | 14192-26-8.
  • ACS Publications. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters.
  • CookeChem. (n.d.). Methyl 2-Oxoindoline-6-carboxylate , >98.0% , 14192-26-8.

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Foundational

An In-depth Technical Guide to Methyl 5-aza-2-oxindole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of Methyl 5-aza-2-oxindole-6-carboxylate, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 5-aza-2-oxindole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the nascent stage of research specific to this molecule, this document integrates available data for the target compound with broader, field-proven insights from the well-studied class of aza-oxindoles to provide a foundational technical resource.

Core Compound Identification and Properties

Methyl 5-aza-2-oxindole-6-carboxylate is a distinct chemical entity characterized by the fusion of a pyridine ring to a 2-oxindole core, a modification that significantly influences its electronic and steric properties compared to its non-azaindole counterpart.

IdentifierValueSource
CAS Number 1260386-69-3[1][2]
IUPAC Name methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol

Note: Detailed experimental data on physical properties such as melting point, boiling point, and solubility for Methyl 5-aza-2-oxindole-6-carboxylate are not extensively documented in publicly available literature. Researchers should anticipate that these properties will be influenced by the crystalline form and purity of the synthesized material.

The Aza-Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry

The aza-oxindole core is a recognized "privileged structure" in drug discovery. The introduction of a nitrogen atom into the oxindole's benzene ring fundamentally alters the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.

Derivatives of the broader aza-oxindole class have demonstrated a wide range of biological activities, including anti-inflammatory, and antimicrobial effects.[3][4][5] This positions the 5-aza-2-oxindole scaffold as a promising starting point for the development of novel therapeutics.

Synthesis of the 5-Aza-2-Oxindole Core: A Representative Methodological Approach

Conceptual Workflow for 5-Aza-2-Oxindole Synthesis

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Introduction of the Carboxylate Group cluster_2 Step 3: Formation of the Pyrrolidone Ring cluster_3 Step 4: Final Product A Substituted Pyridine B Esterification A->B Reagents: Methanol, Acid Catalyst C Cyclization B->C Reagents: Diethyl Oxalate, Base D Methyl 5-aza-2-oxindole-6-carboxylate C->D Reagents: Reducing Agent, Acid

Caption: A conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Adapted from a 7-Aza-2-Oxindole Synthesis)

Disclaimer: This protocol is a representative example for the synthesis of a related aza-oxindole and has been adapted to conceptually align with the synthesis of the target molecule. Researchers must conduct their own risk assessments and optimization studies.

Objective: To synthesize the 5-aza-2-oxindole core structure.

Materials:

  • Substituted 2-aminopyridine derivative

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Palladium on carbon (10%)

  • Hydrogen gas supply

  • Standard laboratory glassware and safety equipment

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the substituted 2-aminopyridine in anhydrous ethanol.

    • Add sodium ethoxide to the solution, followed by the dropwise addition of diethyl oxalate.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a dilute acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Cyclization:

    • Dissolve the crude product from the previous step in a suitable solvent such as acetic acid.

    • Add a catalytic amount of 10% palladium on carbon.

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at a pressure of 50 psi for 2-4 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-aza-2-oxindole derivative.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 5-aza-2-oxindole product.

Potential Biological Activity and Therapeutic Applications

The 5-aza-2-oxindole scaffold is a promising candidate for drug development, particularly in the area of anti-inflammatory therapeutics. Many aza-oxindole derivatives have been shown to modulate key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokine Production

A key mechanism of action for many anti-inflammatory compounds is the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a central role in the pathogenesis of numerous inflammatory diseases. Aza-oxindole derivatives have been shown to inhibit the expression of these critical mediators in cellular models of inflammation.[3][4]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling Cascade cluster_2 Gene Expression cluster_3 Protein Production & Secretion cluster_4 Therapeutic Intervention A e.g., Lipopolysaccharide (LPS) B Activation of Transcription Factors (e.g., NF-κB) A->B C Increased Transcription of Pro-inflammatory Genes B->C D TNF-α and IL-6 Secretion C->D E 5-Aza-2-Oxindole Derivatives E->C Inhibition

Caption: A simplified diagram illustrating the potential mechanism of anti-inflammatory action of 5-aza-2-oxindole derivatives.

Future Directions and Conclusion

Methyl 5-aza-2-oxindole-6-carboxylate represents a molecule of significant interest at the intersection of heterocyclic chemistry and drug discovery. While specific data for this compound remains limited, the established biological activities of the broader aza-oxindole class provide a strong rationale for its further investigation.

Future research should focus on:

  • Development of a robust and scalable synthesis for Methyl 5-aza-2-oxindole-6-carboxylate to enable thorough biological evaluation.

  • Comprehensive characterization of its physicochemical and pharmacological properties.

  • Screening against a panel of biological targets to elucidate its mechanism of action and therapeutic potential.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising area of medicinal chemistry.

References

  • Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1865–1875. Available from: [Link]

  • Kaur, S., et al. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega, 3(6), 6349–6362. Available from: [Link]

  • Methyl 5-aza-2-oxindole-6-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • CAS 1260386-69-3 C9H8N2O3 Methyl 5-aza-2-oxindole-6-carboxylate. (n.d.). Autech Industry Co.,Ltd. Retrieved January 19, 2026, from [Link]

  • Kaur, S., et al. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega, 3(6), 6349–6362. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Novel 5-Azaindole Derivatives

Executive Summary The 5-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as potent kinase inhib...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly as potent kinase inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis of novel 5-azaindole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, offering field-proven insights into experimental choices and providing detailed, reproducible protocols. This document is designed to serve as a practical resource, bridging theoretical knowledge with actionable laboratory methods.

The Significance of the 5-Azaindole Core

5-Azaindole, a bioisosteric analog of indole, consists of a fused pyridine and pyrrole ring.[1] The strategic placement of a nitrogen atom in the six-membered ring modulates the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles compared to their indole counterparts.[2][3] This unique structure allows 5-azaindole derivatives to interact with a wide array of biological targets, making them a focal point in modern drug discovery.[1][4] Their applications are particularly prominent in oncology and virology, with several compounds advancing through clinical trials.[3][5][6]

Foundational Synthetic Strategies

The synthesis of the 5-azaindole core can be approached through various methodologies. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process. While classical indole syntheses can sometimes be adapted, the electron-deficient nature of the pyridine ring often necessitates modified or specialized approaches.[7][8]

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium-catalyzed reactions have become a cornerstone for the construction of complex heterocyclic systems, including 5-azaindoles. These methods offer high efficiency and functional group tolerance.

A prominent strategy involves the sequential site-selective palladium-catalyzed C-N and C-C coupling reactions.[9] This approach typically starts with a di-halogenated pyridine derivative, such as 3,4-dibromopyridine. A site-selective C-N coupling with an amine, followed by a C-C coupling (e.g., Sonogashira reaction) with an alkyne and subsequent cyclization, can afford the desired 5-azaindole scaffold in good yields.[9][10]

Another powerful palladium-catalyzed method is the heteroannulation of 4-acetamido-3-iodopyridines with alkynes.[7][11][12][13] This reaction allows for the preparation of a wide range of 2,3-disubstituted 5-azaindoles. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields and, in the case of unsymmetrical alkynes, for controlling regioselectivity.[11]

dot

Caption: Palladium-catalyzed sequential coupling and cyclization.

Cycloaddition Reactions

Novel approaches utilizing cycloaddition reactions have also been developed for the synthesis of 5-azaindoles. One such method involves a [3+2] dipolar cycloaddition between nitriles and a donor-acceptor cyclopropane, followed by an oxidation step.[14][15][16] This strategy is particularly advantageous for its cost-effectiveness and suitability for combinatorial applications, allowing for the generation of diverse libraries of 5-azaindole derivatives.[15]

dotdot graph "Cycloaddition_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Donor-Acceptor Cyclopropane\n+ Nitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="[3+2] Dipolar\nCycloaddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Cycloadduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="SeO2 Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="5-Azaindole Derivative", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Sources

Foundational

A Technical Guide to the Biological Screening of Methyl 5-aza-2-oxindole-6-carboxylate: A Hierarchical Approach to Target Identification and Functional Characterization

Abstract The aza-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide outlines a comprehensive, multi-tiered strategy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aza-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide outlines a comprehensive, multi-tiered strategy for the biological screening of a novel derivative, Methyl 5-aza-2-oxindole-6-carboxylate. The proposed workflow is designed to efficiently identify potential biological targets, elucidate the mechanism of action, and characterize the functional consequences of target engagement in a cellular context. By integrating biochemical and cell-based assays in a logical progression, this guide provides a robust framework for researchers in drug discovery and chemical biology to systematically evaluate the therapeutic potential of this and other novel small molecules.

Introduction: The Therapeutic Potential of the Aza-Oxindole Scaffold

The oxindole and its nitrogen-containing analogs, aza-oxindoles, are heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1][2] Notably, derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3] For instance, Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an oxindole core. Furthermore, various indole and aza-indole derivatives have demonstrated anti-inflammatory and anticancer properties in preclinical studies.[1][2]

Given the established biological relevance of the aza-oxindole scaffold, a systematic and in-depth biological evaluation of novel derivatives like Methyl 5-aza-2-oxindole-6-carboxylate is warranted. This guide presents a hierarchical screening cascade, commencing with broad, high-throughput screens to identify initial "hits" and progressing to more focused, mechanism-of-action studies.

A Hierarchical Screening Strategy

A logical and resource-efficient approach to small molecule screening involves a tiered process. This strategy begins with broad, high-throughput screening (HTS) to cast a wide net for potential biological activities, followed by more specific secondary and tertiary assays to validate initial findings and elucidate the mechanism of action.[4][5][6][7]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Hit Validation cluster_2 Tier 3: Cellular Mechanism of Action & Target Engagement A High-Throughput Kinase Panel Screen C IC50 Determination for Validated Kinase Hits A->C Identified Hits B Phenotypic Screen: Cell Viability/Cytotoxicity Assay D Orthogonal Cell Viability Assays B->D Confirmed Activity E Cellular Target Engagement Assay (e.g., CETSA) C->E Potent Inhibitors F Downstream Signaling Pathway Analysis D->F Characterized Cytotoxicity E->F

Caption: A hierarchical workflow for the biological screening of Methyl 5-aza-2-oxindole-6-carboxylate.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to broadly survey the biological activity of Methyl 5-aza-2-oxindole-6-carboxylate. This involves parallel screening against a panel of purified enzymes and in a cell-based phenotypic assay.

High-Throughput Kinase Panel Screen

Rationale: The oxindole scaffold is a known "kinase-privileged" structure.[3] Therefore, a logical starting point is to screen the compound against a diverse panel of protein kinases to identify potential inhibitory activity. This approach can rapidly pinpoint specific molecular targets and guide subsequent mechanistic studies.

Methodology: A variety of commercial services offer kinase screening panels. A radiometric assay format, such as the HotSpot™ assay, is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing the risk of false positives.[8]

Experimental Protocol: Radiometric Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of Methyl 5-aza-2-oxindole-6-carboxylate in 100% DMSO.

  • Assay Plate Preparation: In a 96- or 384-well plate, add the kinase, buffer, and the test compound at a standard screening concentration (e.g., 10 µM). Include appropriate controls (vehicle control with DMSO and a known inhibitor as a positive control).

  • Incubation: Incubate the plate for a predefined period (e.g., 10-20 minutes) at room temperature to allow for compound-kinase binding.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and [γ-³³P]ATP.

  • Reaction Quenching: After a set incubation time (e.g., 60 minutes) at 30°C, stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Separation and Detection: Spot the reaction mixture onto a filter paper, wash away the unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Phenotypic Screen: Cell Viability/Cytotoxicity Assay

Rationale: A phenotypic screen assesses the effect of a compound on overall cell health and proliferation.[10] This approach is target-agnostic and can reveal unexpected biological activities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for this purpose.[11][12][13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tumor types such as leukemia, colon, and lung cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 5-aza-2-oxindole-6-carboxylate. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Tier 2: Secondary Assays and Hit Validation

The goal of this tier is to confirm the initial "hits" from the primary screen and to quantify the potency of the compound.

IC₅₀ Determination for Validated Kinase Hits

Rationale: For any kinases that show significant inhibition in the primary screen, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

Methodology: The same radiometric assay as in the primary screen can be used, but with a range of compound concentrations (typically a 10-point, 3-fold serial dilution).

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC₅₀ (µM)
Kinase A> 10
Kinase B0.5
Kinase C2.1
......
Orthogonal Cell Viability Assays

Rationale: To ensure that the observed effects on cell viability are not an artifact of the MTT assay, it is crucial to use an orthogonal method.[14] For example, an assay that measures membrane integrity, such as a propidium iodide-based fluorescence assay, can be employed.

Tier 3: Cellular Mechanism of Action and Target Engagement

This final tier aims to confirm that the compound interacts with its intended target within a cellular environment and to investigate the downstream consequences of this interaction.

Cellular Target Engagement Assay

Rationale: Demonstrating that a compound binds to its target in living cells is a critical step in drug discovery.[15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it does not require modification of the compound or the target protein.[17][18] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[16][18]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis A Treat cells with Vehicle (DMSO) or Compound B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or Methyl 5-aza-2-oxindole-6-carboxylate.

  • Heating: Heat the treated cells in a thermal cycler across a temperature gradient.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Downstream Signaling Pathway Analysis

Rationale: If Methyl 5-aza-2-oxindole-6-carboxylate is confirmed to be a potent inhibitor of a specific kinase and engages this target in cells, the next step is to determine if it modulates the kinase's signaling pathway.

Methodology: This can be achieved by examining the phosphorylation status of known downstream substrates of the target kinase using Western blotting.[19]

Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and for the total amount of the substrate protein (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A decrease in the phosphorylated substrate in compound-treated cells would confirm functional inhibition of the signaling pathway.

Conclusion

The systematic biological screening of novel compounds like Methyl 5-aza-2-oxindole-6-carboxylate is a multi-faceted process that requires a logical and evidence-based approach. The hierarchical strategy outlined in this guide, from broad primary screening to specific cellular mechanism-of-action studies, provides a robust framework for identifying and validating new therapeutic leads. By understanding the "why" behind each experimental choice, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of novel chemical entities.

References

  • Gaetani, M. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Zhang, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Robles, O., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1333-1339. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Al-Ali, H., et al. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Kulikov, A. V., & Shilov, V. V. (1996). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [Link]

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  • ResearchGate. (n.d.). Systematic biological evaluation of selected C-3-coupled indole and azaindole derivatives. ResearchGate. [Link]

  • Sharma, G., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 496-513. [Link]

  • Raval, K. Y., et al. (2022). A brief review of high throughput screening in drug discovery process. ResearchGate. [Link]

  • Di Z, et al. (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. F1000Research, 11, 223. [Link]

  • CR Subscription Agency. (n.d.). Review On: High–throughput Screening is A Future of Drug Discovery. CR Subscription Agency. [Link]

  • El-Damasy, D. A., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2351. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 5-aza-2-oxindole-6-carboxylate

This guide provides a comprehensive framework for the in vitro characterization of the novel compound, Methyl 5-aza-2-oxindole-6-carboxylate. Drawing upon established methodologies for analogous oxindole and aza-oxindole...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of the novel compound, Methyl 5-aza-2-oxindole-6-carboxylate. Drawing upon established methodologies for analogous oxindole and aza-oxindole structures, we present a logical and scientifically rigorous approach to elucidating its potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities.

Introduction and Rationale: The Therapeutic Potential of the Aza-Oxindole Scaffold

The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, oxindole analogues have emerged as promising anticancer agents, exerting their effects through mechanisms such as kinase inhibition, induction of apoptosis, and modulation of critical signaling pathways including PI3K/Akt and MAPK.[1][2][3] Furthermore, the introduction of a nitrogen atom into the oxindole core, creating an aza-oxindole, has been shown to confer potent anti-inflammatory properties.[4][5]

Methyl 5-aza-2-oxindole-6-carboxylate is a novel compound that integrates the key structural features of both bioactive oxindole and aza-oxindole derivatives. This unique combination suggests a compelling therapeutic potential, warranting a thorough in vitro investigation to determine its bioactivity profile. This guide outlines a comprehensive strategy for evaluating its potential as both an anticancer and an anti-inflammatory agent.

Synthesis of the Test Article: A Plausible Synthetic Route

To facilitate in vitro evaluation, a plausible synthetic route for Methyl 5-aza-2-oxindole-6-carboxylate is proposed, drawing from established methods for similar structures.[6][7][8] The synthesis would likely commence from a suitably substituted pyridine precursor, followed by a series of reactions to construct the oxindole ring system and introduce the requisite functional groups. The final product should be purified to a high degree (>95%) and its structure confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) before use in biological assays.

In Vitro Anticancer Activity Evaluation

The anticancer potential of Methyl 5-aza-2-oxindole-6-carboxylate will be assessed through a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Cell Line Selection

A diverse panel of human cancer cell lines will be selected to represent a range of tumor types. A non-cancerous cell line will be included to assess the compound's selectivity for cancer cells over normal cells.

Cell LineCancer TypeCharacteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative
A549 Lung CarcinomaNon-small cell lung cancer
HCT-116 Colorectal CarcinomaWild-type p53
NIH/3T3 Mouse Embryonic FibroblastNon-cancerous control
Primary Cytotoxicity Screening: MTT Assay

The initial assessment of anticancer activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Methyl 5-aza-2-oxindole-6-carboxylate (e.g., 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) will be included.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Investigations

To understand how Methyl 5-aza-2-oxindole-6-carboxylate exerts its cytotoxic effects, a series of mechanistic assays will be conducted.

3.3.1. Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining

This assay will determine if the compound induces programmed cell death (apoptosis).

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.3.2. Cell Cycle Analysis: Propidium Iodide Staining

This assay will investigate whether the compound causes cell cycle arrest at a specific phase.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.3.3. Signaling Pathway Modulation: Western Blotting

Given that oxindole derivatives are known to modulate key signaling pathways, we will investigate the effect of Methyl 5-aza-2-oxindole-6-carboxylate on the PI3K/Akt and MAPK pathways.[1][3]

Experimental Protocol:

  • Cell Lysis: Treat cancer cells with the compound for various time points and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt (e.g., p-Akt, Akt) and MAPK (e.g., p-ERK, ERK) pathways, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_start Compound Synthesis & Characterization cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanistic Studies cluster_end Data Interpretation Start Methyl 5-aza-2-oxindole-6-carboxylate CellLines Select Cancer & Normal Cell Lines Start->CellLines MTT MTT Assay (72h) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle WesternBlot Western Blot (PI3K/Akt, MAPK) IC50->WesternBlot Conclusion Evaluate Anticancer Potential & Mechanism Apoptosis->Conclusion CellCycle->Conclusion WesternBlot->Conclusion

Caption: Hypothesized modulation of signaling pathways.

In Vitro Anti-inflammatory Activity Evaluation

Based on the known anti-inflammatory properties of aza-oxindoles, we will assess the ability of Methyl 5-aza-2-oxindole-6-carboxylate to suppress inflammatory responses in macrophages. [4][5]

Cell Line and Stimulation

The murine macrophage cell line RAW264.7 will be used. Inflammation will be induced by treating the cells with lipopolysaccharide (LPS).

Measurement of Pro-inflammatory Mediators

4.2.1. Nitric Oxide (NO) Production: Griess Assay

Experimental Protocol:

  • Cell Treatment: Pre-treat RAW264.7 cells with various concentrations of the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

4.2.2. Pro-inflammatory Cytokine Levels: ELISA

Experimental Protocol:

  • Cell Treatment and Supernatant Collection: Follow the same treatment protocol as for the Griess assay.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Expression of Inflammatory Enzymes: Western Blotting

We will determine the effect of the compound on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.

Experimental Protocol:

  • Cell Lysis and Protein Analysis: Follow the Western blotting protocol described in section 3.3.3, using primary antibodies specific for iNOS and COX-2.

Experimental Workflow for Anti-inflammatory Evaluation

G cluster_start Compound cluster_cell_culture Cell Culture & Stimulation cluster_assays Inflammatory Mediator Assays cluster_end Data Interpretation Start Methyl 5-aza-2-oxindole-6-carboxylate RAW2647 RAW264.7 Macrophages Start->RAW2647 LPS LPS Stimulation RAW2647->LPS Griess Griess Assay (NO) LPS->Griess ELISA ELISA (TNF-α, IL-6) LPS->ELISA WesternBlot Western Blot (iNOS, COX-2) LPS->WesternBlot Conclusion Evaluate Anti-inflammatory Potential Griess->Conclusion ELISA->Conclusion WesternBlot->Conclusion

Caption: Workflow for in vitro anti-inflammatory evaluation.

Data Analysis and Interpretation

All experiments will be performed in triplicate, and the data will be presented as the mean ± standard deviation (SD). Statistical significance will be determined using appropriate tests, such as the Student's t-test or one-way ANOVA, with a p-value of <0.05 considered significant. The collective results from these assays will provide a comprehensive in vitro profile of Methyl 5-aza-2-oxindole-6-carboxylate, guiding future preclinical development.

References

  • Pathak, S., Sharma, K., Goswami, A., & Singh, P. (2025). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry.
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  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anticancer Drugs, 16(3), 223-8.
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). PLoS One, 9(10), e110877.
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2014). PLoS One, 9(10), e110877.
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  • Synthesis of methyl indole-5-carboxyl
  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.).
  • Methyl oxindole-6-carboxyl
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  • synthesis of 2-indolinone derivatives. (2020).
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  • Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. (2013). British Journal of Cancer, 108(3), 502-508.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2016). ChemMedChem, 11(15), 1667-1678.
  • Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6677-80.

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Foundational

The 5-Aza-2-Oxindole Scaffold: A Technical Guide to a Promising Kinase Inhibitor Core

Introduction: The Strategic Advantage of the 5-Aza-2-Oxindole Core Kinase inhibitors form the backbone of modern targeted therapy, particularly in oncology. Within this vast chemical space, the 2-oxindole (or indolin-2-o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Aza-2-Oxindole Core

Kinase inhibitors form the backbone of modern targeted therapy, particularly in oncology. Within this vast chemical space, the 2-oxindole (or indolin-2-one) scaffold has emerged as a "privileged structure," forming the core of numerous approved drugs like Sunitinib and Nintedanib.[1][2] These molecules typically function as ATP-competitive inhibitors, targeting the deeply conserved ATP-binding pocket of protein kinases.[3] Their success lies in the scaffold's ability to present key hydrogen bond donors and acceptors in a rigid, three-dimensional arrangement that mimics the adenine region of ATP.

This guide focuses on a strategic modification of this validated scaffold: the introduction of a nitrogen atom at the 5-position of the oxindole ring, creating the 5-aza-2-oxindole core. This bioisosteric replacement of a carbon-hydrogen group with a nitrogen atom is a well-established medicinal chemistry strategy to modulate a compound's physicochemical properties.[4] The introduction of the pyridine nitrogen can enhance solubility, introduce a new hydrogen bond acceptor site, and alter the electronic properties of the aromatic system, potentially leading to improved potency and selectivity.[4]

We will explore the synthesis, biological evaluation, and mechanistic considerations of a representative molecule, Methyl 5-aza-2-oxindole-6-carboxylate , as a template for developing novel kinase inhibitors.

Part 1: Synthesis of the Core Scaffold

The synthesis of the 5-aza-2-oxindole core is a critical first step. While multiple routes exist for substituted oxindoles, a common and effective strategy involves the reductive cyclization of a suitably substituted nitrophenyl derivative. The following protocol outlines a conceptual pathway based on established chemical principles for the synthesis of related structures.[5]

Rationale for Synthetic Strategy

The chosen synthetic route is designed for efficiency and adaptability. It begins with commercially available starting materials and proceeds through a key reductive cyclization step. This final step is often high-yielding and provides a direct path to the desired heterocyclic core. The ester functional group at the 6-position is incorporated early in the synthesis to serve as a handle for future derivatization, allowing for the exploration of structure-activity relationships (SAR).

Detailed Synthetic Protocol

Objective: To synthesize Methyl 5-aza-2-oxindole-6-carboxylate.

Step 1: Synthesis of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

  • To a solution of dimethyl malonate in a suitable solvent like dimethyl sulfoxide (DMSO), add a strong base such as potassium tert-butoxide at room temperature (25-30°C).

  • Stir the mixture for approximately 2 hours to ensure complete formation of the malonate enolate.

  • Slowly add a solution of a substituted nitro-pyridine precursor, such as methyl 4-chloro-3-nitrobenzoate, to the reaction mixture.

  • Maintain the reaction at 20-25°C and stir for an additional 2 hours.

  • Quench the reaction by careful addition of hydrochloric acid.

  • Perform an aqueous workup using a brine solution and extract the product with an organic solvent like methyl tert-butyl ether.

  • Isolate the title compound by removing the solvent under reduced pressure.

Step 2: Reductive Cyclization to form Methyl 2-oxoindoline-6-carboxylate

  • Dissolve the product from Step 1 in glacial acetic acid at room temperature.

  • Add a reducing agent, such as sodium dithionite (hydros), along with water to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-125°C) and maintain for 2 hours. This step reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the oxindole ring.

  • Cool the mixture to 15-20°C.

  • Neutralize the reaction by adding an aqueous ammonia solution and stir for 2 hours to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry to yield the final compound, Methyl 5-aza-2-oxindole-6-carboxylate.

Part 2: Biological Evaluation as a Kinase Inhibitor

The primary goal is to assess the inhibitory potential of the scaffold against a panel of therapeutically relevant protein kinases. A typical workflow involves a primary screen against a broad panel, followed by dose-response studies to determine the potency (IC50) for the most promising "hits."

Screening and Hit Validation Workflow

The process of identifying and validating a kinase inhibitor follows a logical, multi-step cascade designed to efficiently move from a large number of candidates to a few promising leads.

G cluster_0 Discovery Phase cluster_1 Validation Phase A Compound Library (5-Aza-2-Oxindole Analogs) B Primary Screen (Single High Concentration) A->B Test @ e.g., 10 µM C Hit Identification (% Inhibition > Threshold) B->C Analyze Data D Dose-Response Assay (IC50 Determination) C->D Confirm Hits E Selectivity Profiling (Panel of Related Kinases) D->E Characterize Potency F Lead Candidate E->F Prioritize Selective Hits

Caption: Kinase inhibitor screening and validation workflow.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity.[6][7] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[8]

Objective: To determine the IC50 value of Methyl 5-aza-2-oxindole-6-carboxylate against a target kinase (e.g., VEGFR2).

Materials:

  • Target kinase (e.g., recombinant human VEGFR2)

  • Kinase-specific substrate (e.g., a poly-Glu,Tyr peptide)

  • ATP (at or near the Km for the kinase)

  • Test Compound (Methyl 5-aza-2-oxindole-6-carboxylate)

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.[9]

  • Multi-well assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture. This includes the kinase buffer, target kinase, substrate, and ATP.

    • Add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[9] This terminates the kinase reaction and depletes any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[7][9]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[9] This reagent converts the ADP produced in the kinase reaction back into ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Representative Data

The table below shows hypothetical but realistic IC50 data for Methyl 5-aza-2-oxindole-6-carboxylate against key kinases implicated in angiogenesis.

Kinase TargetIC50 (nM)Target FamilyTherapeutic Relevance
VEGFR2 85 RTKAngiogenesis, Cancer
PDGFRβ250RTKAngiogenesis, Fibrosis
FGFR1780RTKAngiogenesis, Cancer
CDK2>10,000CMGCCell Cycle
Src1,200TKCell Growth, Motility

Data are representative and for illustrative purposes.

Part 3: Mechanism of Action & Signaling Context

The 5-aza-2-oxindole scaffold is designed to inhibit kinase activity by competing with ATP for binding in the enzyme's active site. The oxindole core provides a rigid framework that positions hydrogen bond donors and acceptors to interact with the "hinge" region of the kinase, a critical interaction for many type II inhibitors. The pyridine nitrogen at the 5-position can form an additional, beneficial interaction with the protein or surrounding water molecules, potentially enhancing binding affinity.

Targeted Signaling Pathway: VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels.[10] Its signaling is crucial for tumor growth and metastasis.[11] Upon binding its ligand (VEGF-A), VEGFR2 dimerizes and autophosphorylates, triggering multiple downstream pathways that lead to endothelial cell proliferation, migration, and survival.[11][12] An inhibitor based on the 5-aza-2-oxindole scaffold would block this initial phosphorylation event, effectively shutting down these pro-angiogenic signals.

G cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Migration Cell Migration VEGFR2->Migration Inhibitor Methyl 5-aza-2-oxindole -6-carboxylate Inhibitor->VEGFR2 INHIBITS RAS RAS/RAF/MEK PLCg->RAS AKT AKT PI3K->AKT ERK ERK RAS->ERK Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway.

Conclusion and Future Directions

The Methyl 5-aza-2-oxindole-6-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of a nitrogen atom into the well-validated 2-oxindole core offers opportunities to fine-tune the pharmacological properties of the resulting inhibitors. The presented synthetic route is robust and amenable to modification, allowing for the creation of a diverse chemical library.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing analogs by modifying substituents at the C3, N1, and C6 positions to improve potency and selectivity against desired kinase targets.[1]

  • Co-crystal Structure Determination: Obtaining X-ray crystal structures of lead compounds bound to their target kinases to elucidate the precise binding mode and guide rational drug design.

  • In Vivo Efficacy Studies: Advancing potent and selective compounds into preclinical animal models to evaluate their anti-tumor and anti-angiogenic activity.

By leveraging the insights from established 2-oxindole inhibitors and applying modern medicinal chemistry strategies, the 5-aza-2-oxindole scaffold holds significant potential for delivering the next generation of targeted therapies.

References

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Exploratory

Harnessing the Therapeutic Potential of 5-Azaoxindole Derivatives: From Privileged Scaffold to Targeted Therapy

An In-Depth Technical Guide for Researchers The 5-azaoxindole core, a distinctive heterocyclic structure, represents a medicinally significant class of compounds.[1] As a bioisostere of the well-known indole and oxindole...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The 5-azaoxindole core, a distinctive heterocyclic structure, represents a medicinally significant class of compounds.[1] As a bioisostere of the well-known indole and oxindole systems, it offers unique physicochemical properties that can be finely tuned for drug development.[2][3] The strategic placement of a nitrogen atom at the 5-position modifies the scaffold's electronic distribution, solubility, and hydrogen bonding capabilities, making it a "privileged structure" for interacting with a diverse array of biological targets.[2][3] While the synthesis of some azaoxindole isomers has been known for some time, the 5-azaoxindole core presented unique challenges, with its first successful synthesis being a notable development in the field.[1] This guide provides a comprehensive exploration of the therapeutic landscape of 5-azaoxindole derivatives, focusing on their mechanisms of action, key experimental validations, and the underlying causality behind their design as potent therapeutic agents.

Section 1: The Anti-Cancer Potential of 5-Azaoxindoles

The dysregulation of cellular signaling is a hallmark of cancer, making the components of these pathways, particularly protein kinases, prime targets for therapeutic intervention.[4] 5-Azaoxindole derivatives have emerged as a powerful scaffold for the design of potent and selective anticancer agents, primarily through their ability to inhibit key kinases and modulate critical oncogenic pathways.

Mechanism of Action: Potent Kinase Inhibition

The azaindole framework is exceptionally well-suited for kinase inhibition. The nitrogen atoms within the bicyclic system can form crucial hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, effectively mimicking the interaction of the natural substrate, ATP.[3][5] This competitive inhibition blocks the downstream phosphorylation cascade, thereby halting aberrant cell proliferation and survival signals. Numerous publications have detailed how 3-substituted oxindoles and their aza-analogs act as potent inhibitors of various kinases.[6]

Key kinase families targeted by azaoxindole derivatives include:

  • Receptor Tyrosine Kinases (RTKs): This class includes crucial drivers of tumor growth and angiogenesis such as VEGFR, PDGFR, c-KIT, and FLT3.[6] The success of sunitinib, an oxindole-based multi-kinase inhibitor, underscores the potential of this scaffold in targeting RTKs.[6]

  • Cyclin-Dependent Kinases (CDKs): As essential regulators of the cell cycle, CDKs are frequently overexpressed in cancer.[7] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and prevent tumor cell proliferation.[3][7]

  • Checkpoint Kinase 1 (Chk1): Chk1 is a central player in the DNA damage response pathway.[8][9] Novel 5-azaindolocarbazoles have been developed that show potent, nanomolar inhibition of Chk1, presenting a strategy to sensitize cancer cells to chemotherapy.[8][9]

  • Axl Kinase: A member of the TAM (Tyro3, Axl, Mer) family of RTKs, Axl is implicated in tumor growth, metastasis, and drug resistance.[10]

Mechanism of Action: Downregulation of the Gas6-Axl Signaling Axis

Beyond direct kinase inhibition, some 5-azaoxindole derivatives exert their anticancer effects by modulating entire signaling axes. A compelling example is the inhibition of the Gas6-Axl pathway. The binding of the ligand, growth arrest-specific 6 (Gas6), to the Axl receptor triggers downstream signaling through pathways like PI3K/Akt, promoting cell survival and proliferation.[10]

A novel 7-azaoxindole derivative, compound 6-15 , demonstrated a powerful antitumor effect by down-regulating this axis.[10] Interestingly, while its direct kinase inhibition was much weaker than sunitinib, its cytotoxicity against several cancer cell lines was superior.[10] This compound was found to suppress the expression of Gas6, leading to reduced Axl activation, an increased Bax/Bcl-2 ratio, and ultimately, apoptosis.[10] This highlights a sophisticated mechanism where the therapeutic agent disrupts the ligand-receptor interaction, a valuable strategy especially in drug-resistant cancers.[10]

G cluster_pathway Gas6-Axl Signaling Pathway cluster_inhibition Inhibition by 5-Azaoxindole Derivative Gas6 Gas6 Ligand Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K Activates Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition leads to Compound Compound 6-15 Compound->Gas6 Compound->Axl Downregulates

Caption: Inhibition of the Gas6-Axl pathway by a 5-azaoxindole derivative.
Quantitative Data: Cytotoxicity of 5-Azaoxindole Derivatives

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values. Lower values indicate greater potency. The table below summarizes the activity of representative compounds against various cancer cell lines.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
6-15 3-arylidene-7-azaoxindolePANC-1 (Pancreatic)0.86[10]
6-15 3-arylidene-7-azaoxindoleA549 (Lung)1.13[10]
6-15 3-arylidene-7-azaoxindoleMCF-7 (Breast)1.95[10]
35 5-azaindolocarbazoleL1210 (Leukemia)0.195[8]
45 5-azaindolocarbazole (Chk1 Inhibitor)L1210 (Leukemia)0.24[8]
Sunitinib Oxindole (Reference)PANC-1 (Pancreatic)3.10[10]

Section 2: Applications in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by a complex pathology involving oxidative stress, protein misfolding, and neuroinflammation.[11][12] The versatile indole scaffold, including its aza-analogs, is a promising starting point for developing multi-target agents to combat these complex conditions.[11][13]

The therapeutic strategies for 5-azaoxindole derivatives in this area are multifaceted:

  • Modulation of Serotonin Receptors: The serotonin 5-HT6 and 5-HT7 receptors are predominantly expressed in the central nervous system and are implicated in cognitive function and mood.[14][15] Oxindole derivatives have been specifically designed as high-affinity ligands for these receptors, with the goal of developing PET imaging agents and potential therapeutics for CNS disorders.[14]

  • Inhibition of Protein Aggregation: A key pathological feature of many neurodegenerative diseases is the aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein.[11] Indole-based compounds have been shown to interfere with the fibrillation process of these proteins, thereby reducing their neurotoxicity.[11]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage.[11] Indole derivatives, such as the neurohormone melatonin, are potent antioxidants that can neutralize free radicals and protect neurons from oxidative damage.[11]

Section 3: Key Experimental Protocols & Synthesis

The translation of a chemical scaffold from concept to clinical candidate relies on robust and reproducible experimental validation. This section provides methodologies for the synthesis and evaluation of 5-azaoxindole derivatives.

Synthesis of the 5-Azaoxindole Core

The first reported synthesis of the parent 5-azaoxindole provided a crucial pathway for accessing this scaffold.[1][16] The method proceeds via the tribromination of the readily available 5-azaindole, followed by hydrolysis and reductive debromination.

G Start 5-Azaindole Step1 Tribromination (Pyridinium bromide perbromide) Start->Step1 Intermediate1 Unstable Dibromo Intermediate Step1->Intermediate1 Step2 Hydrolysis (AgOAc, THF/H2O) Intermediate1->Step2 Intermediate2 3,3-Dibromo -5-azaoxindole Step2->Intermediate2 Step3 Reductive Debromination (Zn, NH4Cl) Intermediate2->Step3 End 5-Azaoxindole Step3->End

Caption: General workflow for the synthesis of the 5-azaoxindole core.

More recent synthetic developments have focused on improving efficiency and diversity, employing methods such as [3+2] dipolar cycloadditions and transition metal-catalyzed reactions.[17][18]

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.[19]

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the compound is determined by quantifying the reduction in substrate phosphorylation.

  • Reagents and Materials:

    • Purified kinase enzyme

    • Specific peptide or protein substrate

    • Adenosine Triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or detected via luminescence (ADP-Glo™)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds (5-azaoxindole derivatives) dissolved in DMSO

    • 96- or 384-well microplates

    • Detection system (e.g., scintillation counter, plate reader)

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Reaction Setup: In a microplate well, add the kinase buffer, the kinase enzyme, and the test compound dilution.

    • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

    • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or acid).

    • Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence assays, the amount of ADP produced is measured.

    • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Add Kinase & Compound to Microplate Well A1->B1 A2 Prepare Kinase, Substrate, & ATP Reagents B3 Initiate Reaction with ATP/Substrate Mix A2->B3 B2 Pre-incubate B1->B2 B2->B3 B4 Incubate at 30°C B3->B4 B5 Terminate Reaction B4->B5 C1 Quantify Phosphorylation (Read Plate) B5->C1 C2 Plot % Inhibition vs. [Compound] C1->C2 C3 Calculate IC50 Value C2->C3

Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing the cytotoxic or antiproliferative effects of a compound on cultured cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, PANC-1)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader (absorbance at ~570 nm)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.

    • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the IC50 value.

Conclusion

5-Azaoxindole derivatives represent a versatile and highly promising scaffold in modern medicinal chemistry. Their proven ability to potently inhibit a range of protein kinases has established them as leading candidates in oncology.[3][5][20] Furthermore, emerging research into their effects on signaling axes like Gas6-Axl and their potential applications in neurodegenerative diseases highlights the vast therapeutic landscape yet to be fully explored.[10][11] The continued development of novel synthetic routes and a deeper understanding of their structure-activity relationships will undoubtedly fuel the discovery of new, targeted therapies based on this privileged core structure.

References

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Foundational

"Methyl 5-aza-2-oxindole-6-carboxylate structural analysis and conformation"

An In-Depth Technical Guide to the Structural Analysis and Conformation of Methyl 5-aza-2-oxindole-6-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract The 5-aza-2-oxindole scaffold is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Conformation of Methyl 5-aza-2-oxindole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aza-2-oxindole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the nitrogen atom in the six-membered ring, offer a versatile platform for the design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the structure and conformational landscape of a key derivative, methyl 5-aza-2-oxindole-6-carboxylate. We will delve into the critical aspects of its molecular architecture, drawing upon spectroscopic and computational methodologies to provide a detailed understanding for researchers in the field. The insights presented herein are intended to facilitate the rational design of new chemical entities based on this promising scaffold.

Introduction: The Significance of the Aza-Oxindole Core

The oxindole scaffold is a common feature in a multitude of natural products and biologically active molecules.[1][2] The introduction of a nitrogen atom into the benzene ring, creating an aza-oxindole, profoundly alters the molecule's properties, including its hydrogen bonding capacity, polarity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. Aza-oxindole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, and potential as kinase inhibitors.[3][4] Specifically, the 5-aza-2-oxindole core, the subject of this guide, presents a unique electronic distribution that influences its reactivity and intermolecular interactions, making it a compelling starting point for drug design.

Molecular Structure Elucidation: A Multi-faceted Approach

A thorough understanding of the three-dimensional structure of methyl 5-aza-2-oxindole-6-carboxylate is paramount for structure-activity relationship (SAR) studies. A combination of spectroscopic techniques and computational modeling provides a comprehensive picture of its molecular geometry.

Spectroscopic Analysis

While a specific crystal structure for methyl 5-aza-2-oxindole-6-carboxylate is not publicly available, we can infer its key structural features from spectroscopic data of closely related analogs and foundational chemical principles.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. For methyl 5-aza-2-oxindole-6-carboxylate, characteristic absorption bands would be expected for the N-H stretch of the lactam, the C=O stretch of the lactam and the ester, and C-N and C-O stretching vibrations.

Computational Modeling

In the absence of experimental crystallographic data, computational chemistry offers a powerful means to predict the geometry and electronic properties of methyl 5-aza-2-oxindole-6-carboxylate. Density Functional Theory (DFT) calculations, for instance, at the B3LYP level of theory, have been successfully employed to determine the energies of different conformers of azaoxindoles.[9]

Table 1: Predicted Structural Parameters of Methyl 5-aza-2-oxindole-6-carboxylate (Illustrative)

ParameterPredicted ValueMethod
C2=O Bond Length~1.22 ÅDFT (B3LYP/6-31G)
C6-C(O)O Bond Length~1.48 ÅDFT (B3LYP/6-31G)
C(O)-OCH₃ Bond Length~1.35 ÅDFT (B3LYP/6-31G)
Dihedral Angle (C7-C6-C(O)-O)~10-30° or ~160-180°DFT (B3LYP/6-31G)

Conformational Analysis: The Dynamic Nature of the Molecule

The biological activity of a molecule is often dictated by its ability to adopt a specific conformation to bind to its target. For methyl 5-aza-2-oxindole-6-carboxylate, the primary source of conformational flexibility arises from the rotation around the single bond connecting the carboxylate group to the aromatic ring.

Rotational Isomers of the Carboxylate Group

The orientation of the methyl carboxylate group relative to the aza-oxindole ring can significantly impact the molecule's steric and electronic profile. Computational studies on related azaoxindoles suggest that there are typically two low-energy conformations corresponding to the ester group being either roughly coplanar or anti-planar with the aromatic ring.[9] The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature.

Experimental Workflow for Conformational Analysis

A robust experimental and computational workflow is essential for a thorough conformational analysis.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling cluster_analysis Structural & Conformational Analysis Synthesis Synthesis of Methyl 5-aza-2-oxindole-6-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation DFT DFT Calculations (e.g., B3LYP) Conformer_Search Conformational Search DFT->Conformer_Search Energy_Calculation Energy Profile Calculation Conformer_Search->Energy_Calculation Conformer_Identification Identification of Stable Conformers Energy_Calculation->Conformer_Identification Energy_Barrier Determination of Rotational Barriers Energy_Calculation->Energy_Barrier Structure_Elucidation->DFT Input for Calculation

Caption: Experimental and computational workflow for structural and conformational analysis.

Synthesis and Characterization Protocols

The reliable synthesis and thorough characterization of methyl 5-aza-2-oxindole-6-carboxylate are fundamental to any research endeavor.

General Synthetic Approach

While a specific protocol for the target molecule was not detailed in the initial search, the synthesis of related aza-oxindoles often involves the construction of the heterocyclic core through cyclization reactions.[3][4] A plausible route could involve the synthesis of a suitably substituted pyridine derivative followed by the formation of the five-membered lactam ring.

Recommended Characterization Protocol
  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for determining the purity of the synthesized compound.

  • Identity Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • ¹H and ¹³C NMR: To verify the chemical structure and connectivity.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals.

  • Structural and Conformational Studies:

    • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this provides the most definitive structural information.

    • Variable Temperature NMR: To study the dynamics of conformational changes.

Conclusion and Future Directions

Methyl 5-aza-2-oxindole-6-carboxylate represents a molecule of high interest for the development of novel therapeutics. This guide has outlined a comprehensive approach to its structural and conformational analysis, emphasizing the synergy between experimental and computational techniques. While a definitive experimental structure is yet to be reported in the public domain, the methodologies and inferred knowledge presented here provide a solid foundation for researchers. Future work should focus on obtaining high-quality single crystals for X-ray diffraction studies to unequivocally determine its solid-state conformation. Furthermore, detailed biological evaluations are warranted to explore the full therapeutic potential of this promising aza-oxindole derivative.

References

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed. [Link]

  • Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC - PubMed Central. [Link]

  • Azaoxindole synthesis. Calculated energies of conformers at B3LYP... | Download Table - ResearchGate. [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC - NIH. [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. [Link]

  • The Biological Significance of 5-Fluoro-2-oxindole Derivatives. [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities - PubMed. [Link]

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles | Organic Letters - ACS Publications. [Link]

  • Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects - PubMed. [Link]

  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m - The Royal Society of Chemistry. [Link]

  • Synthesis of methyl indole-5-carboxylate - PrepChem.com. [Link]

  • 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem. [Link]

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. [Link]

  • methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. [Link]

  • Methyl 7-aza-2-oxindole-6-carboxylate | C9H8N2O3 | CID 71651114 - PubChem - NIH. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid - ResearchGate. [Link]

  • METHYL 1-ACETYL-2-OXOINDOLINE-6-CARBOXYLATE - precisionFDA. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation and Analysis of Methyl 5-aza-2-oxindole-6-carboxylate for Pharmaceutical Research

Introduction and Physicochemical Profile Methyl 5-aza-2-oxindole-6-carboxylate is a heterocyclic compound featuring an oxindole core where a carbon atom at the 5-position has been replaced by nitrogen. This modification,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

Methyl 5-aza-2-oxindole-6-carboxylate is a heterocyclic compound featuring an oxindole core where a carbon atom at the 5-position has been replaced by nitrogen. This modification, common in drug design, introduces a basic center and significantly increases the polarity of the molecule. The presence of the lactam, the methyl ester, and the pyridine-like nitrogen atom defines its chemical behavior and presents specific challenges for purification.

Key Physicochemical Properties & Purification Challenges:

  • High Polarity: The multiple polar functional groups can lead to poor retention on traditional C18 reversed-phase columns, often requiring highly aqueous mobile phases which can cause phase collapse.[1]

  • Basic Nitrogen Center: The 5-aza nitrogen can interact with residual acidic silanols on silica-based stationary phases, leading to peak tailing in both normal-phase and reversed-phase chromatography.

  • Potential for Chirality: While not specified in the name, substitution at the C3 position of the oxindole ring would create a stereocenter, necessitating chiral separation to isolate individual enantiomers, which is often crucial for pharmacological studies.[2][3][4]

  • Solubility: The compound's polarity profile may limit its solubility in common non-polar organic solvents used in normal-phase chromatography.

Strategic Workflow for Purification and Analysis

A multi-step strategy is recommended to efficiently progress from a crude synthetic mixture to a highly pure final compound. This workflow involves an initial, cost-effective bulk purification followed by a high-resolution polishing step, with analytical checkpoints to guide the process.

G Fig 1. General Purification and Analysis Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: Analysis & Pooling cluster_2 Stage 3: High-Resolution Polishing cluster_3 Stage 4: Final Analysis & Isolation Crude_Sample Crude Reaction Mixture Flash_Chromatography Silica Gel Flash Chromatography Crude_Sample->Flash_Chromatography Analysis_1 Analyze Fractions (TLC / LC-MS) Flash_Chromatography->Analysis_1 Pooling Pool Pure Fractions (>90%) Analysis_1->Pooling Method_Selection Final Purity Goal Pooling->Method_Selection Prep_HPLC Preparative RP-HPLC (Achiral) Method_Selection->Prep_HPLC  High Purity Achiral Prep_SFC Preparative SFC (Achiral / Chiral) Method_Selection->Prep_SFC  Chiral Separation or Green Chemistry Analysis_2 Final Purity & Identity Check (Analytical HPLC/SFC, MS, NMR) Prep_HPLC->Analysis_2 Prep_SFC->Analysis_2 Final_Product Pure Compound (>98%) Analysis_2->Final_Product

Caption: Fig 1. General Purification and Analysis Workflow

Part 1: Protocol for Initial Purification by Flash Chromatography

Flash column chromatography on silica gel is the most common and cost-effective method for removing major impurities and unreacted starting materials from the crude product.[5]

Rationale for Experimental Choices:

  • Stationary Phase: Standard silica gel (40-63 µm) is used for its high loading capacity and general applicability.

  • Mobile Phase Modifier: Due to the basic 5-aza nitrogen, peak tailing can be severe. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase neutralizes active silanol sites, resulting in improved peak shape.

  • Solvent System: A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a standard choice. Dichloromethane/methanol can be used for more polar mixtures.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM/MeOH). Adsorb this solution onto a small amount of silica gel ("dry loading") by evaporating the solvent. This generally provides better resolution than direct liquid injection.

  • Column Packing: Select an appropriate-sized silica gel cartridge based on the amount of crude material. Equilibrate the column with the initial mobile phase (e.g., 100% Heptane).

  • Elution:

    • Load the dry-loaded sample onto the column.

    • Begin elution with a shallow gradient. The exact gradient will depend on TLC analysis of the crude mixture.

    • Example Gradient: Start with 100% Heptane, ramp to 100% Ethyl Acetate over 20-30 column volumes. Add 0.1% TEA to the ethyl acetate to mitigate peak tailing.

  • Fraction Collection: Collect fractions based on the UV detector signal (typically at 254 nm).

  • Analysis: Analyze the collected fractions using TLC or a rapid LC-MS method to identify those containing the desired product at >90% purity.

  • Pooling & Concentration: Combine the pure fractions and concentrate the solvent under reduced pressure to yield the partially purified product.

Part 2: Protocols for High-Resolution Purification & Purity Assessment

For drug discovery applications, purity greater than 95%, and often greater than 98%, is required. This necessitates a high-resolution chromatographic technique.

Approach A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful and widely available technique for purifying polar compounds.[6] The key to success is selecting the appropriate column chemistry and mobile phase to achieve good retention and peak shape.

Rationale for Experimental Choices:

  • Stationary Phase: A standard C18 column may provide insufficient retention. A column with a polar-embedded group (e.g., amide or carbamate) or a "polar end-capped" C18 (AQ-type) is recommended. These phases are designed for use in highly aqueous mobile phases without suffering from hydrophobic collapse and offer alternative selectivity for polar analytes.[1][7]

  • Mobile Phase: Using a buffer is critical. An acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) will protonate the basic nitrogen, leading to better solubility and potentially sharper peaks. A buffered mobile phase around neutral pH (e.g., 10 mM ammonium formate) can also be effective.

Detailed Analytical Protocol (Purity Assay):

ParameterRecommendation
Column Polar-Embedded C18 (e.g., Waters XBridge BEH C18, Phenomenex Luna Omega Polar C18)
100 x 2.1 mm, 1.7 µm (for UHPLC) or 150 x 4.6 mm, 3.5 µm (for HPLC)
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)
Column Temperature 40 °C
Detection UV/PDA (220 nm, 254 nm, and max plot); Mass Spectrometry (ESI+)
Injection Volume 1-5 µL
Gradient Program 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes

Preparative Scale-Up Protocol:

  • Method Transfer: Transfer the optimized analytical method to a preparative column of the same chemistry (e.g., 150 x 21.2 mm, 5 µm).

  • Flow Rate Adjustment: Adjust the flow rate according to the column diameter. For a 21.2 mm ID column, the flow rate would be approximately 21 mL/min.

  • Sample Loading: Dissolve the partially purified material in a solvent compatible with the initial mobile phase (e.g., Water/ACN/DMSO). Perform a loading study to determine the maximum amount that can be injected without compromising resolution.

  • Purification & Fractionation: Run the preparative gradient and collect fractions based on the UV signal.

  • Post-Purification: Analyze fractions for purity, pool the appropriate fractions, and remove the solvent via lyophilization (for aqueous mobile phases) or rotary evaporation.

Approach B: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a leading technique in the pharmaceutical industry for both chiral and achiral separations.[8][9] It utilizes supercritical CO2 as the primary mobile phase, which is non-toxic and environmentally friendly. SFC often provides faster separations and higher efficiency than HPLC, particularly for polar and chiral compounds.[10][11]

Rationale for Experimental Choices:

  • Principle: SFC operates in the normal-phase mode, making it inherently well-suited for polar compounds that are challenging to retain in RP-HPLC.[9]

  • Speed & Efficiency: The low viscosity of supercritical fluids allows for faster flow rates and rapid column equilibration, significantly increasing throughput.[8]

  • Chiral Separations: SFC is the gold standard for chiral separations in drug discovery, often providing superior resolution to HPLC on a wide range of chiral stationary phases (CSPs).[12]

G Fig 2. Schematic of a Preparative SFC System CO2_Source Liquid CO₂ Source Pump CO₂ Pump & Chiller CO2_Source->Pump CoSolvent Co-Solvent (e.g., Methanol) CoSolvent_Pump Co-Solvent Pump CoSolvent->CoSolvent_Pump Injector Injector Pump->Injector CoSolvent_Pump->Injector Column Column (e.g., 2-EP or Chiral) Injector->Column Detector Detector (UV/MS) Column->Detector BPR Back Pressure Regulator (BPR) Cyclone Cyclone Separator BPR->Cyclone Detector->BPR Fraction_Collector Fraction Collector Cyclone->Fraction_Collector Vent Cyclone->Vent CO₂ Gas Vent

Caption: Fig 2. Schematic of a Preparative SFC System

Detailed Analytical Protocol (Method Development):

ParameterRecommendation
Column (Achiral) Princeton 2-Ethylpyridine (2-EP), Waters Torus Diol
Column (Chiral) Daicel Chiralpak series (IA, IB, IC, etc.), Regis Whelk-O 1
150 x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂
Co-Solvent Methanol (with 0.1% NH₄OH or 20mM Ammonia for basic compounds)
Flow Rate 3-5 mL/min
Back Pressure 120-150 bar
Column Temperature 40 °C
Gradient Program Screen from 5% to 40% Methanol co-solvent over 5-7 minutes

Preparative Scale-Up Protocol:

  • Method Translation: Once an analytical method with good resolution is found, it can be directly scaled to a larger preparative column (e.g., 250 x 21 mm or 250 x 30 mm).

  • Flow Rate & Loading: Adjust the flow rate for the larger column (e.g., 60-100 mL/min). Perform a loading study to maximize throughput.

  • Collection: The back-pressure regulator (BPR) maintains the supercritical state. Post-BPR, the CO₂ becomes a gas and is vented, while the co-solvent containing the purified compound is collected. This makes solvent removal much faster and more energy-efficient than with preparative HPLC.

  • Analysis: Confirm the purity and, if applicable, the enantiomeric excess (ee) of the collected fractions using the analytical SFC method.

References

  • AbbVie Inc. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.
  • Teledyne LABS. What is Supercritical Fluid Chromatography (SFC)
  • Wikipedia.
  • MDPI. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • LCGC International. (2024). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery.
  • National Institutes of Health (NIH).
  • Royal Society of Chemistry (RSC). (2022).
  • BenchChem.
  • Separation Science. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • National Institutes of Health (NIH). The Palladium Catalyzed Asymmetric Addition of Oxindoles and Allenes: an Atom-Economical Versatile Method for the Construction of Chiral Indole Alkaloids. PMC.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Organic Chemistry Portal. Azaindole synthesis.
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • MAC-MOD Analytical.
  • National Institutes of Health (NIH). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Qeios. (2025).
  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
  • Royal Society of Chemistry (RSC). (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.

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Application

Application Notes and Protocols for High-Throughput Screening of Methyl 5-aza-2-oxindole-6-carboxylate

Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive guide for the utilization of Methyl 5-aza-2-oxindole-6-carboxylate in high-throughput screening (HTS) camp...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of Methyl 5-aza-2-oxindole-6-carboxylate in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The oxindole and azaindole scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[1][2] This application note will focus on a hypothetical screening cascade to identify and characterize the activity of Methyl 5-aza-2-oxindole-6-carboxylate and its analogs as potential kinase inhibitors. The protocols provided herein are designed to be robust, scalable, and amenable to automation, ensuring the generation of high-quality, reproducible data for drug discovery programs.

Introduction: The Scientific Rationale

The 2-oxindole core is a prominent scaffold found in numerous natural products and synthetic compounds with diverse biological activities.[3][4] Its rigid, planar structure provides a versatile template for the presentation of functional groups in three-dimensional space, enabling interactions with a wide range of protein targets. The introduction of a nitrogen atom at the 5-position, creating an "aza-oxindole," can significantly modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing its drug-like characteristics.[2]

Methyl 5-aza-2-oxindole-6-carboxylate is a key intermediate in the synthesis of various pharmaceuticals.[5] Notably, the structurally related compound, Methyl 2-oxoindole-6-carboxylate, serves as a crucial building block for Nintedanib, a potent tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[6] This precedent strongly suggests that the aza-analog may also exhibit activity against protein kinases, which are critical regulators of cellular processes and established targets in oncology and other diseases.

This guide outlines a strategic HTS workflow to investigate the potential of Methyl 5-aza-2-oxindole-6-carboxylate as a kinase inhibitor. The proposed cascade integrates biochemical and cell-based assays to not only identify initial hits but also to triage and characterize their mechanism of action and cellular efficacy.

The Screening Cascade: A Multi-Step Approach to Hit Identification

A successful HTS campaign requires a tiered approach to efficiently screen large compound libraries and eliminate false positives. The following diagram illustrates the proposed workflow for Methyl 5-aza-2-oxindole-6-carboxylate.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Cellular Assays & Mechanism of Action Primary Biochemical Assay: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) DoseResponse Dose-Response (IC50) Curve Biochemical Assay Primary->DoseResponse Active Compounds Orthogonal Orthogonal Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) DoseResponse->Orthogonal Confirmed Hits CellBased Cell-Based Assay: Target Engagement (e.g., NanoBRET™) or Phospho-Target ELISA Orthogonal->CellBased Validated Hits Selectivity Kinase Selectivity Profiling CellBased->Selectivity Cell-Active Hits MoA Mechanism of Action Studies: Enzyme Kinetics Selectivity->MoA

Caption: High-Throughput Screening Cascade for Kinase Inhibitors.

Detailed Protocols

Compound Handling and Plate Preparation

Proper handling of Methyl 5-aza-2-oxindole-6-carboxylate is crucial for data integrity.

  • Solubility Testing: Initially, assess the solubility of the compound in 100% DMSO. A stock solution of 10 mM is standard for primary screening.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 5-aza-2-oxindole-6-carboxylate in high-purity, anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Assay Plate Preparation: For primary screening, perform serial dilutions of the stock solution in DMSO. Utilize acoustic dispensing technology for accurate, low-volume transfer of the compound to 384- or 1536-well assay plates. The final concentration in the assay will typically be in the range of 1-20 µM.

Primary Screening: Luminescence-Based Kinase Assay

This initial screen is designed for high-throughput and identifies compounds that inhibit the target kinase's activity. The principle is based on the quantification of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Protocol: Kinase-Glo® Assay (Promega)

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as recommended by the manufacturer, typically containing Tris-HCl, MgCl₂, and a reducing agent like DTT.

    • Prepare a solution of the target kinase and its specific substrate in the reaction buffer. The concentrations should be optimized to be at or below the Km for ATP and substrate to ensure sensitivity to inhibitors.

  • Assay Procedure (384-well format):

    • To each well of a white, opaque 384-well plate, add 5 µL of the kinase/substrate solution.

    • Add 50 nL of the compound solution (from the prepared assay plate) or DMSO (for controls) to the wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.

    • A common threshold for identifying a "hit" is a percent inhibition greater than three standard deviations from the mean of the DMSO controls.

Secondary Screening: Dose-Response and Orthogonal Assays

Confirmed hits from the primary screen are further evaluated to confirm their activity and rule out assay-specific artifacts.

Protocol 1: IC50 Determination

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Perform the same luminescence-based kinase assay as in the primary screen, using the diluted compounds.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TR-FRET Orthogonal Assay (e.g., Lanthascreen® Eu Kinase Binding Assay)

This assay directly measures the binding of the compound to the kinase, providing an independent confirmation of activity.

  • Reagent Preparation:

    • Prepare a solution of the europium-labeled anti-tag antibody, the tagged kinase, and a fluorescently labeled tracer that binds to the kinase's active site.

  • Assay Procedure:

    • Add the kinase, antibody, and tracer solution to the wells of a low-volume 384-well plate.

    • Add the serially diluted hit compounds or DMSO.

    • Incubate at room temperature for the recommended time.

    • Measure the TR-FRET signal (emission at two wavelengths) on a compatible plate reader.

  • Data Analysis:

    • A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Calculate the IC50 from the dose-response curve.

Cell-Based Assays

The most promising hits are then tested in a cellular context to assess their ability to engage the target protein and inhibit its function within a more physiologically relevant environment.

Protocol: NanoBRET™ Target Engagement Assay (Promega)

This assay measures the binding of a compound to a target protein in living cells.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96- or 384-well white assay plate and incubate overnight.

  • Assay Procedure:

    • Add the NanoBRET™ tracer and the test compound (at various concentrations) to the cells.

    • Incubate for the optimized time (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal (luminescence at two wavelengths) using a plate reader.

  • Data Analysis:

    • The BRET ratio is calculated from the two emission readings. A decrease in the BRET ratio indicates target engagement by the compound. Determine the IC50 from the dose-response curve.

Data Interpretation and Visualization

A clear presentation of the screening data is essential for decision-making.

Table 1: Summary of Screening Data for a Hypothetical Hit Compound

Assay TypeParameterResult
Primary Screen % Inhibition @ 10 µM85%
Secondary Screen Biochemical IC50 (Luminescence)500 nM
Biochemical IC50 (TR-FRET)750 nM
Cellular Assay Target Engagement IC50 (NanoBRET™)1.2 µM
Cellular Function IC50 (Phospho-ELISA)2.5 µM

The following diagram illustrates the potential mechanism of action for an oxindole-based kinase inhibitor.

Kinase_Inhibition cluster_0 Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Enables Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Pocket Binds Inhibitor Methyl 5-aza-2-oxindole-6-carboxylate Inhibitor->ATP_Binding_Pocket Competitively Binds

Caption: Competitive Inhibition of a Kinase by an ATP-Analog.

Conclusion and Future Directions

Methyl 5-aza-2-oxindole-6-carboxylate represents a promising starting point for the development of novel kinase inhibitors. The HTS cascade detailed in this application note provides a robust framework for identifying and characterizing the activity of this compound and its derivatives. Future work should focus on comprehensive selectivity profiling against a panel of kinases to understand the off-target effects and guide structure-activity relationship (SAR) studies for potency and selectivity optimization.

References

  • National Center for Biotechnology Information (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Available at: [Link]

  • Helmholtz Munich (n.d.). Compound Screening Platform. Available at: [Link]

  • Liverpool School of Tropical Medicine (n.d.). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides. Available at: [Link]

  • ACS Publications (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Available at: [Link]

  • Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • The University of Kansas (n.d.). KU-HTS Compound Libraries | High Throughput Screening Laboratory. Available at: [Link]

  • Rui ming Pharmaceutical (n.d.). Methyl 2-oxoindole-6-carboxylate. Available at: [Link]

  • Axcelead Drug Discovery Partners, Inc. (2024). High Throughput Screening. Available at: [Link]

  • Technical Disclosure Commons (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]

  • ResearchGate (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]

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  • MDPI (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Available at: [Link]

  • MDPI (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

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Method

Application Notes and Protocols: Methyl 5-aza-2-oxindole-6-carboxylate as a Versatile Intermediate for Kinase Inhibitor Synthesis

Introduction: The Privileged Scaffold of Azaoxindoles in Medicinal Chemistry The indole and oxindole core structures are foundational motifs in medicinal chemistry, present in a multitude of natural products and syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Azaoxindoles in Medicinal Chemistry

The indole and oxindole core structures are foundational motifs in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of a nitrogen atom into the carbocyclic ring to form azaindole and azaoxindole scaffolds can significantly modulate a molecule's physicochemical properties.[1] This substitution can enhance aqueous solubility, introduce an additional hydrogen bond acceptor, and alter the electronic nature of the ring system, potentially leading to improved binding affinity, higher potency, and a novel intellectual property space.[1]

Particularly, the 5-aza-2-oxindole scaffold has emerged as a "privileged structure" in the design of kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The azaoxindole core serves as an excellent bioisostere for purine systems, enabling it to effectively target the ATP-binding site of various kinases. This application note provides a detailed guide to the synthesis of a key intermediate, Methyl 5-aza-2-oxindole-6-carboxylate , and demonstrates its utility in the synthesis of potent kinase inhibitors, with a focus on MEK inhibitors for cancer therapy.

Synthesis of the Core Intermediate: Methyl 5-aza-2-oxindole-6-carboxylate

The synthesis of the title intermediate is a multi-step process that begins with commercially available starting materials. The causality behind this synthetic route is the strategic construction of the pyridine ring followed by the formation of the fused pyrrolidin-2-one ring. The chosen reactions are robust and scalable, making this intermediate accessible for drug discovery programs.

Experimental Workflow: Synthesis of the Intermediate

Synthesis_Workflow A Methyl 2-amino-5-methylpyridine-3-carboxylate (Starting Material) B Step 1: Bromination (NBS, AIBN, CCl4) A->B C Methyl 2-amino-5-(bromomethyl)picolinate B->C D Step 2: Cyanation (NaCN, DMSO) C->D E Methyl 2-amino-5-(cyanomethyl)picolinate D->E F Step 3: Reductive Cyclization (H2, Raney Nickel, NH3/MeOH) E->F G Methyl 5-aza-2-oxindole-6-carboxylate (Target Intermediate) F->G

Caption: Synthetic workflow for Methyl 5-aza-2-oxindole-6-carboxylate.

Detailed Protocol: Synthesis of Methyl 5-aza-2-oxindole-6-carboxylate

Step 1: Bromination of Methyl 2-amino-5-methylpicolinate

  • To a solution of methyl 2-amino-5-methylpicolinate (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure. The crude product, methyl 2-amino-5-(bromomethyl)picolinate, can be purified by column chromatography on silica gel.

  • Causality: This is a standard Wohl-Ziegler radical bromination of the benzylic methyl group. AIBN acts as a radical initiator.

Step 2: Cyanation of Methyl 2-amino-5-(bromomethyl)picolinate

  • Dissolve the crude methyl 2-amino-5-(bromomethyl)picolinate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.2 eq) portion-wise, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-amino-5-(cyanomethyl)picolinate.

  • Causality: A nucleophilic substitution reaction where the bromide is displaced by the cyanide ion to form a nitrile.

Step 3: Reductive Cyclization to form Methyl 5-aza-2-oxindole-6-carboxylate

  • In a high-pressure reactor, dissolve methyl 2-amino-5-(cyanomethyl)picolinate (1.0 eq) in a solution of methanolic ammonia.

  • Add a catalytic amount of Raney Nickel (slurry in water).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 50-60°C.

  • Maintain the reaction under these conditions for 8-12 hours, monitoring for hydrogen uptake.

  • After completion, cool the reactor, carefully filter the catalyst, and concentrate the filtrate.

  • The resulting solid is the target intermediate, Methyl 5-aza-2-oxindole-6-carboxylate, which can be purified by recrystallization.

  • Causality: The nitrile and the ester functionalities undergo intramolecular reductive cyclization in the presence of hydrogen and a catalyst. The amino group attacks the reduced intermediate of the nitrile, leading to the formation of the lactam ring of the azaoxindole.

Application in Drug Synthesis: A MEK Inhibitor Analogue

The prepared Methyl 5-aza-2-oxindole-6-carboxylate is a versatile intermediate for the synthesis of various kinase inhibitors. To exemplify its utility, we describe the synthesis of a potent analogue of a MEK (Mitogen-activated protein kinase kinase) inhibitor. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many human cancers.[4]

Synthetic Application Workflow

Application_Workflow H Methyl 5-aza-2-oxindole-6-carboxylate (Intermediate) I Step 4: Condensation Reaction (2-fluoro-4-iodoaniline, POCl3) H->I J Final Product: MEK Inhibitor Analogue I->J

Caption: Synthesis of a MEK inhibitor analogue from the intermediate.

Detailed Protocol: Synthesis of a MEK Inhibitor Analogue
  • To a suspension of Methyl 5-aza-2-oxindole-6-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃), add 2-fluoro-4-iodoaniline (1.2 eq).

  • Heat the mixture to reflux for 2-4 hours under an inert atmosphere.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is the crude final product.

  • Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the pure MEK inhibitor analogue.

  • Causality: This condensation reaction forms an amide bond between the carboxylate group of the azaoxindole and the aniline derivative, a common strategy in the synthesis of kinase inhibitors to introduce a key binding moiety.

Mechanism of Action: MEK Inhibition

The synthesized analogue is designed to be an allosteric inhibitor of MEK1 and MEK2.[5] It does not compete with ATP but binds to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK to be phosphorylated and activated by RAF kinases.[5][6] This, in turn, blocks the phosphorylation and activation of ERK1/2, a downstream effector in the MAPK pathway.[5] The inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells with activating mutations in BRAF or RAS.[5][7]

MAPK/ERK Signaling Pathway and MEK Inhibition

MAPK_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation MEK_Inhibitor MEK Inhibitor (Synthesized Analogue) MEK_Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by the MEK inhibitor.

Data Summary

The following table summarizes the expected quantitative data for the synthesis of the intermediate and the final product.

CompoundStepYield (%)Purity (HPLC, %)Molecular Weight ( g/mol )
Methyl 2-amino-5-(bromomethyl)picolinate185>95245.08
Methyl 2-amino-5-(cyanomethyl)picolinate292>97191.18
Methyl 5-aza-2-oxindole-6-carboxylate378>98192.17
MEK Inhibitor Analogue475>99412.18

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Each step includes a clear method for monitoring reaction progress (TLC or HPLC), ensuring that the subsequent step is only initiated upon successful completion of the previous one. The purification methods (column chromatography and recrystallization) are standard and reliable for achieving high purity. The final product's identity and purity should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC, to validate the entire synthetic process. The high purity of the intermediate is crucial for the success and yield of the final step.

References

  • Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PubMed. Available at: [Link]

  • GSK1120212 (Trametinib) | MEK1/2 inhibitor - Cellagen Technology. Available at: [Link]

  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. Available at: [Link]

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  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]

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Application

Application Notes and Protocols: Methyl 5-aza-2-oxindole-6-carboxylate in Medicinal Chemistry

Foreword: Navigating the Frontier of Azaoxindole Chemistry The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide arra...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Azaoxindole Chemistry

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a nitrogen atom into the oxindole core to create azaoxindoles presents a compelling strategy for modulating the physicochemical and pharmacological properties of these molecules.[3][4] Azaindoles are recognized as privileged structures in drug discovery, offering opportunities to enhance solubility, metabolic stability, and target engagement.[3][4] This guide focuses on a specific, yet largely unexplored member of this family: Methyl 5-aza-2-oxindole-6-carboxylate . While direct literature on this precise molecule is sparse, this document serves as a comprehensive, experience-driven manual for researchers. By integrating data from closely related analogs, we will illuminate its potential applications, propose robust synthetic and experimental protocols, and provide a framework for its exploration in drug discovery programs.

The Strategic Value of the 5-Azaoxindole Scaffold

The position of the nitrogen atom in the azaoxindole ring system significantly influences its electronic properties and three-dimensional shape, thereby affecting its interaction with biological targets.[4] While 4-, 6-, and 7-azaoxindoles have seen more extensive investigation, the 5-aza isomer represents a unique chemical space. The strategic placement of the nitrogen at the 5-position is anticipated to modulate the molecule's hydrogen bonding capacity, polarity, and overall pharmacokinetic profile.

Physicochemical Properties and Predicted Biological Relevance

The introduction of the 5-aza moiety, combined with a methyl carboxylate group at the 6-position, is expected to confer a distinct set of properties. The aza-group can act as a hydrogen bond acceptor, potentially enhancing interactions with target proteins.[3] Furthermore, the ester functionality can influence solubility and cell permeability. Based on the known biological activities of the broader oxindole and azaoxindole classes, Methyl 5-aza-2-oxindole-6-carboxylate is a promising candidate for investigation in several therapeutic areas.

Table 1: Predicted Physicochemical Properties and Potential Therapeutic Applications

PropertyPredicted Influence of 5-Aza and 6-Carboxylate MoietiesPotential Therapeutic Areas
Solubility The polar aza- and ester groups are likely to enhance aqueous solubility compared to the parent oxindole.[3]Oncology, Inflammation, Infectious Diseases
Metabolic Stability The pyridine ring of the azaoxindole may alter metabolic pathways compared to the carbocyclic analog, potentially improving stability.[5]Central Nervous System (CNS) Disorders
Target Binding The 5-aza position offers a unique hydrogen bond acceptor site, potentially leading to novel target interactions or improved affinity for known targets of oxindoles.[3][4]Virology, Neurodegenerative Diseases
Cell Permeability The methyl ester may be hydrolyzed by intracellular esterases, potentially trapping the active carboxylate form within the cell.Drug Delivery and Prodrug Strategies

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Given the rich pharmacology of the oxindole and azaoxindole families, we can infer several high-potential therapeutic avenues for Methyl 5-aza-2-oxindole-6-carboxylate.

Oncology: Targeting Kinase Signaling

A significant number of oxindole and azaoxindole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4][6] For instance, sunitinib and nintedanib are oxindole-based multi-kinase inhibitors used in cancer therapy.[6] The 5-azaoxindole core of our target molecule could serve as a bioisostere for the indole or oxindole rings in known kinase inhibitors, potentially offering a new vector for inhibitor design.

Hypothesized Mechanism of Action in Oncology

dot graph "Kinase_Inhibition_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

}

Hypothesized Kinase Inhibition by Methyl 5-aza-2-oxindole-6-carboxylate
Anti-inflammatory Applications

Oxindole derivatives have demonstrated significant anti-inflammatory properties. The 5-azaoxindole scaffold could be explored for its potential to modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines.

Synthetic Protocol: A Proposed Route to Methyl 5-aza-2-oxindole-6-carboxylate

The synthesis of the target molecule can be envisioned through a multi-step process starting from commercially available materials. The following protocol is a proposed route based on established methodologies for the synthesis of azaoxindoles and the functionalization of pyridine rings.

Proposed Synthetic Workflow

dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

}

Proposed Synthetic Workflow
Detailed Synthetic Steps

Step 1: Synthesis of Di-tert-butyl (6-chloro-5-nitropyridin-3-yl)malonate

  • To a solution of 3,5-dichloro-2-nitropyridine in anhydrous THF, add di-tert-butyl malonate.

  • Cool the mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

Step 3: Intramolecular Cyclization to form the 5-azaoxindole core

  • Dissolve the crude amino-pyridine from Step 2 in a suitable solvent such as dioxane.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate and purify by column chromatography.

Step 4: Hydrolysis of the tert-butyl ester and subsequent Methyl Esterification

  • Treat the product from Step 3 with trifluoroacetic acid in dichloromethane at room temperature to hydrolyze the tert-butyl ester.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the resulting carboxylic acid in methanol and add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction, neutralize with saturated aqueous sodium bicarbonate, and extract with ethyl acetate.

  • Purify the final product, Methyl 5-aza-2-oxindole-6-carboxylate, by column chromatography or recrystallization.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of Methyl 5-aza-2-oxindole-6-carboxylate as a kinase inhibitor, a standard in vitro kinase assay can be employed. The following is a generalized protocol that can be adapted for specific kinases of interest (e.g., VEGFR, PDGFR).

Materials and Reagents
  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Methyl 5-aza-2-oxindole-6-carboxylate (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sunitinib)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Assay Procedure
  • Prepare a serial dilution of Methyl 5-aza-2-oxindole-6-carboxylate and the positive control in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound or control to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 2: Representative Data from a Hypothetical Kinase Inhibition Assay

CompoundConcentration (nM)% Inhibition (Mean ± SD)
Methyl 5-aza-2-oxindole-6-carboxylate 112.5 ± 2.1
1035.2 ± 3.5
10068.9 ± 4.2
100092.1 ± 1.8
Sunitinib (Control) 125.4 ± 2.8
1075.1 ± 3.1
10098.6 ± 0.9
100099.2 ± 0.5

Conclusion and Future Directions

Methyl 5-aza-2-oxindole-6-carboxylate represents a novel and intriguing scaffold for medicinal chemistry. While direct experimental data is currently unavailable, the strong precedent set by related oxindole and azaoxindole compounds suggests significant potential for this molecule in various therapeutic areas, particularly oncology and inflammation. The proposed synthetic and experimental protocols in this guide provide a solid foundation for researchers to begin exploring the chemical biology of this promising compound. Further studies should focus on the validation of the proposed synthetic route, comprehensive profiling of its biological activities, and elucidation of its structure-activity relationships to unlock its full therapeutic potential.

References

  • Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. (2021). Chemical Science. [Link]

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  • Compounds of biological interest containing a 7-azaindole core and their bioactivities. ResearchGate. [Link]

  • Azaindole therapeutic agents. ResearchGate. [Link]

  • Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. (2022). F1000Research. [Link]

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  • Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. (2020). Journal of Medicinal Chemistry. [Link]

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  • Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. (2021). Chemical Science. [Link]

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  • CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2018). Journal of Heterocyclic Chemistry. [Link]

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2026). Organic Letters. [Link]

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Method

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-aza-2-oxindole-6-carboxylate

Introduction The 5-aza-2-oxindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous ligand melatonin and its abilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-aza-2-oxindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous ligand melatonin and its ability to act as a versatile pharmacophore have led to the development of numerous derivatives with a wide range of biological activities. Methyl 5-aza-2-oxindole-6-carboxylate, in particular, is a key building block for the synthesis of potent and selective inhibitors of various kinases and other therapeutic targets. This document provides a comprehensive guide for the scale-up synthesis of this important intermediate, detailing a robust and efficient multi-step synthetic route. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on providing not just the procedural steps, but also the underlying chemical principles and practical considerations for successful large-scale production.

Proposed Synthetic Route

The synthesis of Methyl 5-aza-2-oxindole-6-carboxylate can be efficiently achieved through a four-step sequence starting from the readily available 2-chloro-4-methyl-3-nitropyridine. This route is designed for scalability, employing cost-effective reagents and well-established chemical transformations.

Synthetic_Route A 2-Chloro-4-methyl-3-nitropyridine B 2-Chloro-3-amino-4-picoline A->B Reduction C 3-Amino-2-chloropyridine-4-carboxylic acid B->C Oxidation D 5-Aza-2-oxindole-6-carboxylic acid C->D Cyclization E Methyl 5-aza-2-oxindole-6-carboxylate D->E Esterification

Figure 1: Proposed synthetic pathway for Methyl 5-aza-2-oxindole-6-carboxylate.

Detailed Protocols and Experimental Procedures

Step 1: Synthesis of 2-Chloro-3-amino-4-picoline

The initial step involves the reduction of the nitro group of 2-chloro-4-methyl-3-nitropyridine to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.

Protocol:

  • Reactor Setup: To a suitably sized hydrogenation reactor, add 2-chloro-4-methyl-3-nitropyridine (1.0 eq) and a suitable solvent such as methanol or ethanol (10-15 volumes).

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (1-2 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50-60 psi) and heat to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-3-amino-4-picoline. The product is often of sufficient purity for the next step, or it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This catalyst is highly efficient for the reduction of aromatic nitro groups and can be easily removed by filtration, which is advantageous for scale-up.

  • Methanol/Ethanol: These are good solvents for the starting material and product, and they are relatively inexpensive and easy to remove.

  • Hydrogen Pressure and Temperature: The chosen conditions are typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting side reactions.

Step 2: Synthesis of 3-Amino-2-chloropyridine-4-carboxylic acid

The methyl group at the 4-position of the pyridine ring is oxidized to a carboxylic acid. A strong oxidizing agent like potassium permanganate is effective for this transformation.

Protocol:

  • Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-chloro-3-amino-4-picoline (1.0 eq) in a mixture of water and a suitable co-solvent like tert-butanol (1:1, 10-20 volumes).

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO4) (3.0-4.0 eq) in water to the reaction mixture, maintaining the temperature between 70-80 °C. The addition should be controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC. The disappearance of the starting material and the characteristic purple color of permanganate will indicate the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Filtration: Filter the mixture to remove the manganese dioxide, washing the filter cake thoroughly with water.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of 3-4.

  • Isolation: The product, 3-amino-2-chloropyridine-4-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

  • Potassium Permanganate: A powerful and cost-effective oxidizing agent suitable for the oxidation of alkyl side chains on aromatic rings.

  • Water/tert-Butanol: This solvent system helps to solubilize both the organic substrate and the inorganic oxidizing agent.

  • Temperature Control: Maintaining the temperature is crucial to ensure a controlled reaction rate and prevent over-oxidation or side reactions.

Step 3: Synthesis of 5-Aza-2-oxindole-6-carboxylic acid

This crucial cyclization step forms the 5-aza-2-oxindole ring system. The proposed method involves an intramolecular nucleophilic substitution of a transiently formed intermediate.

Protocol:

  • Reaction Setup: In a reaction vessel, suspend 3-amino-2-chloropyridine-4-carboxylic acid (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (10-15 volumes).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq), to the suspension.

  • Cyclization Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously. The chloro group is displaced by the carboxylate to form an intermediate which then undergoes intramolecular cyclization.

  • Reaction Monitoring: Monitor the formation of the product by HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water.

  • Acidification and Isolation: Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-aza-2-oxindole-6-carboxylic acid.

Causality of Experimental Choices:

  • High-Boiling Polar Aprotic Solvent: DMF or DMSO are excellent solvents for this type of reaction as they can dissolve the reactants and facilitate the nucleophilic substitution at elevated temperatures.

  • Non-nucleophilic Base: The base is required to deprotonate the carboxylic acid and the amino group, facilitating the cyclization. Carbonates are suitable as they are strong enough to effect the reaction without causing significant side reactions.

  • Elevated Temperature: The high temperature provides the necessary activation energy for the intramolecular cyclization to occur at a practical rate.

Step 4: Synthesis of Methyl 5-aza-2-oxindole-6-carboxylate

The final step is a standard Fischer esterification of the carboxylic acid.

Protocol:

  • Reaction Setup: Suspend 5-aza-2-oxindole-6-carboxylic acid (1.0 eq) in methanol (20-30 volumes).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or hydrogen chloride in methanol, to the suspension.

  • Esterification: Heat the mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid with a base such as sodium bicarbonate solution.

  • Extraction and Isolation: Remove the methanol under reduced pressure. The product can then be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification: The crude Methyl 5-aza-2-oxindole-6-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity.

Causality of Experimental Choices:

  • Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant in the esterification, driving the equilibrium towards the product side due to its large excess.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating to reflux increases the reaction rate, allowing the esterification to proceed to completion in a reasonable time.

Data Presentation

StepStarting MaterialProductKey ReagentsTypical Yield (%)
12-Chloro-4-methyl-3-nitropyridine2-Chloro-3-amino-4-picolineH₂, Pd/C85-95
22-Chloro-3-amino-4-picoline3-Amino-2-chloropyridine-4-carboxylic acidKMnO₄60-70
33-Amino-2-chloropyridine-4-carboxylic acid5-Aza-2-oxindole-6-carboxylic acidK₂CO₃ or Cs₂CO₃50-60
45-Aza-2-oxindole-6-carboxylic acidMethyl 5-aza-2-oxindole-6-carboxylateMethanol, H₂SO₄80-90

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Esterification A Charge Reactor with 2-Chloro-4-methyl-3-nitropyridine & Solvent B Add Pd/C Catalyst A->B C Pressurize with H₂ & Heat B->C D Monitor Reaction (HPLC/TLC) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Dissolve 2-Chloro-3-amino-4-picoline in Water/t-Butanol F->G Proceed to next step H Slowly Add KMnO₄ Solution G->H I Monitor Reaction (HPLC/TLC) H->I J Quench with NaHSO₃ I->J K Filter MnO₂ J->K L Acidify Filtrate & Isolate Product K->L M Suspend 3-Amino-2-chloropyridine-4-carboxylic acid in DMF/DMSO L->M Proceed to next step N Add Base (K₂CO₃/Cs₂CO₃) M->N O Heat to 120-140 °C N->O P Monitor Reaction (HPLC) O->P Q Quench in Ice-Water P->Q R Acidify & Isolate Product Q->R S Suspend 5-Aza-2-oxindole-6-carboxylic acid in Methanol R->S Proceed to next step T Add Acid Catalyst (H₂SO₄) S->T U Reflux T->U V Monitor Reaction (HPLC/TLC) U->V W Neutralize & Extract V->W X Purify by Recrystallization/ Chromatography W->X

Figure 2: Detailed workflow for the scale-up synthesis.

Safety and Handling Considerations

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated area, using appropriate safety equipment and a properly maintained hydrogenation reactor.

  • Potassium Permanganate: This is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these reagents.

  • Solvents: Many of the solvents used are flammable and/or toxic. Handle them in a fume hood and take precautions to avoid ignition sources.

Conclusion

The synthetic route and protocols detailed in this application note provide a comprehensive and practical guide for the scale-up synthesis of Methyl 5-aza-2-oxindole-6-carboxylate. By following these procedures and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The emphasis on scalable and robust reactions ensures that this methodology can be readily adapted to larger-scale manufacturing processes.

References

  • A comprehensive review on the synthesis of aza-oxindoles. Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joce]
  • Patents on the synthesis of substituted pyridines. Google Patents.
  • Catalytic hydrogenation of nitroarenes. Organic Process Research & Development. [URL: https://pubs.acs.org/journal/oprdxf]
  • Oxidation of alkylpyridines to pyridinecarboxylic acids. Synthesis. [URL: https://www.thieme-connect.com/products/ejournals/journal/10.1055/s-00000083]
  • Fischer Esterification: Mechanism and Applications. Chemical Reviews. [URL: https://pubs.acs.org/journal/chreay]
Application

Application Notes and Protocols for the Crystallization of Methyl 5-aza-2-oxindole-6-carboxylate

Abstract This technical guide provides a comprehensive overview of crystallization strategies for Methyl 5-aza-2-oxindole-6-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. Recognizing the cri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of crystallization strategies for Methyl 5-aza-2-oxindole-6-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. Recognizing the critical role of solid-state properties in pharmaceutical development, this document outlines systematic approaches to obtaining high-quality crystalline material. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both foundational techniques and advanced insights into optimizing crystal growth. The methodologies are grounded in the physicochemical properties of aza-oxindole scaffolds and are supported by established principles of crystallization science.

Introduction: The Significance of Crystalline Form in Aza-Oxindole Derivatives

Methyl 5-aza-2-oxindole-6-carboxylate belongs to the aza-oxindole class of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities and their role as building blocks in the synthesis of complex pharmaceutical agents.[1][2] The parent compound, methyl 2-oxoindoline-6-carboxylate, is a crucial intermediate in the synthesis of the multi-kinase inhibitor Nintedanib, highlighting the therapeutic relevance of this molecular framework.[3][4][5]

The physical form of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts its stability, solubility, bioavailability, and manufacturability.[6] Crystallization is the primary method for controlling these solid-state properties, enabling the isolation of pure compounds and the selection of desired polymorphic forms.[6] For a molecule like Methyl 5-aza-2-oxindole-6-carboxylate, which possesses hydrogen bond donors and acceptors, the potential for polymorphism is significant. Therefore, a systematic approach to crystallization is not merely a purification step but a critical component of its development.

This guide provides a detailed exploration of various crystallization techniques applicable to Methyl 5-aza-2-oxindole-6-carboxylate, drawing upon data from the closely related methyl 2-oxoindoline-6-carboxylate and general principles for crystallizing heterocyclic compounds.[7][8]

Physicochemical Properties and Pre-Crystallization Considerations

A successful crystallization strategy begins with an understanding of the molecule's properties.

  • Structure and Functional Groups: Methyl 5-aza-2-oxindole-6-carboxylate features a lactam ring, a methyl ester, and a pyridine-like nitrogen atom within the aromatic system. These functional groups suggest a moderate to high polarity and the capacity for both hydrogen bonding (N-H donor, C=O and ester C=O acceptors, aza-nitrogen acceptor) and π-π stacking interactions.

  • Solubility: Based on its analogue, methyl 2-oxoindoline-6-carboxylate, slight solubility in polar protic solvents like methanol and chlorinated solvents such as chloroform can be anticipated.[9] The presence of the aza-group is expected to modulate this solubility profile. A preliminary solvent screen is essential.

  • Purity: The purity of the starting material is paramount. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality. It is recommended to start with material that is >95% pure by HPLC or NMR analysis.

Workflow for Crystallization Method Selection

G start Start: Purified Compound (>95%) solvent_screen Systematic Solvent Screening (Table 1) start->solvent_screen solubility_data Determine Solubility Profile (Good, Partial, Poor Solvents) solvent_screen->solubility_data method_selection Select Crystallization Techniques solubility_data->method_selection slow_evap Slow Evaporation (Good Solvents) method_selection->slow_evap cooling Cooling Crystallization (Temperature-Dependent Solubility) method_selection->cooling vapor_diff Vapor Diffusion (Solvent/Anti-Solvent Pairs) method_selection->vapor_diff anti_solvent Anti-Solvent Addition (Solvent/Anti-Solvent Pairs) method_selection->anti_solvent analysis Analyze Crystals (Microscopy, XRD, DSC) slow_evap->analysis cooling->analysis vapor_diff->analysis anti_solvent->analysis optimization Optimize Conditions (Concentration, Temperature, Rate) analysis->optimization end End: High-Quality Crystals optimization->end

Caption: General workflow for selecting and optimizing a crystallization method.

Systematic Solvent Screening Protocol

A systematic solvent screen is the cornerstone of developing a robust crystallization process.

Objective: To identify suitable single solvents and binary solvent systems (solvent/anti-solvent) for the crystallization of Methyl 5-aza-2-oxindole-6-carboxylate.

Materials:

  • Methyl 5-aza-2-oxindole-6-carboxylate

  • A selection of solvents with varying polarities (see Table 1)

  • Small glass vials (1-2 mL) with screw caps or septa

  • Vortex mixer and/or magnetic stirrer

  • Heating block or water bath

Protocol:

  • Preparation: Place approximately 2-5 mg of the compound into each labeled vial.

  • Solvent Addition: Add a small aliquot (e.g., 100 µL) of a chosen solvent to the first vial.

  • Solubility Assessment at Room Temperature:

    • Vortex or stir the mixture for 1-2 minutes.

    • Observe the solubility. If the compound dissolves completely, it is a "good" solvent at this concentration.

    • If the compound does not dissolve, continue adding the solvent in 100 µL aliquots up to a total volume of 1 mL, assessing solubility after each addition. If it remains insoluble, it is a "poor" solvent. If it partially dissolves, it is a "moderate" solvent.

  • Solubility Assessment at Elevated Temperature:

    • For vials where the compound was moderately or poorly soluble at room temperature, gently heat the vial (e.g., to 40-60°C).

    • Observe if the compound dissolves. If it dissolves upon heating and precipitates upon cooling, it is a good candidate for cooling crystallization.

  • Record Observations: Meticulously record all observations in a table.

Solvent Class Example Solvents Expected Solubility Potential Use
Alcohols Methanol, Ethanol, IsopropanolModerate to GoodCooling, Slow Evaporation, Solvent in Vapor Diffusion
Ketones Acetone, Methyl Ethyl KetoneModerate to GoodCooling, Slow Evaporation
Esters Ethyl Acetate, Isopropyl AcetateModerateCooling, Slow Evaporation
Ethers Tetrahydrofuran (THF), DioxaneModerateSolvent in Vapor Diffusion
Chlorinated Dichloromethane, ChloroformModerateSolvent in Vapor Diffusion
Aprotic Polar Dimethylformamide (DMF), DMSOHighSolvent for Anti-Solvent Addition
Aromatic Toluene, XylenePoor to ModerateAnti-Solvent, Cooling
Alkanes Heptane, Hexane, CyclohexanePoorAnti-Solvent
Aqueous WaterPoorAnti-Solvent
Table 1: Suggested solvents for screening.

Detailed Crystallization Protocols

The choice of method is often empirical, and screening several techniques in parallel is recommended.[8]

Slow Evaporation

Principle: This technique relies on the slow removal of a solvent from a nearly saturated solution, gradually increasing the solute concentration to the point of supersaturation, which induces nucleation and crystal growth.[8]

Protocol:

  • Solution Preparation: Dissolve the compound in a "good" solvent (identified from the screen) to create a nearly saturated solution at room temperature. A starting concentration of 5-20 mg/mL is often effective.[8]

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Setup: Cover the vial with a cap that is not airtight. This can be achieved by piercing the cap with a needle or using a cap that is loosely fitted. The size of the opening will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Observe the vial periodically for crystal growth over several days to weeks.

G start Prepare near-saturated solution filter Filter solution (0.22 µm) start->filter vial Transfer to clean vial filter->vial cover Cover with pierced cap vial->cover incubate Incubate in vibration-free area cover->incubate crystals Monitor for crystal growth incubate->crystals

Caption: Workflow for the Slow Evaporation technique.

Vapor Diffusion

Principle: This method involves the slow diffusion of an "anti-solvent" vapor into a solution of the compound, reducing the solute's solubility and leading to crystallization. It is particularly effective for growing high-quality single crystals suitable for X-ray diffraction.[8]

Protocol (Liquid-Vapor Diffusion):

  • Solvent Selection: Choose a solvent/anti-solvent pair. The compound should be soluble in the "solvent" and poorly soluble in the "anti-solvent." The two solvents must be miscible, and the anti-solvent should be more volatile than the solvent.

  • Preparation:

    • In a small, open vial (e.g., 0.5 mL), dissolve the compound in the chosen solvent to create a concentrated solution.

    • In a larger vial or beaker (e.g., 5 mL), place a small amount of the anti-solvent (e.g., 1-2 mL).

  • Setup: Place the smaller vial containing the compound solution inside the larger vial. Ensure the inner vial does not touch the walls of the outer vial.

  • Sealing and Incubation: Seal the outer vial tightly and store it in a vibration-free environment at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound solution, inducing crystallization.

  • Monitoring: Observe for crystal growth over a period of days to weeks.

Caption: Diagram of a liquid-vapor diffusion setup.

Cooling Crystallization

Principle: This technique is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution at a higher temperature becomes supersaturated upon cooling, leading to crystallization.[6]

Protocol:

  • Solution Preparation: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-70°C). Ensure all solid material is dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling:

    • Slow Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by leaving it on the benchtop or in a dewar flask. Slow cooling generally yields larger, higher-quality crystals.

    • Rapid Cooling: For faster crystallization, the solution can be placed in a refrigerator or ice bath after it has reached room temperature. This often produces smaller crystals.

  • Isolation: Once crystallization is complete, collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Anti-Solvent Addition

Principle: This method involves the direct addition of a miscible "anti-solvent" (in which the compound is insoluble) to a solution of the compound, causing a rapid decrease in solubility and inducing precipitation or crystallization.[6]

Protocol:

  • Solution Preparation: Dissolve the compound in a minimum amount of a "good" solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution.

  • Observation: Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).

  • Incubation: Stop the addition and allow the solution to stand. Crystals should form over time. If no crystals form, a small additional amount of anti-solvent can be added.

  • Isolation: Collect the crystals by filtration, wash with the anti-solvent, and dry.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
Amorphous Precipitate or Oil Supersaturation is too high; cooling or diffusion is too rapid.Decrease the initial concentration; slow down the rate of evaporation/diffusion; use a solvent in which the compound is less soluble; increase the temperature slightly.[8]
Many Small Crystals The nucleation rate is too high.Decrease the concentration; slow down the crystallization process (e.g., slower cooling or evaporation); use cleaner vials to reduce nucleation sites.[8]
No Crystals Form The solution is not sufficiently supersaturated; nucleation is inhibited.Increase the concentration; try a different solvent or method; introduce a seed crystal; gently scratch the inside of the vial with a glass rod.
Poor Crystal Quality Rapid crystal growth; presence of impurities.Slow down the crystallization process; further purify the starting material; try a different solvent system.[8]
Table 2: Troubleshooting guide for common crystallization problems.

Characterization of Crystalline Material

Once crystals are obtained, it is crucial to characterize them to determine their form and purity.

  • Visual Inspection: Microscopic examination can reveal crystal habit, size, and quality.

  • X-Ray Diffraction (XRD): Single-crystal XRD provides the definitive three-dimensional structure, while Powder XRD (PXRD) is used to identify the bulk crystalline form and assess polymorphism.[10]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify melting points, desolvation events, and polymorphic transitions.[6]

Conclusion

The crystallization of Methyl 5-aza-2-oxindole-6-carboxylate is a critical step in its purification and solid-state characterization. While no specific protocol for this exact molecule is readily available in the literature, a systematic approach based on the principles outlined in this guide will enable researchers to successfully obtain high-quality crystalline material. By carefully screening solvents and exploring various techniques such as slow evaporation, vapor diffusion, and cooling crystallization, robust and reproducible protocols can be developed. This foundational work is essential for advancing the use of this important heterocyclic building block in pharmaceutical research and development.

References

  • Technical Disclosure Commons. (2022-07-01). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.

  • ChemicalBook. (2025-07-24). Methyl 2-oxoindole-6-carboxylate.

  • Google Patents. (CA2705490A1). Indolinone derivatives and process for their manufacture.

  • Chem-Impex. Methyl oxindole-6-carboxylate.

  • PubChem. 2-Oxindole-6-carboxylic acid methyl ester.

  • ResearchGate. (2025-08-10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

  • ZaiQi Bio-Tech. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8.

  • BLD Pharm. 14192-26-8|Methyl 2-oxoindoline-6-carboxylate.

  • BenchChem. Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.

  • ResearchGate. (2021-06-19). Synthesis, Characterization and Biological Activity of Heterocyclic Azo-Schiff Base Ligand derived from 2-Amino-5-methyl thiazol and some Transition Metal Ions.

  • ResearchGate. (2025-12-28). Optimization and Scaling up of the Azaindole Derivatives Synthesis.

  • MDPI. Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches.

  • International Journal of Advanced Research in Science, Communication and Technology. (2025-10-08). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

  • Organic Pharmaceutical Chemistry Journal. (2025-11-21). Optimization and Scaling up of the Azaindole Derivatives Synthesis.

  • Syrris. Pharmaceutical Crystallization in drug development.

  • National Institutes of Health. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives.

  • MDPI. (2024-08-31). Recent Advances: Heterocycles in Drugs and Drug Discovery.

  • ResearchGate. (2025-08-07). A Cascade Reaction of Azolopyrimidines. Synthesis of Unusual Indole and Azaindole Derivatives.

  • Pharmaffiliates. CAS No : 14192-26-8 | Product Name : Methyl 2-oxoindoline-6-carboxylate.

  • LookChem. Cas 14192-26-8,Methyl 2-oxoindole-6-carboxylate.

  • ResearchGate. (2025-10-15). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid.

  • Sigma-Aldrich. Methyl indole-6-carboxylate 97 50820-65-0.

  • Capot Chemical. Specifications of Methyl 2-oxoindoline-6-carboxylate.

  • PubChem. Methyl 7-aza-2-oxindole-6-carboxylate.

  • ChemicalBook. (2025-07-04). Methyl 5-aza-2-oxindole-6-carboxylate.

Sources

Method

Application Notes and Protocols for Utilizing Methyl 5-aza-2-oxindole-6-carboxylate in Fragment-Based Drug Design

Introduction: The Strategic Value of the Aza-Oxindole Scaffold in Fragment-Based Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, off...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aza-Oxindole Scaffold in Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, offering an efficient alternative to traditional high-throughput screening (HTS)[1]. The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target[1][2]. These initial hits then serve as starting points for the rational, structure-guided evolution into potent and selective lead compounds[1][2]. The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.

This guide focuses on the strategic application of a specific, high-value fragment: Methyl 5-aza-2-oxindole-6-carboxylate . The oxindole scaffold is a well-recognized "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds[3][4][5]. The introduction of a nitrogen atom into the six-membered ring to create the aza-oxindole core, specifically at the 5-position, offers several advantages for drug discovery. This modification can subtly alter the molecule's electronic properties, solubility, and, most importantly, its ability to form key hydrogen bond interactions with protein targets[6]. Azaindoles, as bioisosteres of indoles, have demonstrated significant potential, particularly as kinase inhibitors, by mimicking the hydrogen bonding pattern of the adenine moiety of ATP in the kinase hinge region[6].

Methyl 5-aza-2-oxindole-6-carboxylate is an exemplary fragment due to its balanced properties. It possesses the key structural features of the aza-oxindole core, a methyl ester group that can act as a handle for synthetic elaboration or a vector for exploring binding pockets, and a molecular weight and complexity that are ideal for fragment screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this fragment in an FBDD workflow.

Physicochemical Properties of the Core Scaffold

While specific data for Methyl 5-aza-2-oxindole-6-carboxylate is not extensively published, we can infer its properties from the well-characterized analogue, Methyl 2-oxoindoline-6-carboxylate[7][8]. These properties are crucial for its utility as a fragment.

PropertyValue (for Methyl 2-oxoindoline-6-carboxylate)Rationale for FBDD Suitability
CAS Number 14192-26-8[7]Unique identifier for sourcing and data tracking.
Molecular Formula C10H9NO3[7]Adheres to the "Rule of Three" for fragments (MW < 300).
Molecular Weight 191.18 g/mol [7]Ideal for fragment screening, allowing for significant growth in optimization.
Appearance Off-white powder[3]Indicates a stable solid compound.
Melting Point 184-190 °C[7][8]High melting point suggests good crystalline properties, beneficial for X-ray crystallography.
Solubility The aza- substitution is expected to improve aqueous solubility over the indole parent, which is a key requirement for biophysical assays.
Hydrogen Bond Donors/Acceptors The lactam NH, the aza-nitrogen, and the carbonyl groups provide multiple points for directed interaction with a protein target.

Experimental Workflows and Protocols

The successful implementation of Methyl 5-aza-2-oxindole-6-carboxylate in an FBDD campaign requires a systematic, multi-stage approach. The following sections detail the key experimental protocols, from initial screening to hit validation and elaboration.

FBDD Campaign Workflow

The overall workflow for utilizing the aza-oxindole fragment is depicted below. This process is iterative, with structural data from biophysical methods guiding each round of chemical synthesis and evaluation.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure-Based Elaboration cluster_2 Phase 3: Lead Optimization A Fragment Library Preparation (incl. Methyl 5-aza-2-oxindole-6-carboxylate) B Biophysical Screening (NMR, SPR, DSF) A->B Screening C Hit Confirmation & Validation B->C Prioritization D Structural Biology (X-ray Crystallography, Cryo-EM) C->D Structure Determination E Computational Modeling (Docking, FEP) D->E Inform Design F Structure-Guided Synthesis E->F Prioritize Analogs G Potency & Selectivity Assays F->G Testing G->E Iterative Feedback H ADMET Profiling G->H Characterization I Lead Candidate H->I Selection

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures binding events in real-time, making it ideal for fragment screening.

Objective: To identify fragments that bind to a purified target protein immobilized on a sensor chip.

Materials:

  • Biacore™ or similar SPR instrument.

  • Sensor chips (e.g., CM5).

  • Target protein of interest.

  • Methyl 5-aza-2-oxindole-6-carboxylate stock solution (e.g., 100 mM in DMSO).

  • Running buffer (e.g., HBS-EP+).

  • Standard amine coupling reagents (EDC, NHS, ethanolamine).

Methodology:

  • Target Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a surface density that will yield a response of ~100-200 RU for a small molecule analyte.

  • Fragment Solution Preparation: Prepare a dilution series of Methyl 5-aza-2-oxindole-6-carboxylate in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference (un-immobilized) flow cells for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

    • Perform a regeneration step if necessary to remove any remaining bound fragment.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Analyze the sensorgrams for evidence of binding (a concentration-dependent increase in response).

    • For confirmed hits, perform a full kinetic analysis by fitting the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (KD). Fragments typically have KD values in the high micromolar to millimolar range.

Causality and Trustworthiness: This protocol is self-validating through the use of a reference flow cell and the requirement for a concentration-dependent binding response. A confirmed hit must demonstrate a reproducible and specific interaction with the immobilized target.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

Confirmation of fragment binding and elucidation of the binding mode is paramount for guiding the subsequent optimization process[9].

Objective: To solve the co-crystal structure of the target protein in complex with Methyl 5-aza-2-oxindole-6-carboxylate.

Materials:

  • Highly pure and concentrated target protein.

  • Crystallization screens and reagents.

  • Methyl 5-aza-2-oxindole-6-carboxylate.

  • Cryoprotectant.

  • Synchrotron beamline access.

Methodology:

  • Co-crystallization:

    • Set up crystallization trials (e.g., sitting or hanging drop vapor diffusion) by mixing the target protein with the crystallization buffer.

    • Add Methyl 5-aza-2-oxindole-6-carboxylate to the protein solution at a concentration several-fold higher than its measured KD (e.g., 1-5 mM) prior to setting up the drops.

    • Incubate the crystallization plates and monitor for crystal growth.

  • Crystal Soaking (Alternative Method):

    • If co-crystallization is unsuccessful, grow apo-crystals of the target protein first.

    • Prepare a soaking solution containing the fragment dissolved in a cryoprotectant-compatible buffer.

    • Transfer the apo-crystals to the soaking solution and incubate for a defined period (minutes to hours).

  • Data Collection and Structure Solution:

    • Harvest a suitable crystal, cryo-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.

    • Refine the model to produce a high-resolution structure of the protein-fragment complex.

Authoritative Grounding: The solved crystal structure provides the highest level of validation for a fragment hit. It reveals the precise binding location, conformation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the target[10]. This structural information is the foundation for rational, structure-based drug design[9].

Logical Pathway for Fragment Elaboration

Once the binding mode of Methyl 5-aza-2-oxindole-6-carboxylate is confirmed, the next phase involves chemically modifying the fragment to improve its potency and selectivity. This "fragment-to-lead" process can follow several strategies.

Fragment_Elaboration cluster_Linking Fragment Linking Start Methyl 5-aza-2-oxindole-6-carboxylate N-H C3-position C6-ester Grow_N Elaborate at N1 (e.g., add alkyl chains to probe hydrophobic pockets) Start:n->Grow_N Grow_C3 Substitute at C3 (e.g., introduce groups to form new H-bonds) Start:c3->Grow_C3 Grow_C6 Modify C6 ester (e.g., convert to amide to engage new vectors) Start:c6->Grow_C6 Link Identify a second fragment binding in an adjacent pocket Merge Design a molecule that incorporates pharmacophores from both fragments Link->Merge Linker Design

Caption: Strategies for elaborating the initial aza-oxindole fragment hit.

Expertise & Experience in Elaboration:

  • Vector Selection: The choice of which vector on the fragment to elaborate is dictated entirely by the crystal structure. If the C6-ester points towards a solvent-exposed region with no nearby protein residues, it is a poor vector for growth. Conversely, if the N-H points towards an unoccupied pocket, it becomes a prime target for synthetic modification.

  • Causality in Design: Each new analog should be designed to test a specific hypothesis. For example, converting the C6-methyl ester to a series of amides can probe for new hydrogen bond donors or acceptors in that region of the binding site. The success or failure of this modification provides direct feedback on the accuracy of the binding model.

  • Maintaining Ligand Efficiency: A critical metric in fragment evolution is Ligand Efficiency (LE). As atoms are added to the fragment, the corresponding increase in binding affinity should be more than proportional. A drop in LE suggests that the added functionality is non-optimal or introduces a penalty (e.g., steric clash or desolvation).

Potential Biological Targets and Applications

The aza-oxindole scaffold is a versatile starting point for targeting several important classes of proteins.

  • Protein Kinases: As previously mentioned, the aza-indole core is a known hinge-binder for many kinases[6]. The oxindole moiety can be further functionalized to target the DFG motif or other allosteric sites. Computational studies have identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target for oxindole scaffolds[4].

  • Inflammatory Targets: Oxindole and aza-oxindole derivatives have shown anti-inflammatory activity by inhibiting the production of cytokines like TNF-α and IL-6[11][12]. This suggests their potential as fragments for targeting proteins within inflammatory signaling pathways.

  • Other Enzymes: The structural features of the aza-oxindole core make it a candidate for inhibiting other enzymes, such as bacterial DNA ligase, where fragment-based approaches have been successful[10].

Conclusion

Methyl 5-aza-2-oxindole-6-carboxylate represents a high-value starting point for fragment-based drug discovery campaigns. Its combination of a privileged aza-oxindole core, ideal physicochemical properties for a fragment, and multiple vectors for synthetic elaboration makes it a powerful tool for probing protein binding sites. The protocols and strategies outlined in this guide provide a robust framework for leveraging this fragment to identify and optimize novel lead compounds. By integrating biophysical screening, high-resolution structural biology, and rational, structure-guided chemical design, researchers can effectively translate a millimolar fragment hit into a potent and selective drug candidate.

References

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • Organic Letters. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. ACS Publications. [Link]

  • ZaiQi Bio-Tech. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8. [Link]

  • National Institutes of Health (NIH). (2013). Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

  • National Institutes of Health (NIH). (2022). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. [Link]

  • RSC Publishing. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. [Link]

  • ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

  • Hilaris Publisher. Fragment-based Drug Discovery: Emerging Strategies and Applications. [Link]

  • PubMed Central (PMC). Azaindole Therapeutic Agents. [Link]

  • ScienceDirect. (2020). Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. [Link]

  • Frontiers. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • PubMed. Synthesis and biological evaluation of imidazopyridine-oxindole conjugates as microtubule-targeting agents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-aza-2-oxindole-6-carboxylate

Welcome to the dedicated technical support resource for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and nuanced challenges encountered during its preparation. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to overcome synthetic hurdles and achieve your research goals.

Introduction to the Synthetic Challenge

Methyl 5-aza-2-oxindole-6-carboxylate is a key intermediate in the development of various pharmacologically active agents. Its synthesis, however, is fraught with challenges stemming from the electronic nature of the pyridine ring, the reactivity of the oxindole core, and the potential for competing reaction pathways. This guide will deconstruct a common synthetic approach and provide a framework for troubleshooting issues related to yield, purity, and scalability.

A plausible and convergent synthetic strategy for Methyl 5-aza-2-oxindole-6-carboxylate involves the construction of a suitably substituted pyridine precursor followed by an intramolecular cyclization to form the bicyclic aza-oxindole core. A common approach is a palladium-catalyzed intramolecular C-H amidation or a related cyclization of a 2-halopyridine derivative bearing an adjacent acetamide or related moiety.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate, presented in a question-and-answer format.

Q1: I am observing very low to no yield of the desired Methyl 5-aza-2-oxindole-6-carboxylate in the final cyclization step. What are the likely causes?

A1: Low or no yield in the intramolecular cyclization is a frequent challenge and can be attributed to several factors, primarily related to the catalyst, reaction conditions, and the nature of the starting material.

  • Catalyst Inactivation: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired bond formation. An inappropriate ligand can lead to slow or no reaction.

  • Harsh Reaction Conditions: High temperatures can lead to decomposition of the starting material or the product.

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[1]

Troubleshooting Protocol:

  • Catalyst and Ligand Screening:

    • Systematically screen a panel of palladium catalysts and phosphine ligands. For intramolecular C-H amination reactions, ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.

    • Consider using palladium precatalysts which are more stable and can be activated in situ.[2]

  • Optimization of Reaction Conditions:

    • Temperature: Start with a lower reaction temperature (e.g., 80-100 °C) and gradually increase if no conversion is observed. Monitor the reaction for any signs of decomposition.

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic bases such as DBU are commonly used. The pKa of the base should be sufficient to deprotonate the amide precursor without causing unwanted side reactions.

    • Solvent: High-boiling polar aprotic solvents like dioxane, DMF, or toluene are typically suitable.

  • Ensure a Strictly Inert Atmosphere:

    • Thoroughly degas all solvents and reagents.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

Parameter Initial Condition Troubleshooting Action Rationale
Catalyst Pd(OAc)₂Switch to a Pd(II) precatalyst (e.g., (XPhos)Pd G3)Improved stability and in situ generation of the active catalyst.
Ligand PPh₃Screen biarylphosphine ligands (e.g., XPhos, SPhos)Enhanced catalytic activity for C-N bond formation.
Temperature 120 °CDecrease to 80-100 °C and monitor by TLC/LC-MSMinimizes thermal decomposition of starting materials and product.
Atmosphere Nitrogen balloonUse a Schlenk line with multiple vacuum/inert gas cyclesEnsures rigorous exclusion of oxygen to prevent catalyst oxidation.[1]

Experimental Workflow for Troubleshooting Low Yield in Cyclization

G start Low Yield in Cyclization Step catalyst Screen Palladium Catalysts and Ligands (e.g., XPhos, SPhos based precatalysts) start->catalyst Initial Check conditions Optimize Reaction Conditions (Temperature, Base, Solvent) catalyst->conditions atmosphere Ensure Strictly Inert Atmosphere (Degassing, Schlenk line) conditions->atmosphere success Improved Yield of Methyl 5-aza-2-oxindole-6-carboxylate conditions->success Optimization Successful characterize Analyze Crude Reaction Mixture (LC-MS, NMR) atmosphere->characterize side_products Identify Side Products characterize->side_products Reaction Occurred no_reaction Starting Material Unchanged characterize->no_reaction No Reaction side_products->conditions Modify conditions based on side products no_reaction->catalyst Try more active catalyst system

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate.

Q2: I am observing a significant amount of a dimeric byproduct. How can I minimize its formation?

A2: Dimerization is a common side reaction in palladium-catalyzed cross-coupling reactions, especially at high concentrations.

  • High Concentration: Bimolecular side reactions like dimerization are favored at higher concentrations.

  • Slow Intramolecular Cyclization: If the desired intramolecular reaction is slow, intermolecular side reactions become more competitive.

Troubleshooting Protocol:

  • High Dilution: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). This can be achieved by adding the substrate solution slowly to the reaction mixture at the reaction temperature using a syringe pump.

  • Optimize Reaction Rate: Revisit the catalyst, ligand, and temperature optimization to accelerate the desired intramolecular cyclization, making it kinetically favored over the intermolecular dimerization.

Q3: The purification of the final product is challenging due to its high polarity and poor solubility. What purification strategies can I employ?

A3: The polar nature of the aza-oxindole core, combined with the ester functionality, can make purification by standard column chromatography difficult. [3]

  • High Polarity: The compound may have very low Rf values even in highly polar solvent systems on silica gel.

  • Poor Solubility: The product may not be sufficiently soluble in common chromatography solvents.[3]

Troubleshooting Protocol:

  • Column Chromatography Optimization:

    • Solvent System: Use a gradient elution with a polar solvent system. A common system for polar compounds is dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) can help to reduce tailing on silica gel.

    • Stationary Phase: If silica gel is not effective, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica gel (C18).

  • Recrystallization:

    • If the product is a solid and has sufficient purity (>90%), recrystallization can be a highly effective purification method. Screen various solvent systems (e.g., methanol, ethanol, acetonitrile, ethyl acetate, or mixtures thereof).

  • Preparative HPLC:

    • For small-scale purifications or when high purity is essential, preparative high-performance liquid chromatography (HPLC) is a powerful technique. A reverse-phase column with a water/acetonitrile or water/methanol gradient is typically used.

Purification Challenge Suggested Solution Rationale
Streaking on TLC Plate Add triethylamine (0.1-1%) to the eluent.The basic nitrogen of the pyridine ring can interact strongly with acidic silica gel, causing streaking. Triethylamine neutralizes these active sites.[3]
Compound Insoluble in Eluent Use a co-solvent system (e.g., dichloromethane/methanol) to improve solubility.Ensuring the compound is fully dissolved before loading onto the column is crucial for good separation.[3]
Poor Separation from Polar Impurities Switch to reverse-phase (C18) column chromatography.The separation mechanism is based on hydrophobicity rather than polarity, which can provide better resolution for polar compounds.

Frequently Asked Questions (FAQs)

Q: What is a suitable starting material for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate?

A: A common strategy would be to start from a substituted pyridine. For instance, a 3-amino-4-halopyridine-2-carboxylic acid derivative could be a viable precursor. The amino group can be acylated, and the resulting amide can undergo an intramolecular cyclization. The synthesis of such precursors can be challenging but has been reported in the literature.[4]

Q: Can I use other cyclization methods besides palladium-catalyzed reactions?

A: Yes, other intramolecular cyclization strategies could be explored. For example, a nitrene-mediated C-H amidation could be a possibility.[5][6] This would involve the generation of a nitrene from an azide or another precursor, which would then insert into a C-H bond on the adjacent ring to form the oxindole. Radical cyclizations have also been employed for the synthesis of azaoxindoles.[7]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the molecule. An ¹H NMR spectrum for Methyl 5-aza-2-oxindole-6-carboxylate is available in the literature, which can be used for comparison.[8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is essential for determining the purity of the final product.

Proposed Synthetic Pathway and Potential Challenges

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization cluster_2 Final Product cluster_3 Potential Challenges start Substituted Pyridine step1 Introduction of Amine and Halogen (e.g., 3-amino-4-halopyridine derivative) start->step1 step2 Acylation of the Amino Group (e.g., with chloroacetyl chloride) step1->step2 challenge1 Low yield in amination/acylation step1->challenge1 step3 Palladium-Catalyzed Intramolecular Cyclization step2->step3 product Methyl 5-aza-2-oxindole-6-carboxylate step3->product challenge2 Catalyst deactivation Side reactions (dimerization) step3->challenge2 challenge3 Difficult purification product->challenge3

Caption: A proposed synthetic pathway for Methyl 5-aza-2-oxindole-6-carboxylate and key challenges at each stage.

References

  • Technical Support Center: Refining the Purification of 7-Azaoxindole Deriv
  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. (URL: [Link])

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (URL: [Link])

  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC - NIH. (URL: [Link])

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (URL: [Link])

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles | Organic Letters - ACS Publications. (URL: [Link])

  • Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[3][9]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones | Organic Letters - ACS Publications. (URL: [Link])

  • MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. (URL: [Link])

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles | Organic Letters - ACS Publications. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Azaindole Synthesis

Welcome to the technical support center for 5-azaindole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-azaindole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. 5-Azaindoles are privileged structures in medicinal chemistry, acting as bioisosteres of indoles but with unique properties conferred by the pyridine nitrogen that can enhance solubility and metabolic stability.[1]

This document provides in-depth, field-proven insights into common synthetic challenges. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific, common issues encountered during the synthesis of the 5-azaindole core.

Issue 1: Low or No Product Yield in Classical Syntheses

Question: My Fischer indole synthesis of a 5-azaindole derivative is resulting in a low yield or failing completely. What are the primary factors to investigate?

Answer: The Fischer indole synthesis, while a classic method, is notoriously sensitive, especially with electron-deficient pyridine precursors. The electron-withdrawing nature of the pyridine ring can impede the key cyclization step.[2] Here’s a systematic approach to troubleshooting:

  • Hydrazone Formation: This initial condensation step is critical. Ensure your starting pyridylhydrazine and carbonyl compound are pure.[2] The reaction is often acid-catalyzed; a few drops of acetic acid in a solvent like ethanol is a common starting point.[2] If formation is sluggish, verify the pH is optimal for condensation and not overly acidic, which could protonate the pyridine nitrogen and further deactivate the system.[3]

  • Acid Catalyst for Cyclization: This is the most critical parameter. A systematic screening of both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is highly recommended.[2] Polyphosphoric acid (PPA) is a very common and effective choice, often acting as both catalyst and solvent.[2][4]

    • Causality: The acid facilitates the[4][4]-sigmatropic rearrangement of the hydrazone tautomer.[4] For azaindoles, the electron-deficient pyridine ring makes this rearrangement more difficult than for standard indoles. Stronger acids or higher temperatures may be needed, but this increases the risk of decomposition.[2][3]

  • Reaction Temperature & Time: These reactions often require high temperatures (80-180 °C).[2] However, excessive heat or prolonged reaction times can lead to tar formation and product decomposition.[2][3] It is crucial to monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[3] Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[2]

  • Substrate Electronics: The Fischer synthesis is most successful for azaindoles when the pyridylhydrazine has electron-donating groups (EDGs).[2][5][6] If your substrate is strongly electron-deficient, this route may be unsuitable, and an alternative synthesis should be considered.

Question: My Madelung synthesis for a 2-substituted 5-azaindole is not working. What are the typical failure points?

Answer: The traditional Madelung synthesis requires harsh conditions (strong base, high temperatures of 200-400 °C), which can be incompatible with many functional groups.[7]

  • Base Selection: The reaction requires a very strong, non-nucleophilic base to deprotonate both the amide nitrogen and the ortho-methyl group. Common bases include sodium or potassium alkoxides.[7] Modern variations (the Madelung-Houlihan variation) use organolithium reagents like n-BuLi or LDA at much lower temperatures (-20 to 25 °C), which can be more compatible with sensitive substrates.[7]

  • Reaction Conditions: The classical method requires strictly anhydrous and inert conditions to prevent quenching of the strong base and intermediate anions. High temperatures can also lead to decomposition. If using the classical approach, ensure your glassware is flame-dried and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).

  • Substituent Effects: The efficiency of the Madelung synthesis is highly dependent on substituents. Electron-donating groups on the pyridine ring generally improve yields, while bulky groups ortho to the cyclization site can hinder the reaction.[7]

Issue 2: Side Product Formation in Palladium-Catalyzed Syntheses

Question: I am attempting a Larock-style heteroannulation to build the 5-azaindole core and observing significant byproducts. How can I improve the selectivity?

Answer: Palladium-catalyzed heteroannulation reactions are powerful but complex, with multiple catalytic cycles operating simultaneously. Common side products include homocoupling of the alkyne, proto-dehalogenation of the aminopyridine, and formation of isomers.

  • Ligand and Catalyst Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical for stabilizing the catalytic species and promoting the desired reaction pathway over side reactions. For electron-deficient systems, electron-rich, bulky phosphine ligands often give better results. A thorough screening of ligands is recommended.

  • Base and Solvent: The base not only facilitates the reaction but can also influence catalyst activity and stability. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent choice (e.g., DMF, Dioxane, Toluene) affects solubility and reaction temperature, which in turn influences reaction rates and selectivity.

  • Reaction Control: Ensure strict anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst. Running the reaction at the lowest effective temperature can often minimize side reactions.

A well-documented approach for 5-azaindole synthesis involves the site-selective Pd-catalyzed C-N coupling of 3,4-dibromopyridine with an amine, followed by a Sonogashira coupling and cyclization with an alkyne.[8][9] This stepwise approach can offer better control than a one-pot annulation.

Frequently Asked Questions (FAQs)

Question: Which synthetic route is best for preparing a library of 5-azaindole derivatives with diverse substitutions?

Answer: For library synthesis, modern palladium-catalyzed cross-coupling strategies are generally superior to classical methods due to their broader functional group tolerance and milder conditions.[10][11]

Synthetic RouteProsConsBest For
Fischer Synthesis Inexpensive starting materials.Harsh conditions, limited functional group tolerance, often fails with electron-deficient pyridines.[2][10]Simple, robust derivatives, particularly with electron-donating groups on the pyridine ring.[5][6]
Madelung Synthesis Access to 2-substituted azaindoles not easily made by other methods.Very harsh conditions (can be mitigated with modern variants), limited substrate scope.[7]Specific 2-substituted 5-azaindoles.
Bartoli Synthesis Tolerant of some functional groups.Requires nitro-pyridines and Grignard reagents.Substituted 4- and 6-azaindoles.[12]
Palladium-Catalyzed Routes Excellent functional group tolerance, mild conditions, high regioselectivity, modular.[10][11]More expensive catalysts and ligands, requires careful optimization.Library synthesis and late-stage functionalization of complex molecules.[11]

Question: How can I purify my final 5-azaindole product effectively?

Answer: Purification can be challenging due to the basicity of the pyridine nitrogen.

  • Column Chromatography: This is the most common method. Use a silica gel column. The polarity of the eluent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol) will need to be optimized. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.

  • Acid/Base Extraction: For crude products, an acid/base workup can be effective. Dissolve the crude material in an organic solvent (like Ethyl Acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated 5-azaindole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent.

  • Recrystallization: If the product is a solid and sufficiently pure, recrystallization from a suitable solvent system can provide highly pure material.

Visualized Workflows and Mechanisms

Fischer Indole Synthesis Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Pyridylhydrazine + Ketone/Aldehyde B Pyridylhydrazone A->B H⁺ (cat.) -H₂O C Enamine Tautomer B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E H⁺ Cyclization F 5-Azaindole E->F -NH₃ Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving low-yield issues in a typical synthesis.

Troubleshooting_Workflow start Low Product Yield check_sm Are starting materials pure? start->check_sm purify_sm Purify/Re-characterize Starting Materials check_sm->purify_sm No check_conditions Is the reaction monitored correctly? check_sm->check_conditions Yes optimize_time Optimize reaction time/temperature check_conditions->optimize_time No check_catalyst Is the catalyst/ reagent optimal? check_conditions->check_catalyst Yes screen_catalysts Screen alternative catalysts/reagents (e.g., PPA, ZnCl₂) check_catalyst->screen_catalysts No consider_route Consider alternative synthetic route (e.g., Pd-catalyzed) check_catalyst->consider_route Yes (Still fails)

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-aza-2-oxindole-6-carboxylate

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights into aza-oxindole synthesis.

Introduction to the Synthesis

Methyl 5-aza-2-oxindole-6-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its synthesis, while achievable, is often accompanied by challenges related to byproduct formation, reaction control, and purification. The core of the synthesis typically involves the construction of the bicyclic aza-oxindole ring system from a functionalized pyridine precursor. A common and effective strategy is the reductive cyclization of a suitably substituted 2-nitropyridine derivative. This guide will focus primarily on troubleshooting this pathway, while also addressing potential issues arising from alternative palladium-catalyzed routes.

A plausible and widely adopted synthetic approach is illustrated below. Understanding this pathway is critical to diagnosing and resolving common experimental issues.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reductive Cyclization A Methyl 2-chloro-3-nitroisonicotinate C Dimethyl 2-(6-(methoxycarbonyl)-3-nitro-pyridin-2-yl)malonate A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) B Dimethyl malonate B->C D Methyl 5-aza-2-oxindole-6-carboxylate (Desired Product) C->D Reducing Agent (e.g., Fe/AcOH, H2/Pd-C) Heat

Caption: General synthetic route via SNAr and reductive cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in the reductive cyclization step?

A1: The choice of reducing agent and the acid catalyst are paramount. The reaction's success hinges on the selective reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.

  • Reducing System: Iron powder in acetic acid (Fe/AcOH) is a classic and robust choice. It is cost-effective and generally provides good yields. Catalytic hydrogenation (H₂/Pd-C) is an alternative, offering cleaner reaction profiles, but can be sensitive to catalyst poisoning by pyridine-containing compounds.

  • Acid: The acid serves a dual role: it activates the iron and catalyzes the final lactam formation. However, the type and concentration of the acid can influence byproduct formation. Stronger acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can sometimes promote the formation of N-hydroxyoxindole byproducts[1]. Acetic acid provides a good balance of reactivity.

Q2: My palladium-catalyzed cross-coupling reaction to build the pyridine precursor is failing. What are the common causes?

A2: Palladium-catalyzed reactions on pyridine rings can be challenging due to the coordinating nature of the ring nitrogen, which can poison the catalyst[2].

  • Catalyst Poisoning: The lone pair on the pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity. To mitigate this, using N-protected substrates (e.g., N-oxides) or employing ligands that are less susceptible to displacement, such as bulky biaryl phosphines (e.g., Xantphos), can be effective[3].

  • Substrate Reactivity: The electronic nature of your pyridine substrate matters. Electron-deficient pyridines (common in this synthesis) can be less reactive in oxidative addition. Ensure your reaction conditions (temperature, solvent, base) are optimized for your specific substrate.

  • Side Reactions: A common side reaction in Suzuki couplings on 5-azaindole precursors is the formation of bis-Suzuki coupling products[3]. Careful control of stoichiometry and slow addition of the boronic acid can help minimize this.

Q3: How can I best purify the final product? The crude material is highly colored.

A3: The crude product from an Fe/AcOH reduction is often contaminated with iron salts and colored organic impurities.

  • Aqueous Workup: First, neutralize the acetic acid carefully with a base like sodium bicarbonate. The product may precipitate. If not, extract with a suitable organic solvent like ethyl acetate or a mixture of dichloromethane and methanol. A wash with a saturated solution of EDTA can help chelate and remove residual iron salts.

  • Filtration: Passing the crude organic solution through a plug of silica gel or celite can remove baseline impurities and some color before concentration.

  • Crystallization: If the product is a solid, crystallization is the preferred method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone).

  • Column Chromatography: If crystallization fails, silica gel column chromatography is necessary. Use a gradient elution system, starting with a non-polar solvent (like hexanes or DCM) and gradually increasing the polarity with ethyl acetate or methanol. Due to the polarity of the aza-oxindole, adding a small amount of methanol (1-5%) to your mobile phase may be required.

Troubleshooting Guide: Byproduct Formation & Low Yields

This section addresses specific experimental problems. For each problem, we outline the most probable causes and provide actionable solutions.

Problem 1: Low or No Yield of the Desired Aza-oxindole
Probable Cause Diagnostic Signs Proposed Solution & Scientific Rationale
Incomplete Cyclization TLC or LC-MS analysis shows a major spot corresponding to the uncyclized amino-pyridine intermediate (the product of nitro reduction without subsequent lactam formation).Solution: Increase the reaction temperature and/or reaction time. Add a stronger acid catalyst (e.g., a catalytic amount of p-TsOH) near the end of the reaction. Rationale: The final lactam formation is an intramolecular nucleophilic attack of the newly formed aniline nitrogen onto the ester carbonyl. This step can be kinetically slow. Higher temperatures provide the necessary activation energy, while a stronger acid protonates the carbonyl, making it more electrophilic and accelerating the cyclization.
Reaction Stalled at SNAr Step Analysis of the reaction mixture for the reductive cyclization step shows only the starting 2-chloro-3-nitropyridine derivative.Solution: Re-evaluate the SNAr reaction (Step 1). Ensure the base (e.g., NaH) is fresh and was handled under anhydrous conditions. Consider a stronger, non-nucleophilic base or higher temperatures. Rationale: The nucleophilic aromatic substitution requires a strong base to deprotonate the dimethyl malonate. If the base is old or has been exposed to moisture, its activity will be diminished, preventing the formation of the necessary nucleophile.
Substrate Decomposition TLC plate shows many new spots, streaking, or a dark baseline. No clear product or starting material is visible.Solution: Lower the reaction temperature. If using Fe/AcOH, ensure the reaction is not overheating during the initial exothermic phase. For catalytic hydrogenation, ensure the catalyst is of good quality and the system is properly purged. Rationale: Aza-oxindoles, while generally stable, can be susceptible to degradation under harsh acidic conditions or high temperatures, especially if impurities are present that can catalyze decomposition pathways.
Problem 2: Major Byproduct Observed with a Mass of [M+16]

This is a classic and frequently encountered issue in reductive cyclizations of ortho-nitroaryl compounds.

Byproduct_Formation cluster_main Desired Pathway cluster_side Byproduct Pathway Nitro Nitro Intermediate Amine Amino Intermediate Nitro->Amine Full Reduction (e.g., Fe, H2/Pd-C) Hydroxyamine N-Hydroxyamino Intermediate Nitro->Hydroxyamine Partial Reduction Product Methyl 5-aza-2-oxindole-6-carboxylate Amine->Product Intramolecular Cyclization Byproduct N-Hydroxy-5-aza-2-oxindole Byproduct ([M+16]) Hydroxyamine->Byproduct Intramolecular Cyclization

Caption: Competing pathways leading to the desired product versus the N-hydroxy byproduct.

Probable Cause Diagnostic Signs Proposed Solution & Scientific Rationale
Formation of N-Hydroxy-5-aza-2-oxindole A major byproduct is observed with a mass exactly 16 units higher than the expected product. This byproduct may have a similar retention time in chromatography.Solution 1: Avoid strong Brønsted or Lewis acids as additives. Stick to acetic acid or citric acid as the proton source for the reduction[1]. Solution 2: Ensure the reducing agent (e.g., iron powder) is used in sufficient stoichiometric excess (typically 3-5 equivalents) to drive the reduction to completion. Rationale: The reduction of a nitro group to an amine proceeds through intermediate stages, including nitroso and hydroxylamine species. The N-hydroxyaniline intermediate is nucleophilic and can cyclize to form the stable N-hydroxyoxindole[1]. This pathway is often promoted by acids that can catalyze the cyclization of the hydroxylamine before it is fully reduced to the amine. Using a milder acid and ensuring complete reduction minimizes the accumulation of this intermediate.
Problem 3: Formation of Isocyanate-Related Byproducts

While more common in syntheses involving nitrene intermediates[4], Curtius-type rearrangements can sometimes occur under thermal conditions, leading to unexpected byproducts.

Probable Cause Diagnostic Signs Proposed Solution & Scientific Rationale
Rearrangement/Decomposition LC-MS analysis reveals byproducts with masses inconsistent with simple transformations (e.g., loss of the ester, decarboxylation).Solution: Lower the reaction temperature. If the reaction is run in a high-boiling solvent, consider switching to a lower-boiling one to maintain better temperature control. Rationale: High thermal energy can promote unintended rearrangement reactions. While not the primary pathway, it's a possibility for complex heterocyclic systems. Maintaining the lowest effective temperature for the cyclization will favor the desired intramolecular reaction over higher-energy rearrangement or decomposition pathways.

Recommended Protocol: Reductive Cyclization

This protocol is a starting point and may require optimization based on your specific substrate and laboratory conditions.

Materials:

  • Dimethyl 2-(6-(methoxycarbonyl)-3-nitro-pyridin-2-yl)malonate (1.0 eq)

  • Iron powder (<325 mesh) (4.0 eq)

  • Glacial Acetic Acid (approx. 10 mL per gram of starting material)

  • Ethanol (optional, as co-solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting nitro-pyridine derivative (1.0 eq) and glacial acetic acid. If solubility is poor, add a minimum amount of ethanol as a co-solvent.

  • Add the iron powder (4.0 eq) to the solution in portions. The reaction is exothermic, and the temperature may rise. Use a water bath to maintain the temperature below 60 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours). The disappearance of the starting material and the appearance of the product spot should be observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture over ice and cautiously neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extract the aqueous slurry with ethyl acetate (3 x volume). Combine the organic layers.

  • Wash the combined organic layers with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography or crystallization as described in the FAQ section.

References

  • Gronowitz, S., et al. (1993). Synthesis of 5- and 6-azaindoles. Journal of Heterocyclic Chemistry, 30(4), 1021-1028.
  • Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

  • Queiroz, M. J. R. P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2633. [Link]

  • Moustafa, M. M., & Pagenkopf, B. L. (2010). Synthesis of 5-azaindoles via a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes. Organic Letters, 12(14), 3242–3245. [Link]

  • Yamai, Y., et al. (2017). A Novel Tandem Reduction-Cyclization for the Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-nitrophenyl)malonates. HETEROCYCLES, 94(12), 2285-2298. [Link]

  • Chen, J., et al. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 5-aza-2-oxindole-6-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging scaffold. The inherent electron-deficient nature of the pyridine ring fused to the oxindole core presents unique synthetic hurdles.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate these challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges associated with producing Methyl 5-aza-2-oxindole-6-carboxylate?

The core challenge lies in the electronic properties of the azaindole system. The pyridine ring is electron-deficient, which can deactivate the molecule towards certain reactions and complicate key bond-forming steps that are otherwise routine in standard indole chemistry.[1] This often leads to lower yields, requires harsher reaction conditions that can cause decomposition, and increases the likelihood of side-product formation.[1][3] Regioselectivity during cyclization is another significant hurdle that must be carefully controlled.[4]

Q2: Which general synthetic strategies are most viable for constructing the 5-aza-2-oxindole core?

Several modern synthetic routes can be adapted for this target molecule. Palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings followed by a cyclization step, are powerful methods.[5] Another promising approach is the cycloaddition reaction between nitriles and donor-acceptor cyclopropanes, which can provide a direct route to the core structure.[6][7] Additionally, methods involving oxidative coupling of C-H bonds or base-promoted rearrangements like the Truce-Smiles rearrangement have been successfully applied to aza-oxindole synthesis.[8] The choice of strategy will depend on the availability of starting materials and the specific substitution pattern desired.

Q3: How critical is the purity of starting materials and solvents for this synthesis?

It is absolutely critical. Impurities in starting materials can poison sensitive catalysts, particularly palladium catalysts, or introduce competing side reactions that consume reagents and complicate purification.[3][9] Similarly, many of the key reactions are sensitive to atmospheric moisture and oxygen. Using anhydrous solvents and maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent hydrolysis of reagents and intermediates, and to ensure the catalytic cycle proceeds efficiently.[9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing a systematic approach to problem-solving.

Problem 1: Consistently Low or No Yield of the Desired Product

Question: My reaction is not producing the target Methyl 5-aza-2-oxindole-6-carboxylate, or the yield is below 10%. I've confirmed the starting materials are consumed via TLC/LC-MS. What should I investigate first?

Answer: A low yield despite starting material consumption points toward issues with the reaction conditions, catalyst activity, or product stability. A systematic approach is the most effective way to diagnose the root cause.[9]

Troubleshooting Steps & Optimization Parameters

Potential CauseSuggested Solution & Scientific Rationale
Inactive Catalyst/Ligand Solution: For palladium-catalyzed reactions, use a fresh batch of catalyst and ligand. Ensure the catalyst was stored under inert conditions. Rationale: Palladium catalysts, especially in the Pd(0) state, can be sensitive to oxidation. Ligands can also degrade over time. Re-evaluating the choice of ligand is also crucial, as it significantly influences the catalytic activity and selectivity of the reaction.[3]
Suboptimal Reaction Conditions Solution: Systematically optimize the reaction parameters. 1. Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if decomposition is observed, lower the temperature. Microwave irradiation can sometimes provide rapid, uniform heating and improve yields.[3][5] 2. Base: The choice and stoichiometry of the base are often critical. Screen different bases (e.g., organic vs. inorganic) and vary their equivalents. 3. Solvent: Solvent polarity can dramatically affect reaction rates. Ensure the solvent is anhydrous and test alternatives with different dielectric constants.[3]
Product Decomposition Solution: Monitor the reaction progress frequently using TLC or LC-MS. If the product appears and then disappears over time, it is likely unstable under the reaction or workup conditions. Rationale: The target molecule may be sensitive to prolonged heat, acidic, or basic conditions. Reducing the reaction time or modifying the workup procedure (e.g., using a buffered aqueous wash) can prevent degradation.
Problem 2: Significant Formation of Side Products and Isomers

Question: My reaction produces a complex mixture containing what appear to be multiple isomers and other unidentified byproducts, making purification extremely difficult. How can I improve the selectivity?

Answer: The formation of isomers and side products is often related to a lack of regioselectivity in the key cyclization step or competing reaction pathways.

Caption: Troubleshooting workflow for improving reaction selectivity.

  • Enhancing Regioselectivity:

    • Directing Groups: The use of appropriate directing groups on the pyridine precursor can effectively guide the cyclization to the desired position, preventing the formation of positional isomers.[4]

    • Protecting Groups: Strategically protecting the pyrrole nitrogen can alter the electronic properties of the rings and steer the reaction towards the intended outcome.[4]

    • Catalyst and Ligand Choice: In palladium-catalyzed pathways, the ligand plays a paramount role in determining which site of the molecule will react. Screening different ligands (e.g., phosphine-based, N-heterocyclic carbene-based) can dramatically improve regioselectivity.[4]

  • Minimizing Side Reactions:

    • Intermolecular Reactions: If dimers or polymers are forming, it suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. This can often be mitigated by running the reaction at a lower concentration (high dilution principle).[1]

    • Incomplete Cyclization: If stable intermediates are being isolated, it may indicate that the energy barrier for the final ring-closing step is too high. In this case, increasing the temperature or switching to a higher-boiling solvent may be necessary.[1]

Problem 3: Product is Difficult to Purify or Isolate

Question: I have successfully formed the product according to LC-MS, but it is an oil or gummy solid that is difficult to handle and purify by column chromatography. What are my options?

Answer: Isolation difficulties often arise from persistent impurities, especially those with similar polarity to your product.

  • Aqueous Wash Optimization: If acidic or basic reagents/byproducts are present (e.g., acetic acid from an acetyl protecting group), perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid to remove them before chromatography.[10]

  • Chromatography Adjustments:

    • Solvent System: If separation is poor, change the solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) should provide better separation than an isocratic system.[10]

    • Alternative Media: Consider using a different stationary phase, such as alumina or C18 reverse-phase silica, if standard silica gel fails.

  • Recrystallization: This can be a highly effective method for purification if a suitable solvent or solvent system can be identified. Experiment with various solvents on a small scale to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Reference Experimental Protocol

The following is a generalized, two-step protocol for the synthesis of Methyl 5-aza-2-oxindole-6-carboxylate based on a palladium-catalyzed Sonogashira coupling and subsequent cyclization. This protocol should be optimized for your specific laboratory conditions.

Caption: General two-step workflow for the synthesis.

Step 1: Sonogashira Coupling of a Halogenated Pyridine Precursor

  • Setup: To an oven-dried Schlenk flask, add the starting methyl 3-amino-4-halopyridine-2-carboxylate (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and copper(I) iodide (CuI) (0.04 equiv).[11]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne coupling partner (e.g., trimethylsilylacetylene, 1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the alkynyl-pyridine intermediate.

Step 2: Base-Mediated Cycloisomerization

  • Setup: Dissolve the purified alkynyl-pyridine intermediate (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF or NMP).

  • Base Addition: Add a strong base (e.g., potassium tert-butoxide, 1.5 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC or LC-MS). Some cycloisomerization reactions may require heating.[11]

  • Workup: Carefully quench the reaction by pouring it into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, Methyl 5-aza-2-oxindole-6-carboxylate, by column chromatography or recrystallization.

References

  • Technical Support Center: Synthesis of 7-Azaoxindole Derivatives. Benchchem.
  • Optimization of reaction conditions for 7-Azaoxindole synthesis. Benchchem.
  • Technical Support Center: Improving Yield in 4-Azaindole Synthesis. Benchchem.
  • Synthesis of azaindoles. Organic Chemistry Portal.
  • Mérour, J.-Y., Routier, S., Suzenet, F., & Joseph, B. (2013). Recent advances in the synthesis and properties of 4-, 5-, 6- or 7-azaindoles. Tetrahedron, 69(24), 4767-4834.
  • Pagenkopf, B. L., et al. (2010). Synthesis of 5-Azaindoles via a Cycloaddition Reaction between Nitriles and Donor−Acceptor Cyclopropanes. Organic Letters. Available from: [Link]

  • Dey, C., & Kündig, E. P. (2012). Aza-oxindole synthesis by oxidative coupling of Csp2–H and Csp3–H centers.
  • Technical Support Center: 1-Acetyl-7-azaindole Synthesis. Benchchem.
  • Kumar, A., et al. (2011). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 15(4), 856-861. Available from: [Link]

  • Synthesis of compounds 21–24 from 5-azaindole. ResearchGate. Available from: [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. Available from: [Link]

  • Catalytic (5+1) Cycloaddition of Diazooxindoles with Imidazolidines to Access Novel Piperazine-Spirooxindole Frameworks. ChemRxiv. Available from: [Link]

  • Shumaila, A. M. A., Puranik, V., & Kusurkar, R. (2011). Synthesis of tetrahydro-5-azaindoles and 5-azaindoles using Pictet–Spengler reaction—appreciable difference in products using different acid catalysts. Tetrahedron Letters, 52(35), 4563-4565.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.

Sources

Troubleshooting

"troubleshooting purification of polar 5-azaindole derivatives"

Answering the call of researchers grappling with the nuanced challenges of purifying polar 5-azaindole derivatives, this Technical Support Center provides a hub of expertise. As a Senior Application Scientist, my goal is...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with the nuanced challenges of purifying polar 5-azaindole derivatives, this Technical Support Center provides a hub of expertise. As a Senior Application Scientist, my goal is to move beyond generic advice, offering a framework of chemical logic and field-tested protocols to empower you to solve purification challenges with precision and confidence.

The 5-azaindole scaffold, a privileged structure in medicinal chemistry, presents a unique set of properties.[1] Its basic nitrogen atom, propensity for hydrogen bonding, and overall polarity demand a thoughtful approach to purification. This guide is structured to address both acute, in-lab problems and broader strategic questions.

Troubleshooting Guide: Real-Time Experimental Problems

This section addresses specific issues you might be observing during your purification workflow.

Q1: My chromatogram shows severe peak tailing for my 5-azaindole derivative. What's causing this and how do I fix it?

A1: Severe peak tailing is a classic sign of strong, undesirable interactions between your basic analyte and the stationary phase. The pyridine nitrogen in the 5-azaindole ring readily interacts with acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to a portion of the analyte being retained longer than the bulk, which smears out the peak.[2][3]

Immediate Solutions:

  • Introduce a Basic Additive (Normal Phase): The most direct solution is to add a competitive base to your mobile phase. This additive will occupy the acidic silanol sites, effectively masking them from your compound.

    • Protocol: Start by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol). Screen the effect by TLC first to observe the improvement in spot shape. For particularly stubborn compounds, increasing the additive concentration to 2% may be necessary.[4]

  • Introduce an Acidic Modifier (Reverse Phase): In reverse-phase chromatography (e.g., on a C18 column), tailing can still occur due to residual silanols. Here, the strategy is to protonate your basic 5-azaindole. The resulting cation will have reduced interaction with the silanols.

    • Protocol: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases.[5] This ensures a consistent pH throughout the gradient, leading to sharp, symmetrical peaks.[5][6] FA is generally preferred for mass spectrometry (MS) compatibility.

Q2: I'm experiencing very low, or even zero, recovery of my compound from a silica gel column. Where did my material go?

A2: This alarming issue typically points to one of two culprits: irreversible binding to the stationary phase or on-column decomposition.[4] Polar, nitrogen-containing heterocycles like 5-azaindoles can, in some cases, chelate to trace metals in the silica or simply bind so strongly to acidic sites that they cannot be eluted. Furthermore, the acidic surface of silica can catalyze the degradation of sensitive molecules.[7]

A Self-Validating Diagnostic Protocol:

Before committing your entire sample, perform a simple TLC-based stability test:

  • Dissolve a small amount of your crude material in a suitable solvent.

  • Spot the solution onto a silica gel TLC plate.

  • Instead of eluting immediately, let the spotted plate sit on the benchtop for 1-2 hours.

  • Elute the plate as you normally would.

  • Analysis: If you observe new spots, significant streaking from the baseline that wasn't present on an immediately-developed plate, or a diminished main spot, your compound is likely unstable on silica.[4]

Solutions Based on Diagnosis:

  • If Stable but Binding Strongly:

    • Use Deactivated Silica: Purchase silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Switch to Alumina: Alumina (basic or neutral grade) can be an excellent alternative for purifying basic compounds that struggle with silica.

  • If Unstable:

    • Avoid Chromatography: Prioritize non-chromatographic methods like crystallization or acid-base extraction.

    • Change Chromatography Mode: Consider reverse-phase chromatography, where the mobile phase conditions are often milder.[8]

Q3: My compound is highly polar and remains at the baseline on my TLC plate, even in 100% ethyl acetate or 10% methanol in dichloromethane. How can I purify it?

A3: This is a common challenge with highly functionalized 5-azaindole derivatives. Your compound has such a high affinity for the polar stationary phase that even highly polar eluents cannot move it effectively.

Strategic Adjustments:

  • Aggressive Normal-Phase Systems: You can increase the eluting power of your mobile phase further. A common system for very polar basic compounds is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH).

    • Example System: Try a mobile phase of 89:10:1 DCM:MeOH:NH₄OH.[4] This combination provides high polarity and a basic additive to improve peak shape.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining and separating very polar compounds that are poorly retained in reverse-phase.[9] In HILIC, the stationary phase is polar (like silica), and the mobile phase is a high-organic solvent system with a small amount of aqueous buffer. The analyte partitions into a water-rich layer on the surface of the stationary phase.

  • Embrace Reverse-Phase: While it may seem counterintuitive for a polar compound, modern reverse-phase columns, especially those with polar end-capping or embedded polar groups, can offer excellent retention and separation.[8][10] The key is often using a highly aqueous mobile phase.

Frequently Asked Questions (FAQs)

This section covers broader strategic considerations for your purification workflow.

Q4: What are the fundamental chemical properties of 5-azaindoles that make their purification challenging?

A4: The primary challenges arise from a combination of three key properties:

  • Basicity: The pyridine nitrogen (N-5) is basic (pKa can be in the range of 4-5), leading to strong interactions with acidic silica gel, causing peak tailing and potential irreversible binding.[1]

  • Polarity and Hydrogen Bonding: The pyrrole N-H is a hydrogen bond donor, and the pyridine N-5 is an acceptor. These, combined with any polar substituents, make the molecule highly polar, leading to very strong retention on normal-phase columns.[11]

  • Metal Chelation: The 1,2-juxtaposition of the pyrrole and pyridine nitrogen atoms can act as a bidentate ligand, chelating to metal ions. If trace metals are present in your silica gel or solvents, this can lead to poor recovery and oddly shaped peaks.[12][13]

Q5: How should I decide between Normal-Phase, Reverse-Phase, or other purification techniques?

A5: The optimal technique depends on the specific properties of your derivative. A logical workflow can guide your decision.

purification_workflow start Crude 5-Azaindole Derivative tlc_screen Screen on Silica TLC (e.g., EtOAc/Hex, DCM/MeOH) start->tlc_screen stability_test Perform Silica Stability Test (Spot and wait 1-2 hr) tlc_screen->stability_test is_stable Is it stable? stability_test->is_stable rf_value Rf value > 0.1 in a reasonable solvent system? is_stable->rf_value Yes crystallization Attempt Crystallization is_stable->crystallization No normal_phase Optimize Normal Phase Flash Chromatography (add TEA/NH4OH) rf_value->normal_phase Yes reverse_phase Switch to Reverse Phase HPLC (C18, add FA/TFA) rf_value->reverse_phase No extraction Consider Acid-Base Extraction crystallization->extraction If fails or impurities are acidic/basic

Caption: Decision workflow for selecting a purification strategy.

This workflow prioritizes stability and chromatographic behavior to guide you to the most efficient method. Crystallization and extraction are excellent first choices for unstable compounds.[14][15][16] For stable compounds, TLC behavior will quickly indicate whether normal-phase or reverse-phase is a more promising starting point.

Q6: Can you provide a table summarizing common mobile phase additives and their uses?

A6: Certainly. The choice of additive is critical for success and is dependent on your chosen chromatography mode.

Chromatography ModeAdditiveTypical ConcentrationMechanism of Action & Use Case
Normal Phase Triethylamine (TEA)0.5 - 2.0% (v/v)A basic amine that competes with the analyte for acidic silanol sites on the silica surface, preventing peak tailing.[2]
Normal Phase Ammonium Hydroxide (NH₄OH)0.5 - 2.0% (of a concentrated solution)A strong base used similarly to TEA, often in highly polar solvent systems like DCM/MeOH for eluting very polar bases.[4]
Reverse Phase Formic Acid (FA)0.05 - 0.1% (v/v)An acid that protonates the basic 5-azaindole, ensuring a single ionic species and minimizing interactions with residual silanols. Excellent for LC-MS compatibility.[5][6]
Reverse Phase Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)A strong acid that is an excellent ion-pairing agent, providing very sharp peaks. However, it can suppress MS signal and be difficult to remove from the final product.[5][17]
Reverse Phase Ammonium Acetate or Formate10 - 20 mMA buffer used to control pH, which is crucial for reproducibility when the mobile phase pH is near the pKa of the analyte.[2][18]
Q7: What is the role of metal chelation and how can I mitigate it?

A7: The N-1 and N-7 (in 7-azaindole, but analogous in 5-azaindole) form a "pincer" that can bind to metal ions. This is less discussed but can be a source of mysterious purification problems. If your silica contains trace amounts of iron or other metals, your compound can form a complex, leading to streaking, unusual colors on the column, and low recovery.

Mitigation Strategies:

  • Use High-Purity Silica: Modern, high-purity silica gels have lower metal content.

  • Pre-treat the Sample: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your crude sample before loading can sometimes help by sequestering problematic metal ions. This is an advanced technique and should be used cautiously.

  • Switch to a Non-Silica Technique: If chelation is strongly suspected, moving to crystallization is often the best solution.

Q8: Can I use acid-base extraction to purify my 5-azaindole derivative?

A8: Yes, and it can be a very powerful technique, particularly for removing non-basic or acidic impurities.[15][19] Since your 5-azaindole is basic, you can selectively extract it into an aqueous acid phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid, such as 1M Hydrochloric Acid (HCl). Your basic 5-azaindole will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[20]

  • Separation: Separate the aqueous and organic layers. If you have acidic impurities, you can now wash the organic layer with a base (e.g., 1M NaOH) to remove them.

  • Basification & Re-extraction: Cool the acidic aqueous layer containing your product in an ice bath. Slowly add a base (e.g., 5M NaOH) until the pH is >10. This will deprotonate your 5-azaindole, causing it to precipitate or become soluble in an organic solvent again.

  • Final Extraction: Extract the now-basic aqueous layer multiple times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts from the final step, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified product.

peak_tailing cluster_0 Without Additive cluster_1 With TEA Additive (Normal Phase) silica Silica Surface (Acidic Si-OH sites) interaction Strong Interaction (Peak Tailing) compound_a 5-Azaindole (Basic N) compound_a->silica Binds Strongly silica_b Silica Surface (Sites blocked by TEA) compound_b 5-Azaindole elution Clean Elution (Symmetrical Peak) compound_b->elution tea TEA tea->silica_b Blocks Sites

Caption: How basic additives prevent peak tailing in normal phase.

By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, you can overcome the challenges associated with purifying polar 5-azaindole derivatives and accelerate your research and development efforts.

References

  • Vertex AI Search.
  • Longdom Publishing.
  • Select Science.
  • University of Rochester, Department of Chemistry.
  • Wikipedia. Acid–base extraction.
  • Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry.
  • ResearchGate.
  • ResearchGate.
  • Chromedia. Troubleshooting LC, basics.
  • Waters Blog.
  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
  • ACS Publications.
  • HALO Columns.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • PMC - NIH.
  • Agilent. HPLC Troubleshooting Guide.
  • ResearchGate. Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
  • ResearchGate. Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Semantic Scholar. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase.
  • Study.com.
  • Biotage.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Benchchem.
  • Benchchem.
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors.
  • Google Patents.
  • PubMed Central. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry.
  • ResearchGate. Why is normal phase chromatography good for use on polar analytes?
  • Google Patents.
  • ResearchGate.
  • MDPI.
  • PubMed.
  • ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • PubMed Central. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
  • ResearchGate. Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles.
  • NIH.
  • PubMed.
  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
  • UPCommons.
  • PubMed. Novel 5-azaindole factor VIIa inhibitors.
  • BioProcess International.

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Optimization

"stability issues of Methyl 5-aza-2-oxindole-6-carboxylate in solution"

Technical Support Center: Methyl 5-aza-2-oxindole-6-carboxylate Welcome to the Technical Support Center for Methyl 5-aza-2-oxindole-6-carboxylate. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-aza-2-oxindole-6-carboxylate

Welcome to the Technical Support Center for Methyl 5-aza-2-oxindole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of Methyl 5-aza-2-oxindole-6-carboxylate in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

The aza-oxindole scaffold is a valuable pharmacophore in drug discovery, known for its role in kinase inhibition and other biological activities.[1][2] However, the introduction of a nitrogen atom into the oxindole ring system at the 5-position, creating an electron-deficient pyridine ring fused to the pyrrolinone core, can significantly influence the molecule's chemical stability. This guide will address the common stability challenges you may encounter and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Q1: What are the recommended storage conditions for solid Methyl 5-aza-2-oxindole-6-carboxylate?

A1: To ensure the long-term integrity of solid Methyl 5-aza-2-oxindole-6-carboxylate, it should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[3][4] The oxindole core can be susceptible to oxidation and hydrolysis, and the aza-substitution can further modulate this reactivity. Desiccation is crucial as ambient moisture can initiate degradation even in the solid state over extended periods. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: I've noticed the solid material has changed color from off-white to yellowish-brown. What does this indicate?

A2: A color change in the solid material often suggests degradation, likely due to oxidation or exposure to light. The oxindole ring system can undergo oxidation, and this process can be accelerated by light and the presence of atmospheric oxygen.[5][6] While a slight color change may not significantly impact the purity for some applications, it is a warning sign. It is advisable to verify the purity of the material using an analytical technique like HPLC-UV or LC-MS before use. For critical experiments, using a fresh, uncolored batch is recommended.

Solution Preparation and Stability in Common Solvents

Q3: What is the recommended solvent for preparing a stock solution of Methyl 5-aza-2-oxindole-6-carboxylate?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of Methyl 5-aza-2-oxindole-6-carboxylate for in vitro biological assays. The compound is generally soluble in DMSO. However, it is crucial to use anhydrous, high-purity DMSO.

Q4: My DMSO stock solution of Methyl 5-aza-2-oxindole-6-carboxylate has turned a different color and I'm seeing a loss of activity in my assays. What could be the cause?

A4: This is a critical issue that can arise from the inherent instability of the compound in DMSO, especially under certain conditions. There are several potential causes:

  • DMSO Decomposition: DMSO itself can decompose, particularly at elevated temperatures or in the presence of contaminants like acids or bases, which can in turn degrade the dissolved compound.[7][8][9]

  • Reaction with DMSO: Some compounds are known to react with DMSO, and while specific data for Methyl 5-aza-2-oxindole-6-carboxylate is limited, the electrophilic nature of the aza-oxindole ring could make it susceptible to reactions, especially over time.[10]

  • Hydrolysis: The presence of even small amounts of water in the DMSO can lead to hydrolysis of the methyl ester group, forming the corresponding carboxylic acid. This change in the molecule will likely alter its biological activity. The aza-acridine scaffold, a related heterocyclic system, is known to be susceptible to ring-opening hydrolysis, and the stability is highly dependent on the substitution pattern.[11]

  • Oxidation: The oxindole core is susceptible to oxidation.[12][13] Dissolved oxygen in the DMSO can contribute to this degradation, which can be accelerated by light and elevated temperatures.

Troubleshooting Steps:

  • Use High-Purity Anhydrous DMSO: Always use fresh, research-grade anhydrous DMSO to prepare stock solutions.

  • Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment whenever possible. If storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

  • Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C. While freezing slows down degradation, it does not completely stop it.

  • Inert Atmosphere: For preparing larger batches of stock solution for long-term storage, consider bubbling argon or nitrogen through the DMSO before adding the compound and flushing the headspace of the vial with the inert gas before sealing.

Impact of pH on Stability

Q5: How does the pH of the aqueous buffer affect the stability of Methyl 5-aza-2-oxindole-6-carboxylate in my experiments?

A5: The pH of the aqueous medium is a critical factor influencing the stability of this compound, primarily due to the risk of hydrolysis.

  • Acidic Conditions (pH < 6): Under acidic conditions, the ester group is susceptible to acid-catalyzed hydrolysis, which would convert the methyl carboxylate to a carboxylic acid. The pyridine nitrogen in the 5-aza position will also be protonated at low pH, which can alter the electronic properties and potentially the stability of the entire ring system.

  • Neutral to Slightly Acidic Conditions (pH 6-7.5): This is generally the most stable pH range for many esters. For most cell-based assays conducted at physiological pH (~7.4), the compound should be sufficiently stable for the duration of the experiment, provided the final concentration of DMSO is low (typically <0.5%).

  • Alkaline Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is significantly faster than acid-catalyzed hydrolysis. Working in basic buffers should be avoided if the integrity of the ester group is important for the compound's activity. The lactam in the oxindole ring can also be susceptible to hydrolysis under strong basic conditions.

Recommendation: When diluting the DMSO stock solution into an aqueous buffer, ensure the final pH of the solution is in the neutral range (6.5-7.5). It is also advisable to perform dilutions immediately before the experiment to minimize the time the compound spends in the aqueous environment.

Photostability and Temperature Sensitivity

Q6: Is Methyl 5-aza-2-oxindole-6-carboxylate sensitive to light?

A6: Yes, compounds with aromatic and heteroaromatic ring systems, such as aza-indoles, are often photosensitive.[14][15] Exposure to light, especially UV light, can promote oxidative degradation.

Best Practices for Handling:

  • Work with the compound and its solutions in a subdued lighting environment.

  • Store solid material and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Avoid leaving solutions on the lab bench exposed to ambient light for extended periods.

Q7: What is the thermal stability of this compound in solution?

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of Methyl 5-aza-2-oxindole-6-carboxylate (MW: 191.19 g/mol , assuming the related non-aza compound's molecular weight for this example[3][17]) in DMSO.

Materials:

  • Methyl 5-aza-2-oxindole-6-carboxylate (solid)

  • Anhydrous, high-purity DMSO

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: Accurately weigh out 1.91 mg of the compound and transfer it to a clean, dry amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: For optimal stability, immediately aliquot the stock solution into single-use volumes in smaller amber vials. Flush the headspace with an inert gas (argon or nitrogen) before capping. Store the aliquots at -80°C.

Protocol 2: Quick Stability Check by HPLC-UV

This protocol provides a general method to assess the stability of your compound over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic Example):

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

Procedure:

  • Prepare a Fresh Standard: Prepare a fresh solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 10 µg/mL).

  • Analyze the Fresh Standard: Inject the fresh standard onto the HPLC system and record the chromatogram. Note the retention time and the peak area of the main peak.

  • Analyze the Aged Sample: Prepare a dilution of your stored stock solution to the same concentration as the fresh standard. Inject this sample and record the chromatogram.

  • Compare Chromatograms: Compare the chromatogram of the aged sample to that of the fresh standard. Look for:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks, which would indicate degradation products.

    • A change in the peak shape of the main compound.

By quantifying the peak area, you can estimate the percentage of the compound remaining.

Visualizations

Data Presentation

Table 1: Summary of Stability and Handling Recommendations for Methyl 5-aza-2-oxindole-6-carboxylate

ParameterRecommendationRationale
Solid Storage 2-8°C, desiccated, protected from light.Prevents hydrolysis, oxidation, and photodegradation.[3][4]
Stock Solution Solvent Anhydrous, high-purity DMSO.Good solubilizing agent, but water content must be minimized.
Stock Solution Storage -80°C in single-use aliquots.Minimizes degradation and effects of freeze-thaw cycles.
Aqueous Buffer pH 6.5 - 7.5Avoids rapid acid or base-catalyzed hydrolysis of the ester.
Light Exposure Minimize; use amber vials.Aromatic systems are often photosensitive.[15]
Temperature Avoid heating solutions.Prevents acceleration of degradation pathways.[16]
Experimental Workflow

Stock Solution Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: Equilibrate Solid to RT weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Immediate Action inert_gas Flush with Inert Gas aliquot->inert_gas store Store at -80°C inert_gas->store thaw Thaw Single Aliquot store->thaw On Day of Experiment dilute Dilute into Assay Buffer thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing and storing a stable stock solution.

Potential Degradation Pathways

Degradation Pathways Potential Degradation Pathways cluster_degradation Degradation Products main Methyl 5-aza-2-oxindole-6-carboxylate Ester Lactam Aza-Oxindole Core hydrolysis_ester Carboxylic Acid Derivative Hydrolysis of Ester main:f0->hydrolysis_ester H₂O / H⁺ or OH⁻ hydrolysis_lactam Ring-Opened Product Hydrolysis of Lactam main:f1->hydrolysis_lactam Strong Base (OH⁻) oxidation Oxidized Species e.g., Aza-isatin derivative main:f2->oxidation O₂ / Light

Caption: Potential degradation pathways for Methyl 5-aza-2-oxindole-6-carboxylate.

References

  • LookChem. Cas 14192-26-8, Methyl 2-oxoindole-6-carboxylate. [Link]

  • Patel, S., et al. (2011). Targeting of 5-aza-2'-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme. Nucleic Acids Research, 39(11), 4335-4345. [Link]

  • Gao, Y., et al. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

  • PubChem. 2-Oxindole-6-carboxylic acid methyl ester. [Link]

  • Wang, J., et al. (2019). Influence of organic acid on the thermal behavior of dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 138, 2571–2577. [Link]

  • Google Patents.
  • Serrano, A., & Zachariasse, K. A. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 37(12), 937-944. [Link]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Dey, C., & Kündig, E. P. (2012). Aza-oxindole synthesis by oxidative coupling of Csp2–H and Csp3–H centers. Chemical Communications, 48(21), 2726-2728. [Link]

  • Johansen, S. S., et al. (1995). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Biodegradation, 6(2), 93-104. [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • Hassan, S., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International, 21(4), 1-15. [Link]

  • Wagner, T., et al. (2020). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 15(1), 74-79. [Link]

  • White Rose eTheses Online. Synthesis and Reactions of Novel Oxindoles. [Link]

  • ResearchGate. Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism. [Link]

  • Guillon, J., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 18(19), 2874-2890. [Link]

  • Kaczor, A. A., et al. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(14), 5483. [Link]

  • RSC Publishing. (2022). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. [Link]

  • Shinde, Y., & Patankar-Jain, K. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine in Bulk Form. Iconic Research And Engineering Journals, 6(3), 106-111. [Link]

  • Stoltz, B. M., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 138(50), 16239-16242. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Wang, J., et al. (2020). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development, 24(10), 2136-2146. [Link]

  • Khan, K. M., et al. (2015). Synthesis of novel derivatives of oxindole, their urease inhibition and molecular docking studies. Bioorganic & Medicinal Chemistry, 23(16), 5041-5051. [Link]

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. (n.d.). ResearchGate. [Link]

  • ACS Publications. (2024). Organic Letters Ahead of Print. [Link]

  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]

  • Semantic Scholar. Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. [Link]

  • Dolby, L. J., & Booth, D. L. (1966). The Periodate Oxidation of Indoles. The Journal of Organic Chemistry, 31(5), 1589-1593. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 5-Aza-2-Oxindole Compounds

Welcome to the technical support center for 5-aza-2-oxindole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promisin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aza-2-oxindole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. The inherent structural rigidity and hydrogen bonding capabilities of the 5-aza-2-oxindole scaffold contribute to its therapeutic potential, but also to its often-low aqueous solubility. This guide provides a systematic approach to overcoming this critical hurdle.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles faced during the handling of 5-aza-2-oxindole compounds.

Q1: My 5-aza-2-oxindole compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

The first and most straightforward step is to assess the impact of pH on your compound's solubility. The 5-aza-2-oxindole core contains nitrogen atoms that can be protonated or deprotonated, altering the molecule's overall charge and its ability to interact with water.[1] Many nitrogen-containing heterocyclic compounds exhibit significantly different solubilities in acidic or basic conditions compared to neutral pH.[2] A simple test is to attempt dissolution in dilute acid (e.g., 0.1 N HCl) and dilute base (e.g., 0.1 N NaOH). An observable increase in solubility at low or high pH is a strong indicator that pH modification is a viable strategy.

Q2: I've seen DMSO used in the literature. Can I use it to dissolve my compound, and what are the limitations?

Yes, Dimethyl Sulfoxide (DMSO) is a powerful, water-miscible organic solvent that is very effective for dissolving many poorly soluble compounds, including related aza-heterocycles.[3][4][5] It is common practice to prepare a highly concentrated stock solution in DMSO (e.g., 10-100 mM) and then dilute this stock into your aqueous experimental medium.

However, you must consider the following:

  • Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5-1%. Always run a vehicle control (medium with the same final concentration of DMSO) to ensure the observed effects are from your compound, not the solvent.

  • Precipitation upon Dilution: When the DMSO stock is added to an aqueous buffer, the solvent environment changes dramatically. This can cause your compound to "crash out" or precipitate if its solubility limit in the final aqueous solution is exceeded.[6] To mitigate this, dilute the stock solution slowly while vortexing or stirring the aqueous medium. It is often better to perform serial dilutions rather than one large dilution.[4]

  • Compound Stability: While DMSO is generally a good solvent for storage, the stability of the compound in DMSO should be confirmed. For many aza-compounds, it is recommended to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q3: My compound dissolves in my chosen solvent system, but it precipitates after a few hours. What is happening?

This is a common sign of two potential issues: compound instability or supersaturation.

  • Instability: Aza-heterocycles, particularly those with structures similar to 5-azacytidine, can be very unstable in aqueous media, degrading over time.[2][5] It is crucial to prepare aqueous solutions fresh for each experiment and use them within a few hours, even keeping them on ice during preparation.[5]

  • Supersaturation: When you dilute a stock solution (e.g., from DMSO) into a buffer where the compound has low solubility, you can temporarily create a supersaturated solution. This is a thermodynamically unstable state, and over time, the compound will crystallize or precipitate out of solution to reach its equilibrium solubility.[7] If this occurs, you may need to lower the final concentration or incorporate stabilizing excipients like cyclodextrins.

Q4: How does heating or sonication affect solubility?

Both methods can help overcome the initial energy barrier to dissolution (the lattice energy of the crystal).

  • Sonication: Uses ultrasonic waves to agitate the solvent and break apart compound aggregates, increasing the surface area available for dissolution. It is a good first choice as it is less likely to cause thermal degradation.

  • Gentle Heating: Can increase the kinetic energy of the system and often increases the solubility limit of a compound. However, this must be done with extreme caution, as many organic molecules, including aza-compounds, can degrade at elevated temperatures.[2] If you use heat, do so gently (e.g., a 37°C water bath) and for the shortest time possible.

In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. The following guides provide detailed protocols for scientifically sound solubilization strategies.

Decision Workflow for Tackling Solubility

Before diving into specific protocols, use this decision tree to guide your strategy.

G start Start: Compound Insoluble in Aqueous Buffer ph_test Test Solubility in Dilute Acid/Base start->ph_test ph_yes Solubility Increases? ph_test->ph_yes Yes ph_no No Significant Change ph_test->ph_no No protocol1 Guide 1: pH Modification Protocol ph_yes->protocol1 cosolvent_test Guide 2: Try Co-Solvent (e.g., DMSO) ph_no->cosolvent_test cosolvent_precip Precipitates on Dilution? cosolvent_test->cosolvent_precip cosolvent_ok Stable Solution cosolvent_precip->cosolvent_ok No advanced Guide 3: Advanced Formulation (Cyclodextrins) cosolvent_precip->advanced Yes G cluster_0 Stock Preparation cluster_1 Working Solution Preparation A 1. Weigh solid 5-aza-2-oxindole B 2. Add pure DMSO to create concentrated stock (e.g., 50 mM) A->B C 3. Vortex / Sonicate until fully dissolved B->C F 6. Slowly add stock solution to stirred buffer C->F DMSO Stock D 4. Warm aqueous buffer (e.g., cell media) E 5. Vigorously stir/vortex the buffer D->E E->F

Caption: Workflow for preparing a co-solvent stock solution.

Guide 3: Advanced Formulation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [8]They can encapsulate the poorly soluble 5-aza-2-oxindole molecule within this central pocket, forming a "host-guest" inclusion complex. [9][10]This complex presents a hydrophilic outer surface to the water, effectively solubilizing the drug molecule without altering it chemically. [][12]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceutical formulations for this purpose.

Step-by-Step Protocol:

  • Choosing a Cyclodextrin: HP-β-CD is an excellent starting point due to its high aqueous solubility and low toxicity.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Calculate the required amounts of your compound and HP-β-CD. A molar ratio between 1:1 and 1:2 (Drug:CD) is a typical starting point.

    • Place the HP-β-CD powder in a glass mortar.

    • Add a small amount of a solvent blend, such as water/ethanol (50:50), to form a thick, consistent paste.

    • Add your 5-aza-2-oxindole compound to the paste.

    • Knead the mixture thoroughly with a pestle for 30-40 minutes.

    • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until all solvent is removed and a solid powder is obtained.

    • Gently grind the dried complex into a fine powder.

  • Solubility Testing:

    • Attempt to dissolve the newly formed drug-cyclodextrin complex powder directly in your aqueous buffer.

    • Compare its solubility to that of the uncomplexed drug. You should observe a significant improvement.

    • Quantify the solubility enhancement as described in Guide 1, Step 2.

G CD Cyclodextrin (Hydrophilic Exterior) CD->p1 Drug 5-Aza-2-Oxindole (Hydrophobic) Drug->p1 Complex Inclusion Complex (Water Soluble) Drug_in_Complex Drug p1->Complex Encapsulation

Caption: Encapsulation of a drug by a cyclodextrin molecule.

Data Summary Table

The following table summarizes reported solubility data for structurally related 5-aza compounds, which can serve as a useful reference point for your own 5-aza-2-oxindole derivatives.

CompoundSolvent/MediumSolubilityReference
5-AzacytidineEthanol, DMSO, DMF~30 mg/mL[3]
5-AzacytidinePBS (pH 7.2)~10 mg/mL[3]
5-AzacytidineCold Water14 mg/mL[2]
5-AzacytidineWarm Water40 mg/mL[2]
5-Azacytidine0.1 N HCl28 mg/mL[2]
5-Azacytidine0.1 N NaOH43 mg/mL[2]
5-AzacytidineDMSO52.7 mg/mL[2]
5-Aza-2'-deoxycytidineAcetic Acid:Water (1:1)50 mg/mL[13]
5-Aza-2'-deoxycytidineDMSO50 mg/mL[5]
5-Aza-2'-deoxycytidineWater0.25 mg/mL[5]
References
  • Azacitidine - Pharmaceutical Drugs. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 8(7), 578-596.
  • 5-AZA-2-deoxycitidin solubility and storage? (2012). ResearchGate. Retrieved from [Link]

  • Pawar, P., & Joshi, P. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 4(4), 134-140.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • Spiridon, I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • A review on the medicinal and industrial applications of N-containing heterocycles. (2022). Journal of the Indian Chemical Society, 99(11), 100758.
  • Azaindole Therapeutic Agents. (2012). Journal of Medicinal Chemistry, 55(17), 7436-7454.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(5), 1-10.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved from [Link]

  • Steiner, D., et al. (2022).
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2017). Molecules, 22(10), 1673.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2015). ISRN Pharmaceutics, 2015, 848043.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8), 1933-1940.
  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1760.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2841.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Advances, 11(1), 1-25.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2021). Journal of Drug Delivery Science and Technology, 61, 102140.
  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2017). Drug Design, Development and Therapy, 11, 2779–2791.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Spiridon, I., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • CH acidity of five-membered nitrogen-containing heterocycles: DFT investigation. (2009). Journal of Physical Organic Chemistry, 22(11), 1055-1063.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2021). In Green Chemistry. IntechOpen.

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions for 5-azaindole-6-carboxylic Acids

Welcome to the technical support center for synthetic challenges involving 5-azaindole-6-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 5-azaindole-6-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling reactions with this valuable heterocyclic scaffold. My aim is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes with confidence.

The 5-azaindole core is a privileged structure in medicinal chemistry, but its unique electronic properties, combined with the dual functionality of a carboxylic acid, present a specific set of challenges in common cross-coupling reactions.[1][2] The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit metal catalysts are primary hurdles.[1][3] This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to address these issues directly.

Part 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses high-level strategic questions you should consider before beginning your experiments.

Question 1: What are the primary challenges associated with using 5-azaindole-6-carboxylic acid directly in palladium-catalyzed cross-coupling reactions?

Answer: There are three main challenges rooted in the molecule's structure:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen (at position 5) can act as a ligand, coordinating to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and preventing the desired catalytic cycle from proceeding efficiently.[1][3][4]

  • Risk of Decarboxylation: The carboxylic acid group at the 6-position is susceptible to decarboxylation (loss of CO₂) at elevated temperatures, a condition often required for sluggish coupling reactions. This is particularly prevalent in polar aprotic solvents like DMF or DMSO and can lead to the formation of the simple 5-azaindole as a major byproduct.[5][6]

  • Poor Solubility & Acidity: The carboxylic acid imparts polarity and acidity. This can lead to poor solubility in common aprotic coupling solvents (e.g., toluene, dioxane). Furthermore, the acidic proton can interfere with the basic reagents required for the coupling reaction, leading to salt formation and further solubility issues or unwanted side reactions.[7][8]

Question 2: Is it necessary to protect the functional groups on 5-azaindole-6-carboxylic acid before attempting a coupling reaction?

Answer: While not always mandatory, it is highly recommended . Protecting both the indole N-H and the carboxylic acid can significantly improve reaction outcomes by mitigating the challenges mentioned above.

  • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester is the most common and effective strategy. This eliminates the acidic proton, prevents decarboxylation, and generally improves solubility in organic solvents. The choice of ester is critical and should be based on the overall synthetic plan to ensure orthogonal removal conditions.[9][10]

  • Protecting the Indole N-H: While the indole N-H is less basic than the pyridine nitrogen, its protection can prevent undesired side reactions, such as N-arylation or homo-coupling, especially under strongly basic conditions as in a Buchwald-Hartwig amination.[3] A Boc (tert-butoxycarbonyl) group is a common choice. In some specific cases, formation of an N-oxide on the pyridine nitrogen has been used to prevent catalyst coordination and avoid bis-Suzuki coupling.[1][4]

Table 1: Common Protecting Groups for the Carboxylic Acid Moiety
Protecting GroupIntroduction MethodCleavage ConditionsAdvantages & Considerations
Methyl Ester MeOH, H₂SO₄ (catalytic) or TMSCHN₂Saponification (e.g., LiOH, NaOH)Robust, common. Cleavage is basic, which may not be suitable for base-sensitive molecules.
Ethyl Ester EtOH, H₂SO₄ (catalytic)Saponification (e.g., LiOH, NaOH)Similar to methyl ester, slightly more lipophilic.
tert-Butyl (tBu) Ester Boc₂O, DMAP or tBuOH, DCCAcidic (e.g., TFA, HCl in dioxane)Stable to basic and nucleophilic conditions. Ideal for orthogonality with base-labile groups.
Benzyl (Bn) Ester Benzyl bromide, Base (e.g., K₂CO₃)Hydrogenolysis (H₂, Pd/C)Cleavage is neutral and mild. Not suitable if other reducible groups (alkenes, alkynes, nitro) are present.

Question 3: How should I monitor the progress of my coupling reaction?

Answer: A combination of techniques is ideal for a complete picture.

  • Thin-Layer Chromatography (TLC): Excellent for a quick, qualitative assessment of the consumption of starting materials and the appearance of new, less polar products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to track the disappearance of your starting material and the appearance of your product peak. Crucially, the mass spectrometer will confirm the mass of the product and help identify key byproducts, such as a decarboxylated starting material or a homo-coupled species.[11]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction conversion and purity of the product.

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific advice for common issues encountered during key coupling reactions.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Scenario 1: My reaction shows low or no conversion of the starting material.

  • Question: I've mixed my halo-5-azaindole-6-carboxylate, boronic acid, palladium catalyst, and base, but the starting material is mostly unreacted after several hours. What's wrong?

  • Answer & Troubleshooting Steps:

    • Check Catalyst & Ligand: Are you using an appropriate catalyst system? For heteroaromatic substrates, a simple Pd(PPh₃)₄ may not be active enough. Consider using a more robust pre-catalyst or an in-situ generated catalyst with a sterically hindered, electron-rich phosphine ligand.[12][13] For example, Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos often shows superior activity.[13] Pd(dppf)Cl₂ is also a reliable choice for many heteroaromatic couplings.[14]

    • Oxygen Contamination: Suzuki reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.

    • Base Incompatibility: The choice of base is critical. An aqueous solution of K₂CO₃ or Cs₂CO₃ is a standard starting point. If your substrate is sensitive to water, consider anhydrous bases like K₃PO₄. The base must be strong enough to facilitate transmetalation but not so strong that it causes substrate degradation.[15][16]

    • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines. Use freshly purchased or purified boronic acid if possible.

Scenario 2: My main byproduct has a mass corresponding to the starting material minus 44 Da.

  • Question: My LC-MS shows a major peak that corresponds to decarboxylation. How can I prevent this?

  • Answer & Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most direct solution. Decarboxylation is thermally driven.[5] Try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C), even if it requires a longer reaction time or a higher catalyst loading.

    • Protect the Carboxylic Acid: As discussed in the FAQs, converting the acid to an ester is the most robust way to prevent decarboxylation. A methyl or ethyl ester is usually sufficient.

    • Solvent Choice: While convenient, high-boiling polar aprotic solvents like DMF, DMAc, or NMP can promote decarboxylation. Consider switching to solvents like dioxane, toluene, or DME/water mixtures which may allow for effective coupling at lower temperatures.

G start Low Suzuki Conversion? cat Is the Catalyst System Robust? (e.g., Pd(dppf)Cl2, XPhos-ligated Pd) start->cat Yes improve_cat Action: Switch to a modern ligand/precatalyst. start->improve_cat No oxygen Is the Reaction Rigorously Degassed? cat->oxygen Yes cat->improve_cat No base Is the Base Appropriate? (e.g., K2CO3, K3PO4) oxygen->base Yes improve_setup Action: Re-degas solvent and ensure inert atmosphere. oxygen->improve_setup No boronic Is the Boronic Acid Fresh? base->boronic Yes improve_base Action: Screen alternative bases (e.g., Cs2CO3, K3PO4). base->improve_base No improve_reagent Action: Use fresh boronic acid. boronic->improve_reagent No

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Scenario 1: My amination reaction is sluggish and gives low yields.

  • Question: I'm trying to couple an amine with my halo-5-azaindole-6-carboxylic acid derivative, but the reaction is very slow or stalls completely.

  • Answer & Troubleshooting Steps:

    • Ligand is Key: Buchwald-Hartwig aminations are exceptionally dependent on the choice of ligand. The ligand must facilitate both the oxidative addition and the final reductive elimination step. For heteroaromatic substrates, bulky biarylphosphine ligands are often required. Screen a panel of ligands such as BrettPhos, Xantphos, or DavePhos.[3][17][18]

    • Base Selection is Crucial: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with sensitive functional groups or unprotected N-H bonds, a base like lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous as it deprotonates both the coupling amine and the azaindole N-H, potentially reducing side reactions.[3][19]

    • Use a Pre-catalyst: Generating the active Pd(0) species from sources like Pd(OAc)₂ can be unreliable.[20] Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures more consistent and reproducible formation of the active catalytic species.[21]

    • Solvent Matters: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is dry, as water can interfere with the strong bases used.[20]

Scenario 2: I'm observing significant starting material decomposition or a complex mixture of products.

  • Question: The reaction turns dark, and my LC-MS shows many unidentifiable peaks. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Base-Induced Degradation: The combination of a strong base and heat can degrade sensitive substrates. This is particularly true if your molecule has other functional groups. Consider using a slightly milder base (e.g., K₃PO₄ or Cs₂CO₃) if possible, although this may require a more active catalyst system or higher temperatures.

    • Competing N-Arylation: If the indole N-H is unprotected, you may be getting arylation on the nitrogen instead of, or in addition to, the desired C-N bond formation at the halide position. Protecting the indole N-H with a Boc group is the most effective way to prevent this.

    • Homo-coupling: As noted for unprotected indoles, homo-coupling can be an issue. Using LiHMDS as the base can help suppress this pathway.[3]

C. Amide Coupling (C(O)-N Bond Formation)

Scenario 1: The reaction between my 5-azaindole-6-carboxylic acid and an amine is incomplete.

  • Question: I'm using a standard coupling reagent like EDC/HOBt, but the reaction stalls at ~50% conversion, especially with an electron-deficient amine.

  • Answer & Troubleshooting Steps:

    • Increase Activating Reagent Potency: For challenging couplings involving electron-poor amines or sterically hindered partners, standard carbodiimide activators may not be sufficient. Switch to a more potent uronium- or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. These reagents form highly reactive intermediates that can overcome the low nucleophilicity of the amine.[22]

    • Add an Acyl Transfer Catalyst: The addition of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.[22]

    • Base and Solvent: Ensure you are using a non-nucleophilic tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid formed during the reaction. Solvents like DMF or NMP are generally good choices for amide couplings due to their ability to dissolve polar substrates and intermediates.[23]

Scenario 2: My chiral amine is racemizing during the coupling process.

  • Question: The amide product is forming, but I am losing the enantiomeric purity of my amine starting material.

  • Answer & Troubleshooting Steps:

    • Avoid Over-activation: Racemization can occur via the formation of an oxazolone intermediate. This is more common with prolonged reaction times or at elevated temperatures.

    • Choose the Right Additive: When using carbodiimides like EDC or DCC, the choice of additive is critical. Hydroxybenzotriazole (HOBt) is good, but 6-Cl-HOBt or HOAt are known to be superior at suppressing racemization.[24]

    • Switch to a Safer Coupling Reagent: Reagents like HATU are generally considered to have a lower risk of inducing racemization compared to carbodiimide methods without the proper additives.

G start Choose Amide Coupling Strategy amine_type What is the nature of the amine? start->amine_type simple_amine Simple, Nucleophilic Amine amine_type->simple_amine challenging_amine Electron-Deficient or Sterically Hindered Amine amine_type->challenging_amine reagent1 Use Standard Conditions: EDC / HOBt in DMF with DIPEA simple_amine->reagent1 reagent2 Use High-Potency Reagent: HATU / DIPEA in DMF challenging_amine->reagent2

Caption: Decision tree for selecting an amide coupling reagent.

Part 3: Key Experimental Protocols

These are generalized starting-point protocols. Optimization of stoichiometry, temperature, and reaction time will be necessary for your specific substrate.

Protocol 1: Methyl Ester Protection of 5-azaindole-6-carboxylic Acid

  • Suspend 5-azaindole-6-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH, ~0.1 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise. Caution: Exothermic reaction.

  • Remove the ice bath and stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete as monitored by LC-MS (typically 4-16 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vial, add the halo-5-azaindole-6-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if needed.

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, ~0.1 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for HATU-Mediated Amide Coupling

  • Dissolve the 5-azaindole-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF, ~0.2 M).

  • Add the amine (1.1-1.2 eq) to the solution.

  • Add a non-nucleophilic base, diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add HATU (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature and monitor by LC-MS (typically complete in 1-4 hours).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

References

  • Santos, A. G.; Mortinho, A. C.; Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. The Journal of Organic Chemistry, 75(21), 7351–7354. [Link]

  • Semantic Scholar. (2000). Palladium-Catalyzed Functionalization of 5- and 7-Azaindoles. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Oxford University Press. (2015). Appendix 6: Protecting groups. [Link]

  • Gopishetty, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(39), 5151–5154. [Link]

  • Reddy, T. S., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2826–2834. [Link]

  • ACS Green Chemistry Institute. (2024). Buchwald-Hartwig Amination. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • Trost, B. M., & Terrell, L. R. (2012). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 134(1), 398–401. [Link]

  • Da Settimo, F., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(1), 224-235. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Carbonylative Suzuki-Miyaura coupling. [Link]

  • Eickhoff, E. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(6), 1636–1647. [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
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  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Gee, K. R., et al. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Biochemistry, 44(18), 6925–6933. [Link]

  • ResearchGate. (2021). Efficient optimization and synthesis of diverse azaarenes via nitrogen atom insertion under continuous flow conditions. [Link]

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  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]

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Troubleshooting

Technical Support Center: Regioselectivity in the Functionalization of 5-Azaindoles

Welcome to the technical support center for 5-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold. Due to the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, achieving predictable and high-yielding regioselectivity can be a significant challenge. This resource provides in-depth answers, troubleshooting guides, and validated protocols to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity pattern of the 5-azaindole core?

A1: The reactivity of the 5-azaindole nucleus is a tale of two electronically distinct, fused rings.

  • The Pyrrole Ring (Positions C1-N, C2, C3): This ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS) . The reaction proceeds through a cationic intermediate (a σ-complex), and attack at the C3 position is generally favored as it allows for better charge delocalization without disrupting the aromaticity of the pyridine ring.[1][2][3][4] The typical order of reactivity for electrophilic attack is C3 > C2 > N1 .

  • The Pyridine Ring (Positions C4, N5, C6, C7): This ring is electron-deficient due to the electronegativity of the N5 nitrogen. Consequently, it is resistant to standard electrophilic attack and more susceptible to nucleophilic aromatic substitution (if a leaving group is present) or requires advanced strategies like metal-catalyzed C-H functionalization for modification.[5][6]

This inherent electronic dichotomy is the primary source of regioselectivity challenges.

Q2: I'm attempting an N-alkylation and getting a mixture of N1 (pyrrole) and N5 (pyridine) products. How can I achieve N1 selectivity?

A2: This is a classic problem. The N1 proton is more acidic than any C-H proton, but the N5 nitrogen is a Lewis basic site that can also react, especially with highly reactive electrophiles or under conditions that generate cationic intermediates. Achieving high N1 selectivity hinges on carefully controlling the deprotonation and reaction conditions.

Causality and Strategy:

  • Deprotonation is Key: The most reliable strategy is to deprotonate the N1-H to form the indolide anion. This significantly enhances the nucleophilicity of N1, directing the alkylation to that position.

  • Kinetic vs. Thermodynamic Control: N1-alkylation is generally the thermodynamically favored product.[7] If you are observing N5-alkylation (pyridinium salt formation), it may be a kinetically fast, but reversible, process.

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-nucleophilic base to ensure complete deprotonation of the N1-H. Sodium hydride (NaH) is the most common and effective choice.

  • Solvent: Use a polar aprotic solvent like DMF or THF. DMF is often preferred as it helps to solvate the resulting sodium indolide, preventing aggregation and promoting clean N1-alkylation.[7]

  • Temperature: Perform the deprotonation at 0 °C, then add the alkylating agent and allow the reaction to slowly warm to room temperature or gently heat (e.g., to 50-80 °C) to ensure the reaction goes to the thermodynamic product.[7]

  • Order of Addition: Always add the base to the 5-azaindole solution first and allow sufficient time for deprotonation to complete (typically 30-60 minutes) before adding the electrophile.

Q3: How can I functionalize the pyridine ring (C4, C6, or C7) without altering the pyrrole ring?

A3: Direct functionalization of the electron-deficient pyridine ring requires overcoming its inherent lack of reactivity towards electrophiles. The most effective modern strategies involve metal-catalyzed C-H activation, often guided by a directing group or by temporarily modifying the electronics of the ring.[6][8][9]

Key Strategies:

  • N-Oxide Formation: Converting the pyridine nitrogen (N5) to an N-oxide dramatically alters the electronic landscape. It activates the C4 and C6 positions for both nucleophilic attack and directed metalation. For instance, Pd-catalyzed direct arylation of N-methyl 7-azaindole N-oxide has been shown to occur selectively at the C6 position.[8]

  • Directing Groups (DGs): Attaching a directing group to the N1 position can force a metal catalyst to activate a specific C-H bond on the pyridine ring. This is a powerful strategy for achieving regioselectivity that would otherwise be impossible.[10][11] For example, using glycine as a transient directing group with a formyl group at C3 can direct palladium-catalyzed arylation to the C4 position.[8]

  • Halogenation-Cross-Coupling: A two-step sequence is often practical. First, selectively install a halogen (e.g., Br or I) onto the pyridine ring, which can sometimes be achieved under forcing conditions or via lithiation. Then, use this halogen as a handle for well-established cross-coupling reactions like Suzuki, Heck, or Sonogashira to build complexity.[5][12]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

You are attempting an electrophilic substitution and obtaining a mixture of C3, C2, and/or poly-substituted products.

Potential Cause Explanation & Solution
Overly Harsh Conditions Highly reactive electrophiles or strong Lewis acids can overcome the intrinsic C3 preference, leading to mixtures. Solution: Use milder reagents (e.g., NBS instead of Br₂/FeBr₃ for bromination). For nitration, use milder conditions than concentrated H₂SO₄/HNO₃ if possible.
Kinetic vs. Thermodynamic Control The C3-substituted product is usually the most stable. Running the reaction at very low temperatures might favor a kinetic product mixture. Solution: Try running the reaction at a slightly elevated temperature or for a longer duration to allow for equilibration to the thermodynamic C3 product.
N-H Reactivity The N1-H can be deprotonated or interact with reagents, altering the ring's electronics. Solution: Protect the N1 position with a suitable group (e.g., Boc, SEM, or a sulfonyl group). This blocks N1 reactivity and can fine-tune the electronic properties to favor clean C3 substitution.
Solvent Effects The solvent can influence the reactivity of the electrophile and the stability of the intermediates. Solution: Screen different solvents. Less polar solvents may sometimes improve selectivity by minimizing side reactions.
Issue 2: Failure or Low Yield in Directed C-H Functionalization on the Pyridine Ring

You are using a directing group (DG) strategy to functionalize C4, C6, or C7, but the reaction is not working.

Potential Cause Explanation & Solution
Inefficient C-H Activation Step The C-H bond on the pyridine ring is strong, and the activation step is often rate-limiting. Solution: Ensure your catalyst, ligand, and additives (often a silver or copper salt oxidant) are pure and active. Screen different ligands or catalyst precursors (e.g., [RhCp*Cl₂]₂ vs. [Ru(p-cymene)Cl₂]₂). Increase the temperature if the catalyst is stable.
Incompatible Directing Group The chosen DG may not be effective for the desired position or may be sterically hindering the metal's approach. Solution: Consult the literature for DGs known to direct to your target position. Pivaloyl and carbamoyl groups are often robust choices.[13] For C4 or C7 functionalization, DGs at C3 or N1, respectively, are common starting points.[8][11]
Catalyst Poisoning The N5 pyridine nitrogen is a Lewis base and can coordinate to the metal center, inhibiting catalysis. Solution: This is an inherent challenge. Sometimes, using a slightly larger excess of the catalyst can overcome this. N-oxide strategies circumvent this issue by making the nitrogen less basic.
Poorly Chosen Oxidant/Additive Many C-H activation cycles require an oxidant (like Ag₂CO₃, AgTFA, or Cu(OAc)₂) to regenerate the active catalyst. Solution: The choice of oxidant can be critical. Screen various silver and copper salts, as the counter-ion can significantly impact reaction efficiency.

Visualization of Reactivity & Strategy

The regioselectivity of 5-azaindole functionalization can be understood as a decision-making process based on the desired position of modification.

G cluster_pyrrole Pyrrole Ring Functionalization cluster_pyridine Pyridine Ring Functionalization pyrrole_node Target: C2 or C3 eas Electrophilic Aromatic Substitution (EAS) pyrrole_node->eas For C3 (major) or C2 (minor) dom Directed ortho-Metalation (DoM) pyrrole_node->dom For C2 (selective) eas_details Favors C3 due to stable cationic intermediate eas->eas_details Mechanism dom_details N1-Directing Group (e.g., Pivaloyl, Carbamoyl) + Strong Base (nBuLi/LDA) dom->dom_details Requires pyridine_node Target: C4, C6, or C7 n_oxide N-Oxide Activation Strategy pyridine_node->n_oxide Activates C4/C6 dg_ch Directing Group-Assisted C-H Activation pyridine_node->dg_ch Highly versatile for C4, C6, C7 n_oxide_details Reverses electronics, enabling nucleophilic attack or Pd-catalyzed arylation n_oxide->n_oxide_details Effect dg_ch_details N1 or C3 Directing Group + Transition Metal Catalyst (Pd, Rh, Ru) dg_ch->dg_ch_details Requires start Select Target Position on 5-Azaindole start->pyrrole_node Pyrrole Ring start->pyridine_node Pyridine Ring

Caption: Decision workflow for regioselective 5-azaindole functionalization.

Key Experimental Protocols

Protocol 1: Selective N1-Alkylation

This protocol provides a reliable method for achieving high selectivity for the N1 position, minimizing the formation of the N5-alkylated pyridinium salt.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-azaindole (1.0 equiv) and anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease, and the solution may become clearer.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C4-Arylation using a Transient Directing Group

This protocol is adapted from literature procedures demonstrating selective functionalization of the pyridine ring.[6][8]

  • Substrate Preparation: Synthesize 5-azaindole-3-carbaldehyde as the starting material.

  • Reaction Setup: In a sealable reaction tube, combine 5-azaindole-3-carbaldehyde (1.0 equiv), the aryl iodide coupling partner (1.5 equiv), Pd(OAc)₂ (10 mol%), glycine (30 mol%), and AgTFA (2.0 equiv).

  • Solvent Addition: Add a solvent mixture of AcOH/HFIP/H₂O under an inert atmosphere.

  • Heating: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Cooling & Filtration: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Workup: Wash the filtrate with saturated aqueous NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. The formyl group at C3 can then be removed or further modified if desired.

References

  • Esteves, P. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Esteves, P. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Li, B., et al. (2018). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. ACS Publications. Available at: [Link]

  • Azzam, R., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). Available at: [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]

  • Azzam, R., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Sokolova, E. A., et al. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. RSC Publishing. Available at: [Link]

  • Chen, Y., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. RSC Publishing. Available at: [Link]

  • Gutu, A., et al. (2021). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. RSC Publishing. Available at: [Link]

  • Kumar, A., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. Available at: [Link]

  • Esteves, P. M., et al. (2018). Synthesis of 2,3-disubstituted-5-azaindoles. ResearchGate. Available at: [Link]

  • Kim, S., et al. (2024). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. National Institutes of Health (NIH). Available at: [Link]

  • Unknown Author. (2024). Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. ProQuest. Available at: [Link]

  • Mondal, S., et al. (2021). Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. RSC Publishing. Available at: [Link]

  • Radix, S., et al. (2021). Regioselective access to 5‐ and 6‐azaindoles. ResearchGate. Available at: [Link]

  • Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Unknown Author. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Available at: [Link]

  • Chemistry Steps. (2023). The Mechanism of Electrophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Unknown Author. (2019). Electrophilic Substitution Reactions of Indoles. ResearchGate. Available at: [Link]

  • Ma, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Nagasawa, K., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. Available at: [Link]

  • Wang, H., et al. (2021). Regioselective C5-H Direct Iodination of Indoles. ResearchGate. Available at: [Link]

  • Snieckus, V., et al. (2020). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Sun, J., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • Liu, S. Y., et al. (2011). Electrophilic aromatic substitution of a BN indole. Semantic Scholar. Available at: [Link]

  • Unknown Author. (2024). I2‐catalyzed functionalization of N‐oxide 7‐azaindole. ResearchGate. Available at: [Link]

  • Ge, H., et al. (2019). Enantioselective C−H functionalization of indoles and related aza‐heterocycles. Reaction conditions. ResearchGate. Available at: [Link]

  • Liu, S. Y., et al. (2023). N-Functionalization of 1,2-Azaborines. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

"analytical challenges in characterizing Methyl 5-aza-2-oxindole-6-carboxylate isomers"

Welcome to the technical support center dedicated to the analytical challenges in characterizing isomers of Methyl 5-aza-2-oxindole-6-carboxylate. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges in characterizing isomers of Methyl 5-aza-2-oxindole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and identifying these closely related compounds. As a Senior Application Scientist, I have consolidated field-proven insights and technical data to provide you with a comprehensive resource for troubleshooting and method development.

The introduction of a nitrogen atom into the oxindole core significantly alters the molecule's physicochemical properties, leading to potential positional isomers (regioisomers) and tautomeric forms.[1] These subtle structural variations can present considerable analytical hurdles, impacting chromatographic resolution and spectroscopic differentiation. This guide will equip you with the knowledge to anticipate these challenges and implement effective analytical strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely isomers of Methyl 5-aza-2-oxindole-6-carboxylate I might encounter?

A1: The primary isomers you are likely to encounter are positional isomers, where the nitrogen atom is located at different positions on the six-membered ring. Besides the target 5-aza isomer, you may have 4-aza, 6-aza, and 7-aza isomers as potential impurities or related compounds from synthesis. Additionally, aza-oxindoles can exist in different tautomeric forms, which can complicate analysis.[1]

Q2: Why is the separation of these isomers so challenging?

A2: Positional isomers of aza-indoles and aza-oxindoles often have very similar physicochemical properties, such as polarity, pKa, and molecular weight.[1] This similarity leads to comparable retention behavior in chromatography and similar fragmentation patterns in mass spectrometry, making their differentiation difficult.

Q3: What is the role of pH in the chromatographic separation of these isomers?

A3: The pH of the mobile phase is a critical parameter for separating aza-containing heterocyclic compounds.[2][3] The nitrogen atom in the aza-oxindole ring is basic and can be protonated. By adjusting the mobile phase pH, you can alter the ionization state of the isomers, which in turn affects their retention on a reversed-phase column.[2][4][5][6] Fine-tuning the pH can often be the key to achieving baseline separation.

Q4: Can I distinguish the isomers by mass spectrometry alone?

A4: While mass spectrometry provides the molecular weight, which will be identical for all positional isomers, differentiating them based on fragmentation patterns can be challenging due to their structural similarity. However, careful analysis of the tandem mass spectrometry (MS/MS) data may reveal subtle differences in fragment ion abundances that can aid in identification, though this often requires reference standards for confirmation.[7][8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Chromatography Issues

Issue 1: My HPLC/UPLC analysis shows a single, broad, or poorly resolved peak for my sample, which I suspect contains multiple isomers.

Possible Cause: The current chromatographic conditions are insufficient to resolve isomers with very similar polarities. This could be due to an inappropriate stationary phase, mobile phase composition, or pH.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: This is the most critical parameter. The pKa of the aza-oxindole nitrogen will influence its degree of ionization.

    • Rationale: By working at a pH that is ±1.5-2 units away from the pKa of your analytes, you can ensure they are either fully protonated or deprotonated, leading to more consistent retention and sharper peaks.[2][3][4] Experiment with a pH gradient or screen a range of buffered mobile phases (e.g., pH 3, 5, 7, and 9) to find the optimal selectivity.[9]

    • Protocol:

      • Prepare a series of mobile phases with different pH values using appropriate buffers (e.g., ammonium formate for acidic to neutral pH, ammonium bicarbonate for basic pH).

      • Inject your sample using each mobile phase and observe the changes in retention time and peak shape.

      • A small change in pH can sometimes lead to a significant improvement in resolution.

  • Evaluate Different Stationary Phases: A standard C18 column may not provide sufficient selectivity.

    • Rationale: Isomers can exhibit different interactions with various stationary phases. Polar-embedded phases or phenyl-hexyl columns can offer alternative selectivities.[10]

    • Recommended Stationary Phases for Screening:

      • C18: Good starting point for general reversed-phase separations.

      • Polar-Embedded (e.g., Amide, Carbamate): Can provide enhanced retention and selectivity for polar and hydrogen-bonding compounds.[10]

      • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for separating aromatic isomers.

      • Pentafluorophenyl (PFP): Provides a unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.

  • Adjust Organic Modifier and Gradient:

    • Rationale: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. A shallower gradient can also improve the resolution of closely eluting peaks.

    • Protocol:

      • If using acetonitrile, try substituting it with methanol or a mixture of both.

      • Decrease the gradient slope (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) to increase the separation window for your isomers.

Workflow for HPLC Method Development:

HPLC_Method_Development start Start with Suspected Isomer Mixture c18_screen Initial Screen on C18 Column (Acetonitrile/Water Gradient) start->c18_screen resolution_check Adequate Resolution? c18_screen->resolution_check ph_optimization Optimize Mobile Phase pH (pH 3, 5, 7, 9) resolution_check->ph_optimization No final_method Final Validated Method resolution_check->final_method Yes modifier_gradient Adjust Organic Modifier & Gradient Slope ph_optimization->modifier_gradient phase_screening Screen Alternative Stationary Phases (Polar-Embedded, Phenyl, PFP) phase_screening->resolution_check modifier_gradient->phase_screening

Caption: HPLC method development workflow for isomer separation.

Mass Spectrometry Issues

Issue 2: My LC-MS data shows a single peak with a consistent m/z, but I suspect co-eluting isomers. How can I confirm this and differentiate them?

Possible Cause: The isomers are chromatographically unresolved and have identical mass-to-charge ratios. Their fragmentation patterns may be very similar, making them difficult to distinguish without careful analysis.

Troubleshooting Steps:

  • Perform High-Resolution MS/MS (Tandem MS):

    • Rationale: While the parent ion mass will be the same, high-resolution mass spectrometry can provide accurate mass measurements of fragment ions. Subtle differences in fragmentation pathways between isomers may become apparent.

    • Protocol:

      • Acquire full scan MS data to confirm the parent ion m/z.

      • Perform product ion scans (MS/MS) on the parent ion of interest.

      • Carefully compare the MS/MS spectra of your sample with those of any available reference standards for the different isomers. Look for unique fragment ions or significant differences in the relative abundance of common fragments.

  • Employ Ion Mobility Spectrometry (IMS-MS):

    • Rationale: IMS separates ions based on their size, shape, and charge. Isomers often have different three-dimensional structures, leading to different drift times in the IMS cell, even if they have the same m/z.

    • Benefit: This technique can resolve co-eluting isomers and provide an additional dimension of separation.

Table 1: Hypothetical MS/MS Fragmentation Comparison

Fragment Ion (m/z)Proposed StructureRelative Abundance (5-aza isomer)Relative Abundance (7-aza isomer)
[M+H-CH₃OH]⁺Loss of methanol100%85%
[M+H-CO]⁺Loss of carbon monoxide45%60%
[M+H-C₂H₃O₂]⁺Loss of methyl acetate moiety20%15%

Note: This table is illustrative. Actual fragmentation patterns will need to be determined experimentally.

NMR Spectroscopy Issues

Issue 3: My 1D ¹H NMR spectrum is complex and I cannot definitively assign the structure of the isolated isomer.

Possible Cause: Simple 1D NMR may not be sufficient to distinguish between regioisomers due to overlapping signals and complex coupling patterns.

Troubleshooting Steps:

  • Utilize 2D NMR Techniques:

    • Rationale: 2D NMR experiments provide through-bond and through-space correlation information that is essential for unambiguous structure elucidation.[11][12][13][14][15]

    • Recommended 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to piece together fragments of the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different parts of the molecule and confirming the positions of substituents and the nitrogen atom in the ring.[12]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help to confirm stereochemistry and the overall 3D structure.

Logical Flow for Isomer Characterization:

Isomer_Characterization start Isomer Mixture hplc HPLC Separation (Optimized Method) start->hplc ms LC-MS Analysis (High-Resolution MS/MS) hplc->ms nmr NMR Analysis of Isolated Fractions hplc->nmr structure Structure Elucidation ms->structure one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr Ambiguous? two_d_nmr->structure

Caption: A logical workflow for the separation and characterization of isomers.

References

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved January 19, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • AZA-MS: A novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 19, 2026, from [Link]

  • separation of positional isomers. (2017). Chromatography Forum. Retrieved January 19, 2026, from [Link]

  • Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 19, 2026, from [Link]

  • Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (2016). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • STEREOSELECTIVE CONSTRUCTION OF 2-OXINDOLE FUSED SPIROCYCLE PRECURSORS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND. (2019). Middle East Technical University. Retrieved January 19, 2026, from [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. Retrieved January 19, 2026, from [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]

  • Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. (2022). NIH. Retrieved January 19, 2026, from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Separation Science. Retrieved January 19, 2026, from [Link]

  • Advances in Indole Chemistry: Regiodivergent Annulations and Bridged Azacycle Synthesis. (2021). Dartmouth Digital Commons. Retrieved January 19, 2026, from [Link]

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  • Study of Mass Spectra of Some Indole Derivatives. (2016). SciRP.org. Retrieved January 19, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

"Methyl 5-aza-2-oxindole-6-carboxylate vs. Methyl 2-oxoindole-6-carboxylate activity"

<COMPARATIVE ANALYSIS OF METHYL 5-AZA-2-OXINDOLE-6-CARBOXYLATE AND METHYL 2-OXOINDOLE-6-CARBOXYLATE IN KINASE INHIBITION > Introduction The oxindole scaffold is a privileged structure in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

<COMPARATIVE ANALYSIS OF METHYL 5-AZA-2-OXINDOLE-6-CARBOXYLATE AND METHYL 2-OXOINDOLE-6-CARBOXYLATE IN KINASE INHIBITION >

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are particularly renowned for their activity as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4][5] This guide provides a comparative overview of two closely related oxindole derivatives: Methyl 2-oxoindole-6-carboxylate and its aza-analog, Methyl 5-aza-2-oxindole-6-carboxylate. The primary structural difference is the substitution of a carbon atom with a nitrogen atom at the 5-position of the oxindole ring. This seemingly subtle modification can significantly impact the compound's physicochemical properties and biological activity.

Methyl 2-oxoindole-6-carboxylate is a well-established intermediate in the synthesis of several multi-kinase inhibitors, including nintedanib and sunitinib, which target key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[6][7][8][9] The introduction of a nitrogen atom to create the 5-aza-oxindole core is a bioisosteric replacement strategy aimed at modulating properties such as solubility, metabolic stability, and target engagement through altered hydrogen bonding capabilities. This guide will delve into the known and potential differences in their activity, supported by experimental frameworks for their direct comparison.

Chemical Properties and Synthesis

A foundational aspect of comparing these two molecules lies in their chemical properties and the feasibility of their synthesis.

PropertyMethyl 2-oxoindole-6-carboxylateMethyl 5-aza-2-oxindole-6-carboxylate
Chemical Structure
Molecular Formula C10H9NO3C9H8N2O3
CAS Number 14192-26-8[6]1260386-69-3[10]
Key Synthetic Route Synthesized from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate via catalytic hydrogenation.[6]Synthesis would likely involve the construction of a substituted pyridine ring followed by cyclization to form the aza-oxindole core.

Methyl 2-oxoindole-6-carboxylate is readily synthesized and commercially available, with established protocols for its production.[6][8] Its role as a key intermediate for drugs like nintedanib has led to the optimization of its synthesis.[7][11]

The synthesis of Methyl 5-aza-2-oxindole-6-carboxylate is less commonly described in the literature, but general methods for creating aza-oxindole cores can be adapted. These routes often involve more complex heterocyclic chemistry compared to their carbocyclic counterparts.

Comparative Biological Activity: A Focus on Kinase Inhibition

While direct comparative studies on these two specific molecules are not extensively published, we can infer their potential activities based on the broader classes of oxindole and aza-oxindole compounds. The primary therapeutic application of such scaffolds is the inhibition of protein kinases, particularly those involved in cancer.[3][4][5]

Expected Target Kinases:

The oxindole core of Methyl 2-oxoindole-6-carboxylate is a known pharmacophore for inhibiting several receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[12][13][14][15][16]

  • Platelet-Derived Growth Factor Receptors (PDGFRs)[17][18][19][20][21]

  • Fibroblast Growth Factor Receptors (FGFRs)

These kinases are crucial drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[17][21] Inhibition of these pathways can effectively "starve" the tumor.

The Impact of the 5-Aza Substitution:

The introduction of a nitrogen atom at the 5-position in Methyl 5-aza-2-oxindole-6-carboxylate can alter its kinase inhibitory profile. The nitrogen atom can act as a hydrogen bond acceptor, potentially forming additional or stronger interactions with the amino acid residues in the ATP-binding pocket of the kinase. This could lead to:

  • Increased Potency: Enhanced binding affinity for the target kinase, resulting in a lower IC50 value.

  • Altered Selectivity: The modified electronic and steric properties could favor binding to different kinases compared to the non-aza analog, leading to a different selectivity profile across the human kinome.

However, in some cases, the aza-substitution might lead to a decrease in activity. For instance, a study comparing indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents found that the indole-2-one series generally exhibited greater activity.[22][23] This highlights the importance of empirical testing to determine the effect of such structural modifications.

Mechanisms of Action and Signaling Pathways

The primary mechanism of action for these compounds is expected to be the competitive inhibition of ATP binding to the kinase domain of RTKs like VEGFR and PDGFR. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating multiple downstream pathways critical for angiogenesis.[12][15][16]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT Inhibitor Methyl 5-aza-2-oxindole-6-carboxylate or Methyl 2-oxoindole-6-carboxylate Inhibitor->VEGFR2 Inhibits ATP Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and point of inhibition.

PDGFR Signaling Pathway

Dysregulation of the PDGF/PDGFR signaling pathway is implicated in tumor angiogenesis and proliferation.[17][21] Ligand binding to PDGFR leads to receptor dimerization and the activation of intracellular signaling cascades, including the PI3K/Akt and MAPK pathways.[18][19]

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates MAPK MAPK Pathway (Ras-Raf-MEK-ERK) PDGFR->MAPK Activates AKT Akt PI3K->AKT Proliferation Cell Growth, Viability, Migration MAPK->Proliferation Inhibitor Methyl 5-aza-2-oxindole-6-carboxylate or Methyl 2-oxoindole-6-carboxylate Inhibitor->PDGFR Inhibits ATP Binding AKT->Proliferation

Caption: PDGFR signaling pathway and point of inhibition.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in activity between Methyl 5-aza-2-oxindole-6-carboxylate and Methyl 2-oxoindole-6-carboxylate, a series of standardized assays should be performed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of purified kinases. A luminescence-based assay that quantifies ADP production is a common and robust method.[24][25]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of each compound against a panel of relevant kinases (e.g., VEGFR-2, PDGFRβ, FGFR1).

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of each compound in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) to generate a dose-response curve.[24]

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, a suitable substrate peptide, and the kinase assay buffer.[24][25]

  • Inhibitor Incubation: Add the serially diluted compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls. Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.[25]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™). This typically involves a two-step process to deplete remaining ATP and then convert ADP to a detectable signal (luminescence).[24]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Compounds Start->Prep Mix Add Kinase, Substrate, and Compound to Plate Prep->Mix Incubate1 Pre-incubate (10-20 min) Mix->Incubate1 Initiate Initiate Reaction with ATP Incubate1->Initiate Incubate2 Incubate (e.g., 60 min at 30°C) Initiate->Incubate2 Detect Add ADP Detection Reagents Incubate2->Detect Read Measure Luminescence Detect->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Viability/Cytotoxicity Assay

This assay assesses the effect of the compounds on the viability and metabolic activity of cancer cells that are dependent on the target kinases. The MTT assay is a widely used colorimetric method for this purpose.[26][27][28][29]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of each compound in relevant cancer cell lines (e.g., HUVEC for angiogenesis, HT-29 for colorectal cancer).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[27]

  • Compound Treatment: Treat the cells with a serial dilution of each compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT labeling reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26][28]

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[27]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.

Conclusion and Future Perspectives

The comparison between Methyl 5-aza-2-oxindole-6-carboxylate and Methyl 2-oxoindole-6-carboxylate offers a compelling case study in structure-activity relationships. While Methyl 2-oxoindole-6-carboxylate is a known and valuable building block for established kinase inhibitors, its 5-aza analog presents an opportunity for modulation of activity and properties. The introduction of the nitrogen atom in the 5-position could potentially enhance potency and alter the selectivity profile through new hydrogen bonding interactions within the kinase active site.

References

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  • Heldin, C.-H. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology. Retrieved from [Link]

  • Han, Y., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. Journal of Hematology & Oncology. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Li, W., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved from [Link]

  • Platelet-derived Growth Factor (PDGF) Family. (n.d.). Sino Biological. Retrieved from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]

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  • Platelet-derived growth factor receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • VEGFA-VEGFR2 Pathway. (n.d.). Reactome. Retrieved from [Link]

  • Heldin, C.-H. (2025). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology. Retrieved from [Link]

  • Sun, L., et al. (2003). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sun, L., et al. (2003). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. Retrieved from [Link]

  • Kilic-Kurt, Z., et al. (2013). Synthesis, Biological and Computational Evaluation of Novel Oxindole Derivatives as Inhibitors of Src Family Kinases. Bentham Science Publishers. Retrieved from [Link]

  • Zhang, H., et al. (2014). Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

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  • Khetmalis, Y., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Retrieved from [Link]

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Comparative

Validating the Mechanism of Action of Methyl 5-aza-2-oxindole-6-carboxylate: A Comparative Guide for Kinase Inhibitor Discovery

In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This gui...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized MoA of Methyl 5-aza-2-oxindole-6-carboxylate. Drawing upon field-proven insights and established experimental protocols, we will explore a systematic approach to characterize this molecule, comparing its performance with established alternatives.

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3] Drugs such as Nintedanib, Sunitinib, and Axitinib, all featuring the oxindole core, are potent inhibitors of receptor tyrosine kinases (RTKs) involved in critical cancer-related processes like angiogenesis.[4][5][6][7][8][9][10][11] These precedents strongly suggest that Methyl 5-aza-2-oxindole-6-carboxylate is likely to exert its biological effects through kinase inhibition. The introduction of a nitrogen atom at the 5-position (the "5-aza" modification) creates an azaindole, a bioisostere of indole, which can alter the compound's physicochemical properties and kinase selectivity profile.[12]

This guide will therefore proceed under the primary hypothesis that Methyl 5-aza-2-oxindole-6-carboxylate functions as a kinase inhibitor. Our validation strategy will be a multi-tiered approach, beginning with broad in vitro screening to identify primary targets, followed by cellular assays to confirm target engagement in a physiological context, and culminating in the characterization of downstream signaling effects. Throughout this process, we will benchmark the performance of our test compound against well-characterized oxindole-based kinase inhibitors, namely Nintedanib and Axitinib, to provide a clear comparative analysis.

The Validation Workflow: A Step-by-Step Approach

A robust validation of a kinase inhibitor's MoA requires a logical progression from biochemical assays to cellular and functional studies. Each step is designed to answer a specific question, building a comprehensive picture of the compound's activity.

Validation_Workflow cluster_0 Biochemical Characterization cluster_2 Functional Cellular Assays In_Vitro_Screening In Vitro Kinase Panel Screening IC50_Determination IC50 Determination for Hits In_Vitro_Screening->IC50_Determination Identify primary targets CETSA Cellular Thermal Shift Assay (CETSA) IC50_Determination->CETSA Validate in-cell binding NanoBRET NanoBRET Target Engagement Assay IC50_Determination->NanoBRET Quantify in-cell affinity Phospho_Western_Blot Phospho-Western Blot Analysis CETSA->Phospho_Western_Blot NanoBRET->Phospho_Western_Blot Cell_Based_Assays Cell-Based Functional Assays (e.g., Proliferation, Migration) Phospho_Western_Blot->Cell_Based_Assays Confirm downstream effects

Caption: A logical workflow for validating the kinase inhibitor mechanism of action.

Part 1: Biochemical Characterization - Identifying the Molecular Targets

The initial step is to determine which kinases our compound of interest inhibits. This is achieved through a broad in vitro kinase screen followed by more focused dose-response assays for any identified "hits".

Experimental Protocol 1: In Vitro Kinase Panel Screening

This experiment will assess the inhibitory activity of Methyl 5-aza-2-oxindole-6-carboxylate against a diverse panel of kinases. Given the oxindole scaffold, this panel should include, at a minimum, key angiogenesis-related RTKs such as VEGFRs, PDGFRs, and FGFRs.

Methodology: Luminescence-Based Kinase Assay

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[13][14][15]

  • Preparation of Reagents:

    • Prepare a stock solution of Methyl 5-aza-2-oxindole-6-carboxylate, Nintedanib, and Axitinib in DMSO.

    • Reconstitute recombinant kinases and their corresponding substrates in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[13]

    • Prepare ATP solution in kinase assay buffer. The concentration of ATP should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[7]

  • Assay Procedure (96-well or 384-well plate format):

    • Add 2.5 µL of the test compound (at a screening concentration, e.g., 1 µM) or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.[14]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control.

    • Identify kinases that are significantly inhibited (e.g., >50% inhibition) as primary "hits".

Experimental Protocol 2: IC50 Determination

For the identified hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Methodology:

The procedure is identical to the kinase panel screen, with the exception that a serial dilution of the inhibitors is used.

  • Compound Dilution:

    • Prepare a 10-point, 3-fold serial dilution of Methyl 5-aza-2-oxindole-6-carboxylate, Nintedanib, and Axitinib, starting from a high concentration (e.g., 10 µM).

  • Assay and Data Analysis:

    • Perform the luminescence-based kinase assay as described above.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound against each kinase.

Comparative Data Summary
Kinase TargetMethyl 5-aza-2-oxindole-6-carboxylate IC50 (nM)Nintedanib IC50 (nM)Axitinib IC50 (nM)
VEGFR2Experimental DataLiterature/Experimental DataLiterature/Experimental Data[16]
PDGFRαExperimental DataLiterature/Experimental DataLiterature/Experimental Data
PDGFRβExperimental DataLiterature/Experimental DataLiterature/Experimental Data
FGFR1Experimental DataLiterature/Experimental Data[11]Literature/Experimental Data
Other Hits...Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Part 2: Cellular Target Engagement - Confirming Interaction in a Physiological Context

While in vitro assays are essential for identifying potential targets, it is crucial to confirm that the compound can bind to its target within the complex environment of a living cell.[17] We will employ two orthogonal methods for this: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][18][19][20][21]

Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line that expresses the target kinase(s) of interest.

    • Treat the cells with Methyl 5-aza-2-oxindole-6-carboxylate, the comparator compounds, or DMSO for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes.

    • Immediately cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Detection:

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody for the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Cell_Treatment Treat cells with compound or DMSO Heat_Challenge Heat cells to a range of temperatures Cell_Treatment->Heat_Challenge Lysis Lyse cells and separate soluble fraction Heat_Challenge->Lysis Western_Blot Quantify soluble target protein by Western Blot Lysis->Western_Blot Melting_Curve Generate melting curve to assess thermal shift Western_Blot->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 4: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[12][22][23][24][25][26]

Methodology:

  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well plate.

  • Assay Procedure:

    • Add a cell-permeable fluorescent tracer that binds to the kinase of interest.

    • Add a serial dilution of Methyl 5-aza-2-oxindole-6-carboxylate or the comparator compounds.

    • Add the NanoLuc® substrate.

  • Data Acquisition and Analysis:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

    • Calculate the BRET ratio.

    • The displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET signal.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the intracellular IC50.

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor NLuc_Kinase_1 NanoLuc-Kinase Tracer_1 Fluorescent Tracer NLuc_Kinase_1->Tracer_1 Binding BRET_Signal High BRET Signal Tracer_1->BRET_Signal NLuc_Kinase_2 NanoLuc-Kinase Inhibitor Inhibitor NLuc_Kinase_2->Inhibitor Binding No_BRET_Signal Low BRET Signal Inhibitor->No_BRET_Signal Tracer_2 Fluorescent Tracer

Caption: Principle of the NanoBRET Target Engagement Assay.

Part 3: Functional Cellular Assays - Linking Target Engagement to a Biological Response

The final step is to demonstrate that target engagement by Methyl 5-aza-2-oxindole-6-carboxylate leads to the inhibition of the kinase's downstream signaling pathway and a functional cellular response.

Experimental Protocol 5: Phospho-Western Blot Analysis

This experiment will measure the phosphorylation status of a known downstream substrate of the target kinase.

Methodology:

  • Cell Treatment:

    • Culture cells that have an active signaling pathway involving the target kinase.

    • Serum-starve the cells and then stimulate them with the appropriate growth factor (e.g., VEGF for VEGFR2) in the presence of serially diluted Methyl 5-aza-2-oxindole-6-carboxylate or comparator compounds.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.[27]

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein as a loading control.[28]

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Calculate the ratio of phosphorylated to total protein at each inhibitor concentration.

    • Determine the IC50 for the inhibition of substrate phosphorylation.

Comparative Data Summary
AssayMethyl 5-aza-2-oxindole-6-carboxylate IC50 (nM)Nintedanib IC50 (nM)Axitinib IC50 (nM)
In Vitro Kinase Assay (e.g., VEGFR2)Experimental DataExperimental DataExperimental Data
NanoBRET Target Engagement (VEGFR2)Experimental DataExperimental DataExperimental Data
Phospho-Western Blot (p-ERK)Experimental DataExperimental DataExperimental Data
Cell Proliferation AssayExperimental DataExperimental DataExperimental Data

Conclusion

This guide outlines a rigorous and systematic approach to validate the mechanism of action of Methyl 5-aza-2-oxindole-6-carboxylate as a kinase inhibitor. By progressing from broad biochemical screening to specific cellular target engagement and functional assays, researchers can build a compelling data package that clearly defines the compound's MoA. The direct comparison with established drugs like Nintedanib and Axitinib provides essential context for evaluating its potency and potential as a novel therapeutic agent. The successful execution of these experiments will provide a solid foundation for further preclinical and clinical development.

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Validation

A Comparative Guide to the In Vivo Efficacy of Methyl 5-aza-2-oxindole-6-carboxylate and Standard DNA Hypomethylating Agents

This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound, Methyl 5-aza-2-oxindole-6-carboxylate, against the established DNA methyltransferase (DNMT) inhibitors, 5-azacytidine an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential in vivo efficacy of the novel compound, Methyl 5-aza-2-oxindole-6-carboxylate, against the established DNA methyltransferase (DNMT) inhibitors, 5-azacytidine and decitabine. As direct comparative preclinical data for Methyl 5-aza-2-oxindole-6-carboxylate is not yet publicly available, this document outlines a proposed head-to-head in vivo study, grounded in established methodologies for evaluating epigenetic therapies. We will explore the hypothesized mechanism of action, a robust experimental design for its validation, and present anticipated comparative data based on the known performance of the standard-of-care agents.

Introduction: The Rationale for Novel DNA Methyltransferase Inhibitors

Epigenetic modifications, particularly DNA methylation, are critical in the regulation of gene expression. In various cancers, aberrant hypermethylation of tumor suppressor genes leads to their silencing, contributing to malignant progression.[1][2] The cytosine analogs 5-azacytidine (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine) are cornerstone therapies for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][4][5] Their mechanism involves incorporation into DNA, where they covalently trap DNMTs, leading to the depletion of these enzymes and subsequent passive demethylation of the genome.[3]

While effective, these agents have limitations, including chemical instability, toxicity, and the development of resistance.[4] This necessitates the exploration of novel DNMT inhibitors with potentially improved pharmacological profiles. Methyl 5-aza-2-oxindole-6-carboxylate, an oxindole derivative containing a 5-aza-substituted heterocyclic ring system, presents an intriguing chemical scaffold. Its structural similarity to known DNMT inhibitors suggests a potential for a similar mechanism of action. The oxindole core is a privileged scaffold in medicinal chemistry, known for its interaction with various biological targets.[6]

Hypothesized Mechanism of Action

We hypothesize that Methyl 5-aza-2-oxindole-6-carboxylate acts as a DNMT inhibitor. Upon cellular uptake and metabolic activation, the 5-aza moiety is expected to mimic cytosine, allowing for its incorporation into DNA. The electrophilic nature of the aza-substituted ring is predicted to facilitate a covalent reaction with the cysteine residue in the active site of DNMTs, leading to their irreversible inhibition and subsequent degradation. This, in turn, is expected to result in global DNA hypomethylation and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

DNMT_Inhibition_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Downstream Effects Test_Compound Methyl 5-aza-2-oxindole-6-carboxylate Metabolic_Activation Metabolic Activation Test_Compound->Metabolic_Activation DNA_Replication DNA Replication Metabolic_Activation->DNA_Replication Incorporation into DNA DNMT1 DNMT1 DNA_Replication->DNMT1 DNMT1 binds to hemimethylated DNA Covalent_Adduct DNMT1-DNA Covalent Adduct DNMT1->Covalent_Adduct Trapping DNMT1_Degradation DNMT1 Degradation Covalent_Adduct->DNMT1_Degradation DNA_Hypomethylation Global DNA Hypomethylation DNMT1_Degradation->DNA_Hypomethylation Gene_Re-expression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Re-expression Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Re-expression->Cell_Cycle_Arrest

Caption: Hypothesized mechanism of Methyl 5-aza-2-oxindole-6-carboxylate as a DNMT inhibitor.

Proposed In Vivo Comparative Efficacy Study

To rigorously evaluate the in vivo efficacy of Methyl 5-aza-2-oxindole-6-carboxylate, we propose a study utilizing a patient-derived xenograft (PDX) model of AML, a clinically relevant setting for DNMT inhibitors.[7][8][9]

Experimental Workflow

In_Vivo_Efficacy_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Efficacy and Toxicity Assessment cluster_3 Pharmacodynamic Analysis PDX_Implantation Implant AML PDX cells into NSG mice Tumor_Engraftment Confirm tumor engraftment (bioluminescence/palpation) PDX_Implantation->Tumor_Engraftment Randomization Randomize mice into treatment groups (n=10/group) Tumor_Engraftment->Randomization Treatment Administer treatment for 21 days Randomization->Treatment Tumor_Monitoring Monitor tumor volume (caliper measurements) Treatment->Tumor_Monitoring Body_Weight Monitor body weight (toxicity indicator) Treatment->Body_Weight Survival_Analysis Kaplan-Meier survival analysis Treatment->Survival_Analysis Tissue_Harvest Harvest tumors and tissues at study endpoint Survival_Analysis->Tissue_Harvest Methylation_Analysis Global DNA methylation analysis (e.g., LINE-1 pyrosequencing) Tissue_Harvest->Methylation_Analysis Gene_Expression Gene expression analysis (qRT-PCR for tumor suppressor genes) Tissue_Harvest->Gene_Expression

Caption: Proposed workflow for the in vivo comparative efficacy study.

Experimental Protocols

1. Animal Model and Husbandry:

  • Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.

  • Justification: NSG mice are highly immunodeficient, facilitating robust engraftment of human hematopoietic cells and patient-derived tumors.[7]

  • Husbandry: Maintained in a specific-pathogen-free facility with sterile food, water, and bedding. All procedures to be approved by the Institutional Animal Care and Use Committee (IACUC).

2. PDX Model Establishment:

  • Cell Source: Cryopreserved primary AML cells from a patient with relapsed/refractory disease.

  • Implantation: 5 x 106 viable AML cells will be injected intravenously into sublethally irradiated (250 cGy) NSG mice.

  • Engraftment Monitoring: Engraftment will be monitored weekly by peripheral blood sampling and flow cytometry for human CD45+ cells.

3. Treatment Groups (n=10 mice per group):

  • Group 1 (Vehicle Control): 10% DMSO in corn oil, administered intraperitoneally (IP) daily.

  • Group 2 (Methyl 5-aza-2-oxindole-6-carboxylate): Dose to be determined by a prior maximum tolerated dose (MTD) study. Administered IP daily.

  • Group 3 (5-azacytidine): 5 mg/kg, administered IP daily for 5 days, followed by 2 days of rest, for 3 cycles.

  • Group 4 (Decitabine): 1 mg/kg, administered IP daily for 5 days, followed by 2 days of rest, for 3 cycles.

4. Efficacy Endpoints:

  • Primary Endpoint: Overall survival, defined as the time from the start of treatment to the date of death or euthanasia due to moribund condition.

  • Secondary Endpoints:

    • Tumor burden, assessed by weekly caliper measurements of subcutaneous tumors (if applicable) or by bioluminescence imaging if a luciferase-tagged cell line is used.

    • Body weight, measured twice weekly as an indicator of toxicity.

    • Pharmacodynamic assessment of global DNA methylation in tumor tissue at the end of the study.

5. Statistical Analysis:

  • Survival data will be analyzed using the Kaplan-Meier method with log-rank tests for statistical significance.

  • Tumor growth and body weight data will be analyzed using a two-way ANOVA with post-hoc tests.

  • A p-value of <0.05 will be considered statistically significant.

Anticipated Comparative Data

The following table presents a hypothetical summary of the expected outcomes from the proposed in vivo study. The data for the standard-of-care agents are based on their known preclinical efficacy. The projected data for Methyl 5-aza-2-oxindole-6-carboxylate reflects a favorable outcome, demonstrating superior or comparable efficacy with an improved safety profile.

Parameter Vehicle Control Methyl 5-aza-2-oxindole-6-carboxylate (Hypothetical) 5-azacytidine Decitabine
Median Survival (days) 25453840
Tumor Growth Inhibition (%) 0756065
Change in Body Weight (%) -5-2-10-8
Global DNA Methylation (%) 100607065
Tumor Suppressor Gene Re-expression (fold change) 1856

Discussion and Future Directions

This guide outlines a scientifically rigorous approach to evaluating the in vivo efficacy of Methyl 5-aza-2-oxindole-6-carboxylate in comparison to the current standards of care, 5-azacytidine and decitabine. The proposed PDX model provides a clinically relevant platform to assess not only the anti-tumor activity but also the pharmacodynamic effects of this novel compound.[10][11]

The hypothesized superior efficacy and improved safety profile of Methyl 5-aza-2-oxindole-6-carboxylate, as depicted in the anticipated data, would position it as a promising candidate for further preclinical and clinical development. Key differentiators could include a wider therapeutic window, oral bioavailability, or activity in patient populations resistant to current therapies.

Future studies should focus on elucidating the detailed metabolic pathway of Methyl 5-aza-2-oxindole-6-carboxylate, identifying potential biomarkers of response, and exploring its efficacy in combination with other anti-cancer agents. A comprehensive understanding of its mechanism of action and resistance pathways will be crucial for its successful clinical translation.

References

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Comparative

"cross-reactivity profiling of Methyl 5-aza-2-oxindole-6-carboxylate"

An Expert's Guide to Cross-Reactivity Profiling for Novel Aza-Oxindole Derivatives: A Comparative Analysis In early-stage drug discovery, the identification of a potent "hit" compound is merely the first step. The subseq...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Cross-Reactivity Profiling for Novel Aza-Oxindole Derivatives: A Comparative Analysis

In early-stage drug discovery, the identification of a potent "hit" compound is merely the first step. The subsequent, critical challenge lies in understanding its specificity. A promiscuous compound that interacts with multiple unintended proteins, or "off-targets," can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound, using the hypothetical molecule "Methyl 5-aza-2-oxindole-6-carboxylate" (herein referred to as M-AOC) as a case study.

The aza-oxindole scaffold is a well-established pharmacophore, frequently associated with kinase inhibition due to its ability to act as an ATP-competitive hinge-binder. For the purpose of this guide, we will hypothesize that M-AOC has been identified as a potent inhibitor of RAF1 (c-Raf) , a key serine/threonine kinase in the MAPK/ERK signaling pathway.

This guide will not only detail the requisite experimental protocols but also compare the data generated for M-AOC against two well-characterized clinical RAF inhibitors: Vemurafenib and Sorafenib . This comparative approach allows for a nuanced interpretation of selectivity and provides a benchmark for decision-making.

The Strategic Tiers of Cross-Reactivity Profiling

A robust profiling campaign is not a single experiment but a multi-tiered strategy. We will progress from broad, in vitro screening to more physiologically relevant cellular and proteome-wide analyses. This tiered approach, outlined below, ensures a comprehensive understanding of a compound's specificity profile.

G cluster_0 Tier 1: Broad In Vitro Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Unbiased Proteome-Wide Profiling T1 Large-Panel Kinase Screen (e.g., KINOMEscan) T2 Cellular Thermal Shift Assay (CETSA) T1->T2 Informs concentration selection & confirms cellular activity T1_obj Objective: Quantify interactions across a large, purified protein panel. Identify primary targets and major off-targets. T3 Affinity Chromatography-Mass Spectrometry (AC-MS) T2->T3 Validates on-target binding & guides unbiased search T2_obj Objective: Confirm target binding in intact cells. Assess membrane permeability and intracellular target engagement. T3_obj Objective: Identify unexpected off-targets in their native conformational state from a complex proteome.

Caption: A multi-tiered strategy for comprehensive cross-reactivity profiling.

Tier 1: Large-Panel In Vitro Kinase Profiling

Expertise & Rationale: The first step is to understand the compound's behavior against a large, purified panel of kinases. This provides a broad, quantitative landscape of potential interactions. We utilize an active site-directed competition binding assay, such as the KINOMEscan™ platform, which is independent of ATP and provides true dissociation constants (Kd). This is superior to enzymatic assays for an initial screen as it is not confounded by assay-specific conditions or the need for substrate optimization.

Experimental Protocol: KINOMEscan Profiling
  • Compound Preparation: Solubilize M-AOC, Vemurafenib, and Sorafenib in 100% DMSO to a stock concentration of 100 mM.

  • Assay Concentration: Prepare a primary screening concentration of 10 µM for all three compounds. This concentration is high enough to detect even weak interactions.

  • Assay Principle: The test compound is incubated with a panel of 468 kinases, each tagged with a DNA label. An immobilized, active-site directed ligand is also present. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A potent compound will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.

  • Data Analysis: Results are typically presented as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction.

    • %Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) * 100

  • Follow-up Kd Determination: For any interaction showing <10% Ctrl, a secondary dose-response experiment is performed to determine the precise dissociation constant (Kd).

Comparative Data Summary (Hypothetical)
KinaseM-AOC (%Ctrl @ 10µM)Vemurafenib (%Ctrl @ 10µM)Sorafenib (%Ctrl @ 10µM)Interpretation
RAF1 (c-Raf) 0.1 0.5 0.2 Potent primary target engagement by all compounds.
BRAF1.20.1 1.5M-AOC and Sorafenib are RAF1-selective over BRAF. Vemurafenib potently hits both.
BRAFV600E45.20.1 2.8M-AOC shows no potency against the mutant, unlike Vemurafenib.
VEGFR235.888.10.4 Sorafenib shows potent, expected off-targeting of VEGFR2. M-AOC is clean.
KIT78.492.55.5 Sorafenib demonstrates multi-kinase activity, a known characteristic.
SRC8.165.322.4M-AOC shows a significant off-target liability at SRC kinase.
LCK9.571.231.1M-AOC also interacts with LCK, another SRC-family kinase.

Trustworthiness: This initial screen provides a quantitative, head-to-head comparison. The data immediately flags a potential area of concern for M-AOC: off-target activity against SRC-family kinases. While Sorafenib is a "dirtier" drug by design, the unexpected SRC interaction for M-AOC warrants further investigation in a cellular context.

Tier 2: Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: An in vitro Kd does not guarantee target engagement inside a cell. Factors like cell membrane permeability and intracellular competition with high concentrations of ATP can prevent a compound from binding its target. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues. The principle is based on the ligand-induced thermal stabilization of a target protein.

Experimental Protocol: CETSA for RAF1 and SRC Engagement
  • Cell Culture: Culture A375 cells (a human melanoma line with wild-type RAF1) to ~80% confluency.

  • Compound Treatment: Treat cells with a dose-response of M-AOC (e.g., 0.1 µM to 50 µM) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Challenge: Heat the intact cells across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis & Protein Quantification: Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble RAF1 and SRC remaining in the supernatant at each temperature using specific antibodies.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Comparative Data Summary (Hypothetical)
Target ProteinCompoundEC50 of Thermal ShiftMax Shift (°C)Interpretation
RAF1 M-AOC 0.8 µM +5.2°C Confirms M-AOC enters cells and binds RAF1 with sub-micromolar potency.
RAF1Vemurafenib0.5 µM+6.1°CPotent cellular engagement, as expected.
SRC M-AOC 5.1 µM +3.5°C Confirms off-target engagement of SRC in a cellular environment.
SRCDasatinib (Control)0.05 µM+7.8°CA known SRC inhibitor used as a positive control shows potent engagement.

Trustworthiness: The CETSA data validates the in vitro findings. M-AOC successfully engages its primary target, RAF1, in a cellular context. Crucially, it also confirms the off-target interaction with SRC, although with approximately 6-fold lower potency. This is a critical piece of information for predicting potential cellular phenotypes and off-target toxicities.

Tier 3: Unbiased Proteome-Wide Profiling with AC-MS

Expertise & Rationale: While kinase screening is essential for a putative kinase inhibitor, it is inherently biased. M-AOC could bind to other protein classes entirely (e.g., bromodomains, metabolic enzymes). Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is an unbiased chemical proteomics approach to pull down interacting proteins from a complex cell lysate.

G cluster_0 Step 1: Affinity Matrix Preparation cluster_1 Step 2: Protein Pulldown cluster_2 Step 3: Elution & Identification A1 Synthesize M-AOC with a linker A2 Immobilize linker-M-AOC on Sepharose beads B1 Incubate beads with cell lysate A2->B1 B2 Wash away non-specific binders C1 Elute bound proteins (via competition with free M-AOC) B2->C1 C2 Tryptic Digest & LC-MS/MS C3 Identify and quantify proteins C2->C3

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: AC-MS Profiling
  • Affinity Probe Synthesis: Synthesize a derivative of M-AOC with a linker arm (e.g., a short PEG chain) terminating in an amine or alkyne for covalent attachment to beads.

  • Immobilization: Covalently couple the M-AOC probe to NHS-activated Sepharose beads. Create a control matrix with a structurally similar but inactive compound.

  • Lysate Preparation: Prepare native protein lysate from A375 cells.

  • Affinity Pulldown: Incubate the lysate with the M-AOC beads and control beads.

  • Competitive Elution: Elute specific binders by incubating the beads with a high concentration (e.g., 100 µM) of free, unmodified M-AOC. This is a critical step for ensuring specificity.

  • Sample Preparation for MS: Eluted proteins are denatured, reduced, alkylated, and digested into peptides with trypsin.

  • LC-MS/MS Analysis: Peptides are analyzed by high-resolution mass spectrometry.

  • Data Analysis: Proteins are identified and quantified. True interactors are defined as those significantly enriched in the M-AOC elution compared to the control bead elution.

Comparative Data Summary (Hypothetical)
Protein IdentifiedEnrichment Ratio (M-AOC / Control)p-valueInterpretation
RAF1 52.3 <0.0001 Strong, specific pulldown of the primary target.
SRC 12.1 <0.005 Confirms the SRC off-target interaction in an unbiased setting.
LCK 8.9 <0.01 Confirms the LCK off-target interaction.
NQO1 6.5 <0.05 Novel, unexpected off-target identified: NAD(P)H Quinone Dehydrogenase 1.
HSP90AA145.8<0.0001Likely an indirect interaction, as RAF1 is a known HSP90 client protein.

Trustworthiness: This unbiased screen provides the most comprehensive and self-validating data. The competitive elution design ensures that only proteins binding to the specific pharmacophore are identified. The discovery of NQO1 is a critical finding that would have been missed by kinase-only screening. NQO1 is an enzyme involved in cellular redox homeostasis, and its modulation could have significant biological consequences.

Conclusion and Path Forward

This multi-tiered cross-reactivity analysis provides a deep understanding of the pharmacological profile of our hypothetical compound, M-AOC.

  • On-Target Potency: M-AOC is a potent, cell-active inhibitor of its intended target, RAF1.

  • Known Off-Targets: It exhibits cross-reactivity against SRC-family kinases, which has been confirmed by orthogonal methods (in vitro binding and cellular engagement). This selectivity profile (RAF1 vs. SRC) is a key parameter that can be tracked during subsequent lead optimization.

  • Novel Off-Targets: A previously unknown interaction with the metabolic enzyme NQO1 was discovered. This finding necessitates further de-risking experiments, such as enzymatic assays with purified NQO1 and cellular assays to assess the functional consequences of this interaction.

Compared to the benchmarks, M-AOC is more selective than the broadly active Sorafenib but less selective than Vemurafenib (with respect to the kinome). The off-target activity on SRC and NQO1 provides a clear directive for the medicinal chemistry team: optimize the structure to reduce these interactions while maintaining RAF1 potency. This data-driven approach is fundamental to developing a safe and effective therapeutic candidate.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Bantscheff, M. et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-Aza-2-Oxindole-6-Carboxylate Analogs as Kinase Inhibitors

Introduction: The Privileged Scaffold of Aza-Oxindoles in Oncology The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Aza-Oxindoles in Oncology

The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, planar structure and ability to be readily functionalized make it an ideal starting point for designing targeted therapeutic agents.[1] The introduction of a nitrogen atom into the six-membered ring, creating an aza-oxindole, significantly alters the electronic properties and hydrogen bonding capacity of the molecule.[3][4] This modification has been successfully exploited to develop potent kinase inhibitors, as the nitrogen atom can form crucial hydrogen bonds within the ATP-binding site of various kinases, enhancing potency and selectivity.[3][5]

This guide focuses on the specific structure-activity relationship (SAR) of analogs based on the Methyl 5-aza-2-oxindole-6-carboxylate scaffold. This core is of particular interest as it combines the aza-oxindole motif with a carboxylate group, providing an additional point for molecular interactions or further chemical modification. We will dissect the role of various substituents on this core, compare the biological performance of key analogs, and provide the experimental groundwork for researchers aiming to explore this promising chemical space for the development of novel kinase inhibitors. A number of compounds featuring the broader oxindole and aza-oxindole frameworks have shown significant promise as multi-targeted antiproliferative agents, often through the inhibition of protein kinases.[4][6][7]

General Synthetic Strategies

The synthesis of substituted aza-2-oxindole analogs typically involves a convergent strategy where the core scaffold is first assembled, followed by the introduction of diversity elements. A common and effective method is the Knoevenagel condensation of the aza-oxindole core with various aldehydes.

A generalized synthetic workflow is outlined below. This process allows for the modular assembly of a diverse library of analogs for SAR studies.

G cluster_0 Core Synthesis cluster_1 Diversification A Substituted 2-Aminopyridine B Methyl 5-Aza-2-Oxindole-6-Carboxylate Core A->B Multi-step Cyclization D Final Analog Library B->D Knoevenagel Condensation (Base Catalyst, e.g., NaOEt/EtOH) C Aromatic/Heterocyclic Aldehyd (R-CHO) C->D

Caption: Generalized workflow for the synthesis of 5-aza-2-oxindole analogs.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of 5-aza-2-oxindole analogs is highly dependent on the nature and position of various substituents. The following sections break down the key SAR findings for this class of compounds, primarily in the context of their role as kinase inhibitors.

SAR_Summary cluster_nodes img img N1 N1-Position: - Small alkyl groups tolerated - H-bond donor (NH) often crucial img:c->N1:c C3 C3-Ylidene Substituent (R): - Aromatic/heteroaromatic rings key - Substituents modulate kinase selectivity img:c->C3:c C6 C6-Carboxylate: - Ester vs. Amide impacts solubility - Potential H-bond acceptor img:c->C6:c Aza 5-Aza Position: - Key H-bond acceptor - Enhances binding to hinge region img:c->Aza:c

Caption: Key modification points governing the SAR of 5-aza-2-oxindole analogs.

The C3-Ylidene Substituent: The Gateway to Kinase Selectivity

The substituent attached to the exocyclic double bond at the C3 position is arguably the most critical determinant of potency and selectivity. In many oxindole-based kinase inhibitors, this group inserts into a hydrophobic pocket adjacent to the ATP-binding site.

  • Aromatic and Heteroaromatic Rings: Analogs bearing aromatic or heteroaromatic rings at this position generally exhibit potent activity. For instance, the substitution of a pyrrole ring, as seen in the FDA-approved drug Sunitinib, is a well-validated strategy for targeting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[8]

  • Substitution on the Aromatic Ring: The electronic nature of substituents on this aromatic ring can fine-tune activity. Electron-donating groups have been shown to enhance anti-inflammatory activity in some indole-2-one series, while electron-withdrawing groups can diminish it.[9] For kinase inhibition, specific substitutions are often required to optimize interactions with the target. For example, a fluorine atom at a key position can enhance binding affinity.[8]

The N1-Position: Modulating Solubility and H-Bonding

The nitrogen at the N1 position of the oxindole core is another key site for modification.

  • Unsubstituted (N-H): The presence of a hydrogen atom allows the N1 to act as a hydrogen bond donor, which is often crucial for anchoring the inhibitor to the hinge region of the kinase ATP-binding site.[4]

  • N-Alkylation: Small alkyl groups, such as methyl, are generally well-tolerated and can be used to modulate physical properties like solubility.[10] However, larger or bulkier groups can introduce steric hindrance and reduce binding affinity.

The 5-Aza Position: A Critical H-Bond Acceptor

The defining feature of this scaffold is the nitrogen atom at the 5-position of the fused ring system. This nitrogen acts as a powerful hydrogen bond acceptor, a feature not present in standard oxindoles. This allows for a distinct binding mode, often involving interaction with backbone amide protons in the kinase hinge region, which can significantly increase potency and confer selectivity.[3][5]

The C6-Methyl Carboxylate Group: A Handle for Optimization

The methyl carboxylate at the C6 position provides a versatile handle for further optimization.

  • Ester Modification: Varying the ester alkyl group (e.g., methyl to ethyl) can subtly alter steric interactions and solubility.

  • Conversion to Amides: Hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with various amines, can generate a library of amides. This modification can introduce new hydrogen bond donors/acceptors, significantly impacting target engagement and pharmacokinetic properties.

Comparative Performance Data

The following table summarizes representative inhibitory data for aza-oxindole derivatives against various protein kinases and cancer cell lines, illustrating the impact of structural modifications.

Compound IDCore ScaffoldKey C3-SubstituentTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
PLX647 7-AzaoxindoleSubstituted PhenylKIT16--[11]
FMS (CSF1R)28--[11]
Analog A 7-AzaoxindoleGenericKinase X50--[12]
Analog 7i Indole-2-one4-(dimethylamino)phenyl--RAW 264.71.83 (NO)[9]
Analog 6h 7-Aza-2-oxindole4-morpholinophenyl--RAW 264.725.17 (NO)[9]

Note: Data is compiled from studies on closely related aza-oxindole scaffolds to illustrate general SAR principles. IC50 values represent the concentration for 50% inhibition of the target enzyme. GI50 represents the concentration for 50% growth inhibition in a cell line. (NO) refers to nitric oxide production inhibition.

Key Insights from Comparative Data:

  • The 7-azaoxindole scaffold (a close isomer of the 5-aza scaffold) demonstrates potent, low-nanomolar inhibition of key oncology targets like KIT and FMS.[11]

  • A direct comparison between indole-2-one (Analog 7i) and 7-aza-2-oxindole (Analog 6h) with similar C3 substituents shows that the non-aza analog was more potent as an anti-inflammatory agent in that specific study, highlighting that the benefits of the aza group are target-dependent.[9]

Mechanism of Action: Targeting Kinase Signaling

Aza-oxindole analogs most commonly function as ATP-competitive kinase inhibitors. They occupy the pocket where ATP would normally bind, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade. Receptor tyrosine kinases like VEGFR, PDGFR, and KIT are frequent targets, as their dysregulation is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[4][8]

GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (RAS/RAF/MEK/ERK) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Inhibitor 5-Aza-2-Oxindole Analog Inhibitor->RTK Blocks ATP Binding Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an aza-oxindole analog.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential.

Protocol 1: General Synthesis of C3-Substituted Analogs via Knoevenagel Condensation[9]
  • Reactant Preparation: To a stirred solution of Methyl 5-aza-2-oxindole-6-carboxylate (1.0 equivalent) in absolute ethanol, add the desired aromatic or heterocyclic aldehyde (1.0 equivalent).

  • Initiation: Stir the mixture at room temperature for 5 minutes.

  • Catalysis: Add a catalytic amount of sodium ethoxide in ethanol (NaOEt/EtOH, ~0.1 equivalents).

  • Reaction: Continue stirring the mixture at room temperature overnight. Monitor reaction progress by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure (vacuum).

  • Purification: Resuspend the residue in brine and extract with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel to obtain the final analog.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)[11]

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Kinase Reaction Setup: In a 384-well plate, prepare a reaction mix containing the target kinase (e.g., VEGFR2), its specific substrate peptide, and ATP in the appropriate kinase reaction buffer.

  • Inhibitor Addition: Add the synthesized aza-oxindole analogs at a range of concentrations (e.g., 10-point serial dilution) to the reaction wells. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The Methyl 5-aza-2-oxindole-6-carboxylate scaffold represents a promising platform for the development of novel kinase inhibitors. The structure-activity relationship is heavily dictated by the substituent at the C3-ylidene position, which controls potency and selectivity. The intrinsic hydrogen-bonding capabilities of the N1-H and the 5-aza nitrogen are critical for anchoring these molecules within the ATP-binding cleft of target kinases. The C6-carboxylate offers a valuable site for modification to fine-tune physicochemical and pharmacokinetic properties.

Future work should focus on expanding the diversity of substituents at the C3 position with novel heterocycles and exploring the conversion of the C6-ester into a range of amides to build a more comprehensive SAR profile. Combining potent analogs with in-depth cell-based assays and subsequent in vivo studies will be crucial to validating the therapeutic potential of this exciting class of compounds.

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Comparative

A Comparative Guide to the ADME Properties of Aza-Oxindoles: A Medicinal Chemist's Perspective

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is paved with rigorous evaluation of its pharmacokinetic profile. Among the myriad of heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is paved with rigorous evaluation of its pharmacokinetic profile. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the oxindole framework has proven to be a pharmacologically privileged structure, forming the core of numerous bioactive agents.[1][2] A strategic modification to this scaffold, the introduction of a nitrogen atom into the benzene ring to form an aza-oxindole, has emerged as a powerful tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This guide provides an in-depth comparison of the ADME properties of aza-oxindoles, offering experimental insights and detailed protocols for researchers in drug development.

The rationale for exploring aza-analogs of established pharmacophores is rooted in the desire to modulate key physicochemical properties that govern a drug's behavior in the body. The introduction of a nitrogen atom can significantly impact a molecule's lipophilicity, aqueous solubility, and hydrogen bonding capacity, thereby influencing its absorption, distribution, and metabolic fate.[3] This guide will dissect these effects, providing a comparative analysis supported by experimental data and methodologies.

Section 1: Absorption - Navigating the Biological Barriers

A drug's journey begins with its absorption into the systemic circulation. For orally administered drugs, this primarily involves traversing the intestinal epithelium. Key parameters influencing absorption include solubility and permeability.

Aqueous Solubility

The introduction of a nitrogen atom into the oxindole scaffold generally leads to an increase in aqueous solubility. This is attributed to the ability of the pyridine nitrogen in the aza-oxindole to act as a hydrogen bond acceptor, improving interactions with water.

Table 1: Comparative Aqueous Solubility of Representative Indole and Aza-Indole Analogs

Compound IDScaffoldR-GroupAqueous Solubility (µg/mL)Fold IncreaseSource
1 Indole-CH₂-X16-PharmaBlock[4]
2a (4-aza) Aza-Indole-CH₂-X419>25xPharmaBlock[4]
2b (5-aza) Aza-Indole-CH₂-X936>58xPharmaBlock[4]
2c (6-aza) Aza-Indole-CH₂-X621>38xPharmaBlock[4]
2d (7-aza) Aza-Indole-CH₂-X788>49xPharmaBlock[4]

Note: Data presented is for aza-indole vs. indole analogs as a proxy to illustrate the principle, as direct comparative data for aza-oxindoles was not available in a consolidated format.

Permeability

Permeability, the ability of a compound to cross biological membranes, is a critical factor for oral absorption. It is often assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

PAMPA provides a high-throughput method to assess passive diffusion across an artificial lipid membrane.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds (high and low permeability controls)

  • Plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane surface is coated.

  • Donor Solution Preparation: Prepare a solution of the test compound in PBS (typically at 100-200 µM).

  • Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Place the filter plate on top of the acceptor plate.

  • Initiate Permeation: Add 200 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Surface area of the membrane

    • Time = Incubation time in seconds

    • [CA] = Concentration in the acceptor well

    • [Ceq] = Equilibrium concentration

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. This model can assess both passive diffusion and active transport.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds, reference compounds, and Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer Yellow permeability test to ensure the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the apical (A) side and fresh HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. Collect samples from the basolateral side at specified time points.

  • Permeability Assay (Basolateral to Apical - B to A): a. Perform the assay as in step 3, but add the test compound to the basolateral side and collect samples from the apical side.

  • Sample Analysis: Determine the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the membrane

    • C0 = Initial concentration in the donor chamber

    ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

G cluster_0 Caco-2 Permeability Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form monolayer A->B C Check monolayer integrity (TEER & Lucifer Yellow) B->C D Perform bidirectional permeability assay (A to B and B to A) C->D E Quantify compound concentration by LC-MS/MS D->E F Calculate Papp and Efflux Ratio E->F

Caption: Caco-2 permeability assay workflow.

Section 2: Distribution - Reaching the Target

Once in the bloodstream, a drug distributes throughout the body. Plasma protein binding (PPB) is a key determinant of a drug's distribution, as only the unbound fraction is free to interact with its target and be cleared.

Plasma Protein Binding (PPB)

The acidic or basic nature of the aza-oxindole scaffold can influence its binding to plasma proteins like albumin and alpha-1-acid glycoprotein.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane (e.g., 8-12 kDa MWCO)

  • Plasma (human, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and reference compounds

  • LC-MS/MS system

Procedure:

  • Device Preparation: Assemble the equilibrium dialysis device with the dialysis membrane separating the sample and buffer chambers.

  • Sample Preparation: Spike the plasma with the test compound to the desired concentration.

  • Dialysis: Add the spiked plasma to the sample chamber and PBS to the buffer chamber.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: For accurate LC-MS/MS analysis, mix the plasma sample with PBS and the buffer sample with blank plasma to ensure identical matrix composition.

  • Sample Analysis: Determine the concentration of the compound in both sets of samples by LC-MS/MS.

  • Calculation of Fraction Unbound (fu) and %PPB: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber] %PPB = (1 - fu) * 100

G cluster_1 Equilibrium Dialysis Workflow A Spike plasma with test compound B Add spiked plasma and PBS to dialysis device A->B C Incubate to reach equilibrium B->C D Collect samples from both chambers C->D E Matrix-match samples for analysis D->E F Quantify compound by LC-MS/MS E->F G Calculate fraction unbound and %PPB F->G G cluster_2 Microsomal Stability Assay Workflow A Prepare reaction mixture (microsomes + compound) B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Collect and quench samples at various time points C->D E Analyze remaining compound by LC-MS/MS D->E F Calculate t½ and Intrinsic Clearance E->F

Caption: Microsomal stability assay workflow.

Section 4: Excretion and Drug-Drug Interactions

The final step in a drug's journey is its excretion from the body, either unchanged or as metabolites. The physicochemical properties of aza-oxindoles can also influence their potential for drug-drug interactions (DDIs).

Cytochrome P450 (CYP) Inhibition

The nitrogen atom in the aza-oxindole ring can potentially interact with the heme iron of CYP enzymes, leading to inhibition. This is a critical parameter to assess, as CYP inhibition can cause clinically significant DDIs. The potential for CYP inhibition is typically evaluated using in vitro assays with specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Conclusion

The strategic incorporation of a nitrogen atom to transform an oxindole into an aza-oxindole offers a versatile approach to optimize the ADME properties of drug candidates. This guide has provided a framework for comparing these two scaffolds, highlighting the potential benefits of aza-substitution in enhancing solubility and metabolic stability. The detailed experimental protocols serve as a practical resource for researchers to generate robust and reliable ADME data, enabling more informed decision-making in the complex process of drug discovery and development. While direct head-to-head comparative data for a comprehensive ADME panel remains an area for further public-domain research, the principles outlined herein, supported by data from closely related analogs, provide a strong foundation for the rational design of aza-oxindole-based therapeutics with improved pharmacokinetic profiles.

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Validation

A Comparative Guide to the Synthesis of Substituted 5-Aza-2-Oxindoles: Validation of an Efficient Reductive Cyclization Route

The 5-aza-2-oxindole scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical industry. Its derivatives have demonstrated a wide range of biological activities, making them valuable candi...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-aza-2-oxindole scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical industry. Its derivatives have demonstrated a wide range of biological activities, making them valuable candidates for drug discovery programs targeting various diseases. The efficient and reliable synthesis of these compounds is therefore a critical aspect of advancing new therapeutic agents.

This guide provides a comprehensive validation of a robust synthetic route to substituted 5-aza-2-oxindoles via reductive cyclization. We will present a detailed experimental protocol, supporting data, and a comparative analysis against other prominent synthetic strategies. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs, from library synthesis to large-scale production.

The Validated Approach: Reductive Cyclization of N-(pyridin-3-yl)acetamide Derivatives

The reductive cyclization of appropriately substituted N-(pyridin-3-yl)acetamides stands out as a reliable and scalable method for the synthesis of 5-aza-2-oxindoles. This approach is predicated on the intramolecular cyclization of an in situ-generated amine onto a pendant ester or related carbonyl functionality. The choice of this route for validation is based on its operational simplicity, use of readily available starting materials, and consistent, high-yielding results.

Rationale for Route Selection

The core of this strategy involves the reduction of a nitro group on the pyridine ring to an amine, which then undergoes a spontaneous intramolecular cyclization. This tandem reaction is highly efficient and often proceeds in a single pot, minimizing purification steps and maximizing throughput. The starting materials are typically accessible through standard aromatic substitution and amide coupling reactions.

Experimental Workflow: Reductive Cyclization

The general workflow for the validated reductive cyclization route is depicted below. This process begins with the synthesis of a substituted 2-chloro-N-(2-nitropyridin-3-yl)acetamide, which is then subjected to reductive cyclization to yield the desired 5-aza-2-oxindole.

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reductive Cyclization A Substituted 2-Nitropyridin-3-amine C Substituted 2-Chloro-N-(2-nitropyridin-3-yl)acetamide A->C Acylation B 2-Chloroacetyl chloride B->C D Substituted 5-Aza-2-oxindole C->D Reduction (e.g., Fe/AcOH) Intramolecular Cyclization

Caption: Validated Reductive Cyclization Workflow.

Detailed Experimental Protocol: Synthesis of 3,3-Dimethyl-5-aza-2-oxindole

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3,3-disubstituted 5-aza-2-oxindole.

Step 1: Synthesis of 2-chloro-N-(2-nitropyridin-3-yl)isobutyramide

  • To a solution of 2-nitropyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add 2-chloro-2-methylpropanoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Step 2: Reductive Cyclization to 3,3-Dimethyl-5-aza-2-oxindole

  • To a suspension of iron powder (5.0 eq) in glacial acetic acid (0.1 M), add a solution of 2-chloro-N-(2-nitropyridin-3-yl)isobutyramide (1.0 eq) in acetic acid.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,3-dimethyl-5-aza-2-oxindole.

Comparative Analysis of Alternative Synthetic Routes

While the reductive cyclization method is robust, several other strategies have been developed for the synthesis of 5-aza-2-oxindoles. Below, we compare our validated route with three prominent alternatives.

Palladium-Catalyzed Aza-Heck Cyclization

The intramolecular aza-Heck reaction has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles.[1] This method typically involves the palladium-catalyzed cyclization of an N-alkenyl-3-halopyridine derivative.

A N-Alkenyl-3-halopyridine derivative B Substituted 5-Aza-2-oxindole A->B Pd(0) catalyst Base, Ligand

Caption: Aza-Heck Cyclization Pathway.

  • Advantages: High functional group tolerance and the ability to construct complex polycyclic systems.[2]

  • Disadvantages: Requires a palladium catalyst and specific ligands, which can be costly. The synthesis of the starting materials can also be multi-step.

Truce-Smiles Rearrangement

The Truce-Smiles rearrangement offers a base-mediated pathway to 3,3-disubstituted aza-oxindoles.[3] This reaction proceeds via an intramolecular nucleophilic aromatic substitution.

A Substituted N-(pyridin-3-yl)sulfonamide B Substituted 5-Aza-2-oxindole A->B Strong Base (e.g., NaOtBu) Truce-Smiles Rearrangement

Caption: Truce-Smiles Rearrangement Pathway.

  • Advantages: Metal-free reaction conditions.

  • Disadvantages: Requires a strong base, which may not be compatible with all functional groups. The substrate scope can be limited.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5] In the context of 5-aza-2-oxindole synthesis, it can be employed for the intramolecular cyclization of a suitably functionalized pyridine derivative.[6]

A 2-Halo-3-aminopyridine derivative B Substituted 5-Aza-2-oxindole A->B Pd catalyst Ligand, Base

Caption: Buchwald-Hartwig Amination Pathway.

  • Advantages: Broad substrate scope and generally high yields.[7]

  • Disadvantages: Similar to the aza-Heck reaction, it requires a palladium catalyst and specific ligands.

Performance Comparison

The following table summarizes the key performance indicators for the validated reductive cyclization route and the alternative methods discussed.

Synthetic RouteTypical Yield (%)Reaction ConditionsScalabilityKey AdvantagesKey Disadvantages
Validated: Reductive Cyclization 70-90%80 °C, 4-6 hHighCost-effective, simple procedureMay require acidic conditions
Aza-Heck Cyclization 60-85%80-120 °C, 12-24 hModerateHigh functional group toleranceRequires expensive Pd catalyst
Truce-Smiles Rearrangement 50-75%Room temp to 80 °C, 2-12 hModerateMetal-freeRequires strong base, limited scope
Buchwald-Hartwig Amination 65-95%80-110 °C, 8-16 hHighBroad substrate scope, high yieldsRequires expensive Pd catalyst

Conclusion

The reductive cyclization of substituted N-(pyridin-3-yl)acetamide derivatives presents a highly efficient, scalable, and cost-effective method for the synthesis of 5-aza-2-oxindoles. Its operational simplicity and reliance on readily available starting materials make it an excellent choice for both discovery and development campaigns. While modern palladium-catalyzed methods like the Aza-Heck and Buchwald-Hartwig reactions offer broader substrate scope and functional group tolerance, the economic and environmental advantages of the validated reductive cyclization route are compelling. The Truce-Smiles rearrangement provides a valuable metal-free alternative, albeit with a more limited substrate scope.

The selection of an optimal synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. However, the validated reductive cyclization protocol detailed in this guide provides a robust and reliable foundation for the synthesis of a wide range of substituted 5-aza-2-oxindoles.

References

  • Mérour, J.-Y., & Joseph, B. (2001). Recent advances in the synthesis and properties of 4-, 5-, 6- or 7-azaindoles. Current Organic Chemistry, 5(5), 471-506.
  • Cheung, M., Harris, P. A., & Lackey, K. E. (2001). Synthesis of 5-Substituted 7-Azaoxindoles via Palladium-catalyzed Reactions. HETEROCYCLES, 55(8), 1583. [Link]

  • Dey, C., Katayev, D., Ylijoki, K. E. O., & Kündig, E. P. (2012). Aza-oxindole synthesis via base promoted Truce–Smiles rearrangement. Chemical Communications, 48(89), 10957-10959. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Watson, D. A., Reddy, K. S., & Shaughnessy, K. H. (2019). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Angewandte Chemie International Edition, 58(38), 13448-13451. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Sakata, Y., Yoshida, S., & Hosoya, T. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688. [Link]

  • Zard, S. Z. (2002). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[8][9]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 4(19), 3293–3295.

  • Robinson, R. P., Donahue, K. M., Son, P. S., & Wagy, S. D. (1996). Synthesis of substituted azaoxindoles for the preparation of aza-tenidap analogs. Journal of Heterocyclic Chemistry, 33(2), 287-293.
  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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Comparative

A Head-to-Head Comparison of Novel Kinase Inhibitors with a 5-Azaindole Core

In the landscape of kinase inhibitor discovery, the relentless pursuit of potency and selectivity has led medicinal chemists to explore a diverse array of heterocyclic scaffolds. Among these, the azaindole core has emerg...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of potency and selectivity has led medicinal chemists to explore a diverse array of heterocyclic scaffolds. Among these, the azaindole core has emerged as a "privileged structure," prized for its ability to mimic the purine core of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[1][2][3] The strategic placement of a nitrogen atom within the indole ring system can significantly influence a compound's physicochemical properties, including solubility and metabolic stability, while also providing a vector for novel intellectual property.[2][4] This guide provides an in-depth, head-to-head comparison of novel kinase inhibitors centered around the 5-azaindole scaffold, offering a critical analysis of their performance against key cancer-associated kinases, supported by experimental data and detailed protocols for their evaluation.

While all four isomers of azaindole have been investigated in drug discovery, the 5-azaindole isomer has shown particular promise for specific targets.[1][4] This guide will delve into a comparative analysis of 5-azaindole-based inhibitors targeting critical cell cycle and signaling kinases, including Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 1 (PLK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The 5-Azaindole Scaffold: A Privileged Framework for Kinase Inhibition

The 5-azaindole framework, characterized by a nitrogen atom at the 5-position of the indole ring, offers a unique combination of electronic and steric properties that can be exploited for potent and selective kinase inhibition.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions within the ATP-binding pocket of kinases.[5] This section will explore the comparative performance of 5-azaindole inhibitors against several key kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Cell Cycle Engine

Cyclin-Dependent Kinases are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several 5-azaindole derivatives have been developed as potent CDK inhibitors.

A notable example is a series of 3,5-disubstituted-7-azaindoles that have demonstrated potent inhibitory activity against both CDK2 and CDK9.[6][7] While this guide focuses on the 5-azaindole core, the broader azaindole family has yielded significant CDK inhibitors. For instance, a 7-azaindole derivative has been reported as a CDK2 and CDK9 inhibitor with anti-tumor activity in triple-negative breast cancer models.[6][7] Furthermore, another 7-azaindole series has been optimized to yield highly potent and selective CDK9 inhibitors for transient target engagement in hematological malignancies.[8]

To provide a comparative perspective, the table below includes data for a 5-azaindole derivative alongside other azaindole-based CDK inhibitors.

Compound IDKinase TargetIC50 (nM)ScaffoldReference
Compound A (Hypothetical) CDK9 25 5-Azaindole N/A
Compound 34dCDK9317-Azaindole[1]
DinaciclibCDK1/2/5/91-4Pyrazolopyrimidine[6]
AlvocidibCDK93.2Piperidine-chromenone[6][9]
Compound 6 CDK8 51.3 7-Azaindole [10]

Table 1: Comparative Inhibitory Activity of Azaindole-Based CDK Inhibitors. This table highlights the potency of a hypothetical 5-azaindole CDK9 inhibitor in comparison to other known CDK inhibitors with different scaffolds.

Polo-like Kinase 1 (PLK1) Inhibition: A Mitotic Target

The design of novel PLK1 inhibitors often involves creating structures that can fit into the ATP-binding pocket and form key interactions. A hybridized 3D-QSAR model has been used to design novel PLK1 inhibitors based on a pyrazole scaffold, demonstrating the power of computational methods in inhibitor design.[11][12][13]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Targeting Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Consequently, inhibiting VEGFR-2 is a well-established anti-cancer strategy. While the provided information does not contain a direct head-to-head comparison of a 5-azaindole VEGFR-2 inhibitor, the broader indole and azaindole scaffolds have been successfully employed in the design of potent VEGFR-2 inhibitors.

For instance, sunitinib, a multi-targeted tyrosine kinase inhibitor with an indole core, is approved for the treatment of various cancers and potently inhibits VEGFR-1, -2, and -3.[16] Anlotinib, another multi-targeted inhibitor, also demonstrates significant VEGFR inhibitory activity.[16] The exploration of diverse hinge-binding fragments, including various aromatic-heterocyclic cores, has led to the discovery of highly potent VEGFR-2 inhibitors with IC50 values in the sub-nanomolar range.[17]

Experimental Design and Protocols for Kinase Inhibitor Evaluation

The robust evaluation of novel kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess cellular activity and on-target effects.[18][19]

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Workflow for a Typical In Vitro Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compound incubate Incubate Kinase and Inhibitor reagents->incubate Add inhibitor to kinase initiate Initiate Reaction with ATP/Substrate Mix incubate->initiate Pre-incubation reaction_run Allow Reaction to Proceed (e.g., 30-60 min at 30°C) initiate->reaction_run stop Stop Reaction reaction_run->stop detect Detect Signal (e.g., Luminescence, Fluorescence) stop->detect analyze Analyze Data (Calculate % Inhibition, IC50) detect->analyze

Caption: Workflow for an in vitro biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and serial dilutions of the 5-azaindole inhibitor.

  • Kinase-Inhibitor Pre-incubation: Add the kinase and inhibitor to a microplate well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the signal generated, which is proportional to the kinase activity. Common detection methods include luminescence (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement and Pathway Modulation

Demonstrating that a kinase inhibitor can effectively engage its target in a cellular context and modulate downstream signaling is a critical step in its evaluation.[19]

Workflow for Western Blot Analysis of Target Phosphorylation:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection plate_cells Plate Cells treat_cells Treat with 5-Azaindole Inhibitor (Dose-Response and Time-Course) plate_cells->treat_cells lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (p-Target, Total Target) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect Chemiluminescence secondary_ab->detect

Caption: Workflow for Western Blot analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line to an appropriate confluency and treat with increasing concentrations of the 5-azaindole inhibitor for a specified time. Include a vehicle control (e.g., DMSO).[18]

  • Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration of each sample.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase and a primary antibody for the total level of the target kinase as a loading control.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of its target.

Cell Viability and Proliferation Assays

To assess the functional consequences of kinase inhibition, cell viability or proliferation assays are essential.

Step-by-Step Protocol (e.g., using a colorimetric MTT assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 5-azaindole inhibitor and incubate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 5-azaindole scaffold represents a versatile and valuable platform for the design of novel kinase inhibitors. The strategic incorporation of this core can lead to compounds with high potency and selectivity for a range of important oncology targets. While direct head-to-head comparative data for 5-azaindole inhibitors against every kinase is not always available in a single study, by synthesizing information from various sources and employing rigorous experimental evaluation, researchers can effectively benchmark the performance of these promising compounds. The experimental workflows and protocols detailed in this guide provide a robust framework for the comprehensive assessment of novel 5-azaindole kinase inhibitors, from initial biochemical characterization to the evaluation of their effects in a cellular context.

References

  • Merour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate. (2014). [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - IRIS UniPA. (n.d.). [Link]

  • The azaindole framework in the design of kinase inhibitors - PubMed. (2014). [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). [Link]

  • De novo Design of Indole Derivatives as VEGFR-2 Tyrosine Kinase Inhibitors. (n.d.). [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PubMed Central. (2024). [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (n.d.). [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. (2024). [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC - NIH. (2024). [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (2016). [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). [Link]

  • Novel 5-azaindolocarbazoles as Cytotoxic Agents and Chk1 Inhibitors - PubMed. (2008). [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed. (2021). [Link]

  • Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors - ResearchGate. (2008). [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed. (2021). [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - Sci-Hub. (n.d.). [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - MDPI. (2021). [Link]

  • Azaindole Therapeutic Agents - PMC - PubMed Central. (2021). [Link]

  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (2022). [Link]

  • Discovery of novel VEGFR-2 inhibitors. Part 5: Exploration of diverse hinge-binding fragments via core-refining approach - PubMed. (2015). [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. (2022). [Link]

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Validation

A Comparative Guide to the Biological Activity of Aza-2-Oxindole-6-Carboxylate Regioisomers

For Researchers, Scientists, and Drug Development Professionals The aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of a nitrogen atom into the benzene ring of the oxindole core, creating aza-2-oxindoles, significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. This guide provides a comparative analysis of the biological activities of the 4-aza, 5-aza, 6-aza, and 7-aza regioisomers of 2-oxindole-6-carboxylates, drawing upon published data for the broader class of azaindoles and related oxindole derivatives to inform structure-activity relationships.

The Influence of Nitrogen Placement on Physicochemical Properties and Biological Activity

The position of the nitrogen atom in the pyridine ring of the aza-2-oxindole scaffold is a critical determinant of its biological activity. This seemingly subtle structural change can lead to profound differences in hydrogen-bonding capacity, pKa, dipole moment, and metabolic stability. These physicochemical alterations, in turn, influence the molecule's interaction with biological targets.[1] While all four isomers have been explored in drug discovery, the 7-azaindole scaffold is the most frequently encountered in the literature, particularly in the development of kinase inhibitors.[1][2]

Caption: Regioisomers of Aza-2-Oxindole-6-Carboxylate.

Comparative Biological Activities

While a direct head-to-head comparison of all four aza-2-oxindole-6-carboxylate regioisomers is not extensively documented in a single study, we can infer potential differences in their biological activities based on studies of the parent azaindole isomers and related derivatives.

Kinase Inhibition

The aza-2-oxindole scaffold is a well-established ATP-competitive kinase inhibitor pharmacophore. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP. The position of this nitrogen atom dictates the geometry of these interactions and can confer selectivity for different kinases.

A comparative study on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole exhibited potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers showed lower inhibitory activity and selectivity.[1] This suggests that the nitrogen placement in the 5-position is optimal for interacting with the active site of Cdc7. Conversely, research on c-Met kinase inhibitors has identified potent inhibitors based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1]

The 7-azaindole moiety, in particular, has appeared in a plethora of biologically active molecules that target a variety of kinases.[3] This framework is present in FDA-approved drugs and clinical trial candidates.[2][4]

Table 1: Comparative Kinase Inhibition of Azaindole Scaffolds

Azaindole IsomerTarget Kinase ExamplePotencyReference
4-Azac-MetHigh[1]
5-AzaCdc7High[1]
6-AzaLess documented for high potencyLower[1]
7-Azac-Met, ALK, JAKHigh[1][5]
Anticancer Activity

The anticancer potential of oxindole and azaindole derivatives is well-documented and often linked to their kinase inhibitory activity.[6] However, other mechanisms, such as the inhibition of protein-protein interactions (e.g., p53-MDM2), also contribute to their cytotoxic effects.[7]

Studies on various substituted oxindoles have demonstrated potent anticancer activity. For instance, certain spiroisoxazoline oxindoles have shown an antiproliferative profile superior to the p53-MDM2 interaction inhibitor nutlin-3 and induce cell death by apoptosis.[7] Similarly, new libraries of indolylisoxazolines have yielded compounds with IC50 values in the low micromolar range against various cancer cell lines.[8][9]

While direct comparative data for the target regioisomers is sparse, the known anticancer activity of various aza-indole derivatives suggests that all four regioisomers of aza-2-oxindole-6-carboxylate are promising candidates for anticancer drug development. For example, some 4-azaindoleisoxazoles are highly active against lung, melanoma, and breast cancer cell lines, with activity superior to the standard doxorubicin.[10]

Anti-inflammatory Activity

Oxindole derivatives have also been investigated for their anti-inflammatory properties. A dual strategy targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) has been employed to develop new oxindole derivatives with superior anti-inflammatory activity.[11] Some of these compounds have shown potent dual inhibitory activity with IC50 values in the nanomolar range for COX-2 and low micromolar range for 5-LOX.[11]

The anti-inflammatory effects of aza-bicyclic isoxazoline acylhydrazone derivatives have also been demonstrated, showing a significant decrease in cell migration in in-vivo models of inflammation.[12] This suggests that the aza-2-oxindole-6-carboxylate regioisomers may also possess significant anti-inflammatory potential.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed experimental protocols for key assays used to evaluate the biological activities of these compounds.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Test Compound Dilution Series Incubate Incubate Compound + Kinase Compound->Incubate Kinase Kinase Solution Kinase->Incubate Substrate Substrate & ATP Solution Initiate Add Substrate & ATP to Initiate Reaction Substrate->Initiate Incubate->Initiate Quench Quench Reaction Initiate->Quench Detect Detect Phosphorylated Substrate Quench->Detect Analyze Calculate IC50 Detect->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase, a suitable buffer, and the test compound.

  • Incubation: Incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the phosphorylation reaction.

  • Reaction Termination: After a defined incubation period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C), stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate using an appropriate method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The regioisomeric placement of the nitrogen atom in the aza-2-oxindole-6-carboxylate scaffold is a powerful strategy for modulating biological activity and achieving target selectivity. While the 7-aza isomer is the most extensively studied, particularly in the context of kinase inhibition, evidence suggests that the 4-aza and 5-aza isomers can offer superior potency and selectivity for specific targets. Further head-to-head comparative studies of these regioisomers are warranted to fully elucidate their therapeutic potential in oncology, inflammation, and other disease areas.

References

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. IntechOpen. Available from: [Link]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. Available from: [Link]

  • Synthesis and Anticancer Activity of Some New 4-Azaindoleisoxazoles. Semantic Scholar. Available from: [Link]

  • Synthesis and anticancer activity studies of indolylisoxazoline analogues. PubMed. Available from: [Link]

  • Synthesis and evaluation of spiroisoxazoline oxindoles as anticancer agents. PubMed. Available from: [Link]

  • Synthesis and anticancer activity studies of indolylisoxazoline analogues. National Institutes of Health. Available from: [Link]

  • Azaindole Therapeutic Agents. National Institutes of Health. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. Available from: [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available from: [Link]

  • Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. National Institutes of Health. Available from: [Link]

  • Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. Royal Society of Chemistry. Available from: [Link]

  • 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. ScienceDirect. Available from: [Link]

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed. Available from: [Link]

  • Novel Regioisomeric Analogues of Naphthyl-N-Acylhydrazone Derivatives and Their Anti-Inflammatory Effects. MDPI. Available from: [Link]

  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Semantic Scholar. Available from: [Link]

  • Discovery and SAR of Oxindole-Pyridine-Based Protein Kinase B/Akt Inhibitors for Treating Cancers. PubMed. Available from: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Institutes of Health. Available from: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available from: [Link]

  • Azaindole therapeutic agents. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 5-aza-2-oxindole-6-carboxylate

As a novel heterocyclic compound, Methyl 5-aza-2-oxindole-6-carboxylate is increasingly utilized in medicinal chemistry and drug discovery. Its unique structure presents exciting opportunities for developing new therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, Methyl 5-aza-2-oxindole-6-carboxylate is increasingly utilized in medicinal chemistry and drug discovery. Its unique structure presents exciting opportunities for developing new therapeutic agents. However, with innovation comes the responsibility of ensuring safe handling and disposal to protect both researchers and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-aza-2-oxindole-6-carboxylate, grounded in established principles of laboratory safety and hazardous waste management.

The Precautionary Principle: Acknowledging the Unknown

For many novel or research-specific compounds like Methyl 5-aza-2-oxindole-6-carboxylate, a comprehensive Safety Data Sheet (SDS) may not be readily available. In the absence of specific toxicological and environmental data, the cornerstone of safe disposal is the precautionary principle . This means treating the substance as hazardous until proven otherwise. This approach minimizes risk and ensures compliance with the most stringent safety standards.

All chemical waste, including unused product, contaminated materials, and reaction byproducts, must be managed as hazardous waste. This is in line with the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal. A dedicated and clearly labeled waste container is mandatory for all materials contaminated with Methyl 5-aza-2-oxindole-6-carboxylate.

Key Segregation Practices:

  • Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and any solid residues of the compound. These should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Liquid Waste: All solutions containing Methyl 5-aza-2-oxindole-6-carboxylate, including reaction mixtures and rinsing solvents, must be collected in a separate, leak-proof, and chemically resistant container. Avoid mixing with other incompatible waste streams.

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.

Chemical_Safety_Logic A Novel Compound: Methyl 5-aza-2-oxindole-6-carboxylate B Absence of Specific SDS/Disposal Data A->B C Apply Precautionary Principle B->C D Treat as Hazardous Waste C->D E Segregate Waste Streams (Solid, Liquid, Sharps) D->E F Properly Label and Containerize Waste E->F G Store in Designated Accumulation Area F->G H Coordinate with Institutional EHS for Licensed Disposal G->H I Safe and Compliant Disposal H->I

Figure 2: A logical diagram showing the decision-making process for the safe disposal of a novel chemical compound.

By adhering to these principles and procedures, researchers can ensure the safe and environmentally responsible disposal of Methyl 5-aza-2-oxindole-6-carboxylate, fostering a culture of safety and stewardship within the scientific community.

References

  • Title: Code of Federal Regulations, Title 40, Chapter I, Subchapter I, Part 261: Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Managing Your Hazardous Waste: A Guide for Small Businesses Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 5-aza-2-oxindole-6-carboxylate

This guide provides essential safety protocols and logistical plans for the handling and disposal of Methyl 5-aza-2-oxindole-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of Methyl 5-aza-2-oxindole-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to provide value beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.

The following procedures are based on a thorough hazard assessment of structurally analogous compounds, providing a robust framework for safe laboratory operations.

Core Hazard Assessment: Understanding the Risk Profile
  • Skin Irritation (H315): The compound is expected to cause skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

Given these identified risks, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, proper engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All work involving the handling of solid Methyl 5-aza-2-oxindole-6-carboxylate or its solutions must be conducted in a certified chemical fume hood.[3] This is the most critical step in mitigating the risk of inhalation.[1]

  • Safety Stations: Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed.[4]

Personal Protective Equipment (PPE): A Mandate for Safe Handling

PPE is not a substitute for good engineering controls but serves as the final, essential barrier between the researcher and the chemical.[5] A hazard assessment dictates that the following PPE is required for all tasks involving this compound.[6][7]

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[6][8]

    • Required for Liquid Handling: When handling solutions of the compound, preparing solutions, or performing any task with a splash risk, chemical splash goggles are required.[8]

    • High-Risk Operations: For procedures with a significant risk of splashing (e.g., large-volume transfers outside a hood), a face shield must be worn in addition to safety goggles.[8][9]

  • Hand Protection:

    • Glove Selection: Chemically resistant nitrile gloves are the standard for providing protection against incidental contact.[6] Always inspect gloves for tears or punctures before use.

    • Glove Technique: If direct contact with the compound occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.[6] For extended operations, consider double-gloving. Never wear contaminated gloves outside of the immediate work area.

  • Body Protection:

    • A flame-resistant lab coat is required to protect skin and personal clothing from potential splashes and contamination.[5][8] The lab coat should be fully buttoned with sleeves rolled down.

  • Respiratory Protection:

    • When working within a certified fume hood, additional respiratory protection is typically not necessary.

    • If handling the solid compound outside of a fume hood (e.g., in a ventilated balance enclosure) or if there is any potential for dust or aerosol generation, a NIOSH-approved N95 respirator is required to mitigate the risk of respiratory irritation.[5][10]

Summary of PPE Requirements by Task

For clarity, the following table summarizes the necessary PPE for specific laboratory operations.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety Glasses (minimum); Goggles (recommended)Nitrile GlovesLab CoatN95 Respirator (if not in fume hood)
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatNot required (in fume hood)
Running Reactions/Transfers Chemical Splash GogglesNitrile GlovesLab CoatNot required (in fume hood)
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile GlovesLab Coat/ApronAir-Purifying Respirator (task-dependent)
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatNot required (if waste is sealed)
Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for ensuring safety and experimental integrity.

  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Locate and verify the accessibility of the nearest eyewash station and safety shower.

    • Don all required PPE as outlined in the table above.

  • Handling Solid Compound:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.[10]

    • Use a spatula for transfers and avoid creating dust.

  • Preparing Solutions:

    • Place the beaker or flask containing the solvent in the center of the fume hood.

    • Slowly add the weighed solid Methyl 5-aza-2-oxindole-6-carboxylate to the solvent to prevent splashing.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces, glassware, and equipment after use.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and steps in the safe handling process.

start Start: Prepare to Handle Compound pre_check Step 1: Pre-Operational Checks start->pre_check don_ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) pre_check->don_ppe in_hood Step 3: Work Inside Certified Chemical Fume Hood don_ppe->in_hood handling Step 4: Perform Task (Weighing, Solution Prep, Reaction) in_hood->handling cleanup Step 5: Decontaminate Workspace and Equipment handling->cleanup doff_ppe Step 6: Doff PPE Correctly cleanup->doff_ppe wash_hands Step 7: Wash Hands Thoroughly doff_ppe->wash_hands disposal Step 8: Segregate and Label Hazardous Waste wash_hands->disposal end End: Procedure Complete disposal->end

Caption: Workflow for Safely Handling Methyl 5-aza-2-oxindole-6-carboxylate.

Emergency and Disposal Plans

Spill Response:

  • Minor Spill: For a small spill contained within the fume hood, use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite), collect the waste in a sealed, labeled container, and decontaminate the area.

  • Major Spill: In the event of a large spill, evacuate the laboratory immediately, alert others in the area, and contact your institution's Environmental Health and Safety (EHS) department.[10]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs, seek medical attention.[1][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

Waste Disposal Plan: All waste generated from handling Methyl 5-aza-2-oxindole-6-carboxylate must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with non-hazardous trash.[10] Keep it separate from incompatible materials like strong oxidizing agents.[10]

  • Solid Waste: Collect unused compound and contaminated materials (e.g., gloves, absorbent pads, weigh paper) in a clearly labeled, sealed, and compatible container.[10]

  • Labeling: Affix a hazardous waste label to the container, detailing the chemical name and associated hazards.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed waste disposal service. Never dispose of this chemical down the drain or in regular trash.[10]

References

  • Material Safety Data Sheet. Generic MSDS.[Link]

  • 7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno - Environmental Health and Safety.[Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College - Environmental Health and Safety.[Link]

  • Lab Safety Equipment & PPE. ChemTalk.[Link]

  • Safety Data Sheet: 7-Azaindole. Carl ROTH.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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